molecular formula C22H25N3O B10820178 Cumyl-CBMINACA

Cumyl-CBMINACA

Cat. No.: B10820178
M. Wt: 347.5 g/mol
InChI Key: CFMZQSDQCNKGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cumyl-CBMINACA (SGT-277) is an indazole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA) identified as a new psychoactive substance (NPS) . It acts as a potent and efficacious agonist at the human cannabinoid CB1 receptor, demonstrating high binding affinity (Ki = 1.32 nM), potency (EC50 = 55.4 nM), and efficacy (Emax = 207%) in vitro studies . This robust CB1 receptor activity makes it a valuable compound for researching the endocannabinoid system and the specific mechanisms of SCRA action . The primary research applications for this compound include pharmacological profiling to understand structure-activity relationships (SAR) of novel SCRAs , as well as forensic toxicology, where it is used for the development of analytical methods to identify and confirm the presence of this substance in biological samples . Its metabolism involves specific Phase I metabolic pathways, with hydroxylation primarily occurring at the cyclobutyl methyl side chain, providing characteristic urinary markers for detection . Important Notice: this compound is intended for forensic and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. This product is strictly for use by qualified professionals in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

InChI

InChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26)

InChI Key

CFMZQSDQCNKGII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4

Origin of Product

United States

Foundational & Exploratory

The Molecular Blueprint of a Potent Synthetic Cannabinoid: An In-depth Analysis of Cumyl-CBMINACA's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of Cumyl-CBMINACA, a synthetic cannabinoid receptor agonist. By delving into its pharmacological profile, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its interaction with the endocannabinoid system.

Executive Summary

This compound is a potent synthetic cannabinoid that primarily exerts its effects through the activation of the cannabinoid type 1 (CB1) receptor. Its high binding affinity and robust agonism at this receptor initiate a cascade of intracellular signaling events, leading to the physiological and psychoactive effects associated with this class of compounds. This guide will detail the quantitative pharmacology of this compound, the experimental methodologies used for its characterization, and the specific signaling pathways it modulates.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been determined through in vitro pharmacological assays. The following table summarizes the key quantitative data available for this compound and a structurally related compound, CUMYL-4CN-BINACA, for comparative purposes.

CompoundReceptorBinding Affinity (Ki) [nM]Potency (EC50) [nM]Efficacy (Emax) [%]
This compound hCB11.32[1]55.4[1]207[1]
CUMYL-4CN-BINACA hCB12.6[2][3]0.58[2][3]Not Reported
CUMYL-4CN-BINACA hCB214.7[2][3]6.12[2][3]Not Reported

hCB1: human Cannabinoid Receptor type 1; hCB2: human Cannabinoid Receptor type 2. Data for this compound at the CB2 receptor is not readily available in the reviewed literature.

Core Mechanism of Action: CB1 Receptor Agonism

This compound functions as a potent agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The binding of this compound to the CB1 receptor initiates a conformational change, leading to the activation of intracellular signaling pathways.

Signaling Pathway

The activation of the CB1 receptor by this compound leads to the engagement of inhibitory G-proteins (Gi/o). This interaction triggers a cascade of downstream effects, primarily aimed at reducing neuronal excitability. The key signaling events are depicted in the following diagram:

Cumyl_CBMINACA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1R CB1 Receptor This compound->CB1R binds & activates Gi_alpha Gαi CB1R->Gi_alpha activates G_beta_gamma Gβγ CB1R->G_beta_gamma releases AC Adenylyl Cyclase Gi_alpha->AC inhibits K_channel GIRK Channel G_beta_gamma->K_channel activates Ca_channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity modulates K_channel->Neuronal_Activity decreases Ca_channel->Neuronal_Activity decreases

This compound Signaling Pathway

The primary consequences of CB1 receptor activation by this compound include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing calcium influx.

  • Reduced Neuronal Excitability: The cumulative effect of these signaling events is a decrease in neuronal excitability and a reduction in neurotransmitter release.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the CB1 receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the CB1 receptor by this compound.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the human CB1 receptor (e.g., from HEK-293 or CHO cell lines) are prepared through homogenization and differential centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Assay Procedure:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [³H]CP55,940).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the CB1 receptor.

    • A set of wells containing a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare CB1 Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate separate Separate Bound & Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 & Ki) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of this compound as a CB1 receptor agonist.

Objective: To measure the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the CB1 receptor.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the human CB1 receptor are prepared as described for the radioligand binding assay.

  • Assay Procedure:

    • In a multi-well plate, incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add increasing concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • A set of wells containing a high concentration of unlabeled GTPγS is used to determine non-specific binding.

    • The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Separation and Detection:

    • The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding of [³⁵S]GTPγS is plotted against the log concentration of this compound.

    • The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

    • The maximal stimulation of [³⁵S]GTPγS binding (Emax) is also determined from the curve and is often expressed as a percentage relative to a standard full agonist.

Conclusion

This compound is a highly potent and efficacious agonist of the human CB1 receptor. Its mechanism of action is centered on the activation of this receptor, leading to the canonical downstream signaling cascade involving the inhibition of adenylyl cyclase and modulation of key ion channels. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and scientists working to further elucidate the pharmacology of this and related synthetic cannabinoids. A comprehensive understanding of its interaction with both CB1 and CB2 receptors would be beneficial, and further research into its activity at the CB2 receptor is warranted.

References

The Emergence of a Novel Synthetic Cannabinoid: A Technical Overview of Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthetic cannabinoid Cumyl-CBMINACA (SGT-277), a substance that has emerged within the constantly evolving landscape of new psychoactive substances (NPS). First formally identified in Germany in February 2020, this indazole-3-carboxamide derivative has drawn the attention of the scientific and forensic communities due to its potent pharmacological activity.[1] This document details the discovery and initial identification of this compound, its analytical characterization, pharmacological properties, and the experimental methodologies employed for its detection and analysis.

Discovery and First Identification

This compound was first reported in Germany in February 2020.[1] As a member of the synthetic cannabinoid class, its structure is characterized by an indazole core, a cyclobutylmethyl tail, and a cumyl linked group, distinguishing it from many earlier generations of synthetic cannabinoids.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Molecular Formula C₂₂H₂₅N₃O
Molar Mass 347.462 g·mol⁻¹
CAS Number 3001262-62-7
InChI Key CFMZQSDQCNKGII-UHFFFAOYSA-N

Analytical Identification and Characterization

The unambiguous identification of this compound in seized materials and biological matrices relies on a combination of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for its structural elucidation and confirmation.[2][3][4][5]

Experimental Protocols

A standardized protocol for the extraction of this compound from herbal blends for subsequent analysis is as follows:

  • Approximately 1 gram of the homogenized herbal material is weighed.

  • The sample is extracted with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • The mixture is subjected to vortexing for 5-10 minutes, followed by centrifugation to separate the solid plant material from the supernatant.

  • The supernatant is carefully collected and can be directly analyzed or further diluted as required for the specific analytical instrument.

GC-MS provides valuable information on the fragmentation pattern of the molecule, aiding in its identification.

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode to capture the complete mass spectrum.

LC-HRMS, particularly LC-QTOF-MS, is crucial for determining the accurate mass of the parent molecule and its fragments, leading to the confirmation of its elemental composition.

  • Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometer: A QTOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to collect both precursor and product ion spectra.

Pharmacology and Metabolism

This compound is a potent agonist of both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a higher affinity for the CB1 receptor.[6] The activation of the CB1 receptor, which is predominantly expressed in the central nervous system, is responsible for the psychoactive effects of this compound.

Receptor Binding and Activation
ReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀)
Human CB₁ Potent Agonist0.58 nM
Human CB₂ Potent Agonist6.12 nM

Note: Lower Kᵢ and EC₅₀ values indicate higher binding affinity and potency, respectively.[6]

Metabolism

In vitro studies using human liver microsomes have shown that this compound is extensively metabolized. The primary metabolic pathways include hydroxylation of the cumyl and cyclobutylmethyl moieties, as well as oxidative decyanation. The identification of specific metabolites is crucial for developing reliable methods for detecting this compound use in toxicological screenings.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the action and analysis of this compound, the following diagrams have been generated using the DOT language.

G General CB1 Receptor Signaling Pathway Cumyl_CBMINACA This compound CB1R CB1 Receptor Cumyl_CBMINACA->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Phosphorylation (Downstream Effects) MAPK->Neuronal_Activity Gene Expression (Downstream Effects) Ion_Channels->Neuronal_Activity Altered Ion Flow

Caption: General signaling cascade following the activation of the CB1 receptor by this compound.

G Analytical Workflow for this compound Identification cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Identification Seized_Material Seized Material (e.g., Herbal Blend) Extraction Solvent Extraction Seized_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Analyte Extract Filtration->Extract GC_MS GC-MS Analysis Extract->GC_MS LC_HRMS LC-HRMS Analysis Extract->LC_HRMS NMR NMR Spectroscopy Extract->NMR Spectral_Library Spectral Library Comparison GC_MS->Spectral_Library Accurate_Mass Accurate Mass Determination LC_HRMS->Accurate_Mass Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Identification Unambiguous Identification of this compound Spectral_Library->Identification Accurate_Mass->Identification Structural_Elucidation->Identification

References

An In-depth Technical Guide to Cumyl-CBMINACA: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid Cumyl-CBMINACA (SGT-277), an indazole-3-carboxamide derivative that has been identified as a potent agonist of the cannabinoid receptors. This document details its chemical structure, physicochemical properties, pharmacological activity, and metabolic pathways, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by an indazole core, a cyclobutylmethyl tail, and a cumyl linker attached to a carboxamide group. Its systematic IUPAC name is 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
Synonyms SGT-277
Molecular Formula C22H25N3O
Molar Mass 347.462 g/mol
Appearance Analytical reference standards are typically supplied as a solution in methyl acetate.
Solubility DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 1 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.25 mg/ml
UV max (λmax) 210 nm
Storage -20°C
Stability ≥ 5 years

Synthesis and Characterization

G Indazole Indazole-3-carboxylic acid ThionylChloride Thionyl Chloride (SOCl2) or similar activating agent Indazole->ThionylChloride Activation AcylChloride Indazole-3-carbonyl chloride ThionylChloride->AcylChloride Cumylamine Cumylamine AcylChloride->Cumylamine Amidation Amide N-(2-phenylpropan-2-yl)indazole-3-carboxamide Cumylamine->Amide Base Base (e.g., NaH) Amide->Base Deprotonation CyclobutylmethylBromide Cyclobutylmethyl bromide Base->CyclobutylmethylBromide Alkylation CumylCBMINACA This compound CyclobutylmethylBromide->CumylCBMINACA

A generalized synthetic workflow for this compound.
Analytical Characterization

The structural confirmation of this compound and its analogues is typically achieved through a combination of analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

TechniqueObservations and Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on the retention time and mass spectrum of the molecule, aiding in its identification and quantification in complex mixtures.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Used for accurate mass determination of the parent molecule and its metabolites, facilitating structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons, which is crucial for unambiguous structure confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Pharmacology and Mechanism of Action

This compound acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). However, it exhibits a higher binding affinity and functional potency for the CB1 receptor.

Table 3: Pharmacological Parameters of this compound at the Human CB1 Receptor

ParameterValueReference
Binding Affinity (Ki) 1.32 nM
Potency (EC50) 55.4 nM
Efficacy (Emax) 207% (relative to a standard agonist)

The high efficacy at the CB1 receptor suggests that this compound is a full agonist and is likely to produce strong psychoactive effects. The cannabimimetic activity of cumyl-derived synthetic cannabinoids has been demonstrated in vivo, where they induce hypothermia and bradycardia in animal models. These effects are mediated through the CB1 receptor.

Signaling Pathway

As a CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity PKA Protein Kinase A cAMP->PKA ↓ Activation PKA->Neuronal_Activity MAPK->Neuronal_Activity CumylCBMINACA This compound CumylCBMINACA->CB1 Binds to

CB1 receptor signaling pathway activated by this compound.

Activation of the CB1 receptor by this compound leads to the dissociation of the G-protein subunits. The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ-subunits can directly modulate ion channels, typically leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This combination of events results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating a variety of cellular processes.

Metabolism

The metabolism of this compound is a critical aspect of its pharmacology and toxicology. In vitro studies using human liver microsomes have shown that the primary metabolic pathways involve oxidation.

G CumylCBMINACA This compound MonoHydroxylation Monohydroxylation (on Cyclobutylmethyl Moiety) CumylCBMINACA->MonoHydroxylation Phase I Metabolism DiHydroxylation Dihydroxylation (on Cyclobutylmethyl Moiety) CumylCBMINACA->DiHydroxylation Phase I Metabolism Metabolite1 Monohydroxylated Metabolite MonoHydroxylation->Metabolite1 Metabolite2 Dihydroxylated Metabolite DiHydroxylation->Metabolite2

Primary metabolic pathways of this compound.

Studies have indicated that hydroxylation reactions are the major biotransformation steps. For this compound, these hydroxylations predominantly occur on the cyclobutylmethyl (CBM) moiety. Mono- and dihydroxylated metabolites have been identified as the primary products of its phase I metabolism.

Experimental Protocols

CB1 Receptor Binding Assay (Competitive Ligand Binding)

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the human CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human CB1 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Assay (Human Liver Microsomes)

This protocol outlines a general procedure for identifying the phase I metabolites of this compound.

Objective: To identify the primary phase I metabolites of this compound using pooled human liver microsomes (pHLM).

Materials:

  • Pooled human liver microsomes (pHLM).

  • This compound.

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction.

  • LC-QTOF-MS system.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate the pHLM, phosphate buffer, and this compound at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-QTOF-MS analysis.

  • Analyze the sample using LC-QTOF-MS to identify potential metabolites based on their accurate mass and fragmentation patterns compared to a control sample (without NADPH).

Conclusion

This compound is a potent synthetic cannabinoid with high affinity and efficacy for the CB1 receptor. Its chemical structure, characterized by an indazole core and a cyclobutylmethyl tail, contributes to its potent pharmacological activity. Understanding its synthesis, analytical profile, mechanism of action, and metabolic fate is crucial for the scientific and forensic communities. The experimental protocols outlined in this guide provide a foundation for further research into this and other related novel psychoactive substances.

Cumyl-CBMINACA: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Synthetic Cannabinoid Receptor Agonist

Abstract

Cumyl-CBMINACA, also known as SGT-277, is a potent indazole-3-carboxamide based synthetic cannabinoid that has emerged as a new psychoactive substance (NPS). First identified in Germany in February 2020, this compound exhibits high affinity and efficacy at the human cannabinoid receptor 1 (hCB1).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, metabolic fate, and the analytical methodologies for its detection. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of NPS.

Chemical and Physical Properties

This compound is structurally characterized by a cumyl group, an indazole core, and a cyclobutylmethyl side chain.[1]

PropertyValueReference
Formal Name 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide[3]
Synonyms SGT-277[2]
Molecular Formula C22H25N3O[3]
Molar Mass 347.462 g·mol−1[2]
Appearance Analytical reference standards are available as a solution in methyl acetate or as a neat solid.[3]

Pharmacology

This compound is a potent agonist of the human cannabinoid receptor 1 (hCB1), demonstrating significantly higher binding affinity, potency, and efficacy compared to its indole counterpart, Cumyl-CBMICA.[1] The substitution of an indole with an indazole core is a structural feature known to enhance in vitro potency, which may correlate with higher in vivo effects.[1][4]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the hCB1 receptor.

ParameterValueComparison (Cumyl-CBMICA)Reference
Binding Affinity (Ki) 1.32 nM29.3 nM[1]
Potency (EC50) 55.4 nM497 nM[1]
Efficacy (Emax) 207%168%[1]
Signaling Pathway

As an agonist of the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, including the inhibition of calcium channels and activation of inwardly rectifying potassium channels.

CB1 Receptor Signaling Pathway CB1 Receptor Signaling Pathway This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds and Activates G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Figure 1: Simplified CB1 receptor signaling cascade initiated by this compound.

Metabolism

The primary route of phase I metabolism for this compound in humans is through hydroxylation.[1] Unlike its indole analog, Cumyl-CBMICA, where hydroxylation primarily occurs on the indole ring, this compound is mainly hydroxylated on the cyclobutyl methyl (CBM) moiety.[1][5] These hydroxylated metabolites serve as key urinary biomarkers for detecting the consumption of this compound.[6]

Metabolic Pathway

The metabolic transformation of this compound predominantly involves mono- and dihydroxylation of the CBM group.

This compound Metabolism Metabolic Pathway of this compound This compound This compound Monohydroxylated Metabolite (CBM) Monohydroxylated Metabolite (CBM) This compound->Monohydroxylated Metabolite (CBM) Phase I Hydroxylation Dihydroxylated Metabolite (CBM) Dihydroxylated Metabolite (CBM) Monohydroxylated Metabolite (CBM)->Dihydroxylated Metabolite (CBM) Further Hydroxylation Phase II Conjugation Phase II Conjugation Monohydroxylated Metabolite (CBM)->Phase II Conjugation Dihydroxylated Metabolite (CBM)->Phase II Conjugation Excretion Excretion Phase II Conjugation->Excretion

Figure 2: Primary metabolic pathway of this compound.

Experimental Protocols

In Vitro hCB1 Receptor Binding Assay (Competitive Ligand Binding)

This protocol is a generalized representation based on standard methodologies.

  • Preparation of Cell Membranes: Membranes from cells stably expressing the hCB1 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro hCB1 Receptor Functional Assay (GTPγS Binding Assay)

This protocol outlines the general steps for assessing the functional activity of this compound.

  • Membrane Preparation: Similar to the binding assay, membranes from hCB1-expressing cells are prepared.

  • Assay Buffer: The assay is conducted in a buffer containing GDP and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Assay Procedure: The cell membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

  • Agonist Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation.

  • Termination and Filtration: The assay is terminated, and the bound [35S]GTPγS is separated from the unbound form by filtration.

  • Detection: The amount of [35S]GTPγS bound to the G-protein is quantified by scintillation counting.

  • Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.

In Vitro Metabolism Study (Pooled Human Liver Microsomes - pHLM)

This protocol describes a typical in vitro metabolism experiment.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pHLM, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding a solution of this compound (at a final concentration, for example, of 10 µg/mL) to the pre-warmed incubation mixture.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: The enzymatic reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

  • Analytical Detection: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.

Analytical Detection

The primary analytical technique for the identification and confirmation of this compound and its metabolites in biological matrices is liquid chromatography coupled with high-resolution mass spectrometry (e.g., LC-QToF-MS).[1] This method provides high sensitivity and selectivity, allowing for the detection of the parent compound and its metabolites at low concentrations.

Analytical Workflow

Analytical Workflow Analytical Workflow for this compound Detection Biological_Sample Biological Sample (Urine, Blood) Sample_Preparation Sample Preparation (e.g., Hydrolysis, Extraction) Biological_Sample->Sample_Preparation LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (HR-MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite Identification) MS_Detection->Data_Analysis Confirmation Confirmation Data_Analysis->Confirmation

Figure 3: General workflow for the analytical detection of this compound and its metabolites.

Conclusion

This compound is a potent synthetic cannabinoid with high affinity and efficacy for the CB1 receptor. Its distinct metabolic profile, primarily involving hydroxylation of the cyclobutylmethyl moiety, provides specific biomarkers for its detection in forensic and clinical settings. The methodologies outlined in this whitepaper provide a framework for the continued study of this compound and other emerging synthetic cannabinoids. Further research is warranted to fully elucidate its pharmacological and toxicological profile, including its activity at the CB2 receptor and its in vivo effects in various animal models. This information is critical for understanding the potential public health risks associated with this new psychoactive substance.

References

In-Depth Technical Guide to the Pharmacological Profile of Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMINACA (SGT-78) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, functional activity, and metabolic pathways. The information presented is intended to support research, drug development, and forensic analysis related to this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound is a synthetic cannabinoid that has emerged as a potent agonist of the cannabinoid type 1 (CB1) receptor. Structurally, it is characterized by a cumyl substituent and an indazole core, which contributes to its high affinity and efficacy. Understanding the detailed pharmacological profile of this compound is crucial for predicting its physiological and toxicological effects, as well as for the development of potential therapeutic applications or forensic detection methods.

Receptor Binding Affinity

The affinity of this compound for cannabinoid receptors is a key determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

Table 1: Receptor Binding Affinity of this compound and a Comparative Compound

CompoundReceptorKi (nM)
This compound hCB1 1.32 [1]
Cumyl-CBMICAhCB129.3[1]

Functional Activity

The functional activity of this compound describes its ability to elicit a biological response upon binding to the receptor. This is characterized by its potency (EC50), the concentration required to produce 50% of the maximum response, and its efficacy (Emax), the maximum response achievable.

Table 2: Functional Activity of this compound and a Comparative Compound at the hCB1 Receptor

CompoundAssayEC50 (nM)Emax (%)
This compound GTPγS 55.4 [1]207 [1]
Cumyl-CBMICAGTPγS497[1]168[1]

Signaling Pathways

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade also modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

CB1_Signaling_Pathway Cumyl_CBMINACA This compound CB1R CB1 Receptor Cumyl_CBMINACA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Neuronal_Activity Decreased Neuronal Activity & Neurotransmitter Release cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Leads to

CB1 Receptor Signaling Pathway for this compound.

Metabolism

The metabolic fate of this compound is a critical aspect of its pharmacological profile, influencing its duration of action and the generation of potentially active or inactive metabolites. In vitro studies using human liver microsomes (HLMs) have provided insights into its Phase I metabolism.

The primary metabolic pathway for this compound involves hydroxylation, with the main site of modification being the cyclobutyl methyl (CBM) moiety. This is in contrast to its indole analog, Cumyl-CBMICA, which is primarily hydroxylated on the indole ring.[1]

Metabolism_Workflow Cumyl_CBMINACA This compound Incubation Incubation (37°C) Cumyl_CBMINACA->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH NADPH->Incubation Metabolites Hydroxylated Metabolites (on CBM moiety) Incubation->Metabolites LC_MS LC-QToF-MS Analysis Metabolites->LC_MS Identification Metabolite Identification LC_MS->Identification

Experimental Workflow for In Vitro Metabolism Study.

Experimental Protocols

Competitive Ligand Binding Assay (CB1 Receptor)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • Radioligand (e.g., [³H]CP-55,940).

    • Test compound (this compound).

    • Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[1]

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).[1]

    • Glass fiber filters and a filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding and determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (CB1 Receptor)

This functional assay measures the activation of G-proteins coupled to the CB1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • [³⁵S]GTPγS.

    • Guanosine diphosphate (GDP).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).[3]

    • Glass fiber filters and a filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, pre-incubate the receptor membranes with GDP to ensure G-proteins are in an inactive state.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

    • Terminate the reaction by rapid filtration and wash the filters.

    • Measure the radioactivity on the filters.

    • Plot the specific binding against the log concentration of the agonist to determine the EC50 and Emax values.

GTPgS_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Membranes CB1 Receptor Membranes Pre_incubation Pre-incubation with GDP Membranes->Pre_incubation GDP GDP GDP->Pre_incubation Compound This compound (Serial Dilutions) Reaction_start Add Compound & [35S]GTPγS Compound->Reaction_start GTPgS [35S]GTPγS GTPgS->Reaction_start Pre_incubation->Reaction_start Filtration Filtration & Washing Reaction_start->Filtration Counting Scintillation Counting Filtration->Counting Data_analysis Data Analysis (EC50, Emax) Counting->Data_analysis

GTPγS Functional Assay Workflow.
In Vitro Metabolism Assay (Human Liver Microsomes)

This assay identifies the Phase I metabolites of a compound by incubating it with human liver microsomes, which contain a variety of drug-metabolizing enzymes.

  • Materials:

    • Pooled human liver microsomes (pHLMs).

    • Test compound (this compound).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction termination).

    • LC-QToF-MS system.

  • Procedure:

    • Prepare a reaction mixture containing pHLMs, the NADPH regenerating system, and phosphate buffer.

    • Add the test compound to initiate the metabolic reaction.

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a quenching solvent like acetonitrile.

    • Centrifuge the sample to pellet the proteins.

    • Analyze the supernatant using LC-QToF-MS to identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

This compound is a highly potent and efficacious agonist at the human CB1 receptor, with its indazole core contributing to its enhanced activity compared to its indole analog. Its primary metabolic pathway involves hydroxylation of the cyclobutyl methyl moiety. The provided experimental protocols offer a foundation for the in vitro characterization of this and similar synthetic cannabinoids. Further research is warranted to fully elucidate its pharmacological profile, particularly its activity at the CB2 receptor, and to understand the in vivo consequences of its potent cannabimimetic effects. This information is vital for the scientific, medical, and forensic communities in addressing the challenges posed by the continuous emergence of novel psychoactive substances.

References

Cumyl-CBMINACA: An In-Depth Technical Guide on Cannabinoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid receptor binding affinity of Cumyl-CBMINACA (SGT-277), a synthetic cannabinoid receptor agonist. The document details its interaction with the human cannabinoid receptors type 1 (CB1) and type 2 (CB2), presenting quantitative binding and functional data, outlining experimental methodologies, and illustrating key signaling pathways.

Quantitative Receptor Binding and Functional Activity

Table 1: Receptor Binding Affinity (Ki) of this compound and Related Compounds

CompoundReceptorKi (nM)Notes
This compound Human CB1 1.32 High affinity.[2]
This compoundHuman CB2Data not available-
CUMYL-4CN-BINACAHuman CB12.6Structurally similar compound.[3][4]
CUMYL-4CN-BINACAHuman CB214.7Structurally similar compound.[3][4]

Table 2: Functional Activity (EC50 and Emax) of this compound and Related Compounds

CompoundReceptorEC50 (nM)Emax (%)Assay Type
This compound Human CB1 55.4 207% cAMP accumulation assay.[2]
This compoundHuman CB2Data not availableData not available-
CUMYL-4CN-BINACAHuman CB10.58-GIRK activation assay.[3][4]
CUMYL-4CN-BINACAHuman CB26.12-GIRK activation assay.[3][4]

Experimental Protocols

The following sections detail the standard methodologies employed to determine the receptor binding affinity and functional activity of synthetic cannabinoids like this compound.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor Membranes (HEK-293 cells expressing hCB1/hCB2) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane->Incubation Radioligand Radioligand ([3H]CP55,940) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting IC50 IC50 Determination (Concentration of test compound that inhibits 50% of specific binding) Counting->IC50 Ki Ki Calculation (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes are prepared from human embryonic kidney (HEK-293) cells stably expressing either the human CB1 or CB2 receptor.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.

  • Incubation: Receptor membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing information on the compound's potency (EC50) and efficacy (Emax).

This assay measures the ability of a CB1 or CB2 receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger.

Experimental Workflow: cAMP Accumulation Assay

G cluster_prep Cell Culture & Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Cells expressing hCB1/hCB2 Forskolin Forskolin Treatment (to stimulate adenylyl cyclase) Cells->Forskolin Agonist Agonist Treatment (this compound) Forskolin->Agonist Lysis Cell Lysis Agonist->Lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_detection EC50_Emax EC50 & Emax Determination (Potency and Efficacy) cAMP_detection->EC50_Emax

Caption: Workflow for a cAMP accumulation functional assay.

This assay measures the recruitment of the protein β-arrestin to the activated cannabinoid receptor, an important step in receptor desensitization and signaling.

Experimental Workflow: β-Arrestin Recruitment Assay

G cluster_prep Cell Transfection & Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Cells co-transfected with hCB1/hCB2 and β-arrestin-enzyme fragment Agonist Agonist Treatment (this compound) Cells->Agonist Substrate Addition of Enzyme Substrate Agonist->Substrate Signal Detection of Luminescent or Fluorescent Signal Substrate->Signal EC50_Emax EC50 & Emax Determination (Potency and Efficacy) Signal->EC50_Emax

Caption: Workflow for a β-arrestin recruitment assay.

Signaling Pathways

Upon activation by an agonist like this compound, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

The CB1 receptor is primarily coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) cascade.

G CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates beta_arrestin β-Arrestin CB1R->beta_arrestin recruits Agonist This compound Agonist->CB1R binds AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Caption: Simplified CB1 receptor signaling pathway.

CB2 Receptor Signaling Pathway

Similar to the CB1 receptor, the CB2 receptor is also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.

G CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein activates beta_arrestin β-Arrestin CB2R->beta_arrestin recruits Agonist This compound Agonist->CB2R binds AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Caption: Simplified CB2 receptor signaling pathway.

Conclusion

This compound is a potent synthetic cannabinoid with high affinity for the human CB1 receptor. Its pharmacological profile suggests significant cannabimimetic activity. While specific data on its interaction with the CB2 receptor is limited, the activity of structurally related compounds indicates that it is likely a potent agonist at this receptor as well. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and other novel synthetic cannabinoids. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of this compound, particularly its activity at the CB2 receptor.

References

An In-Depth Technical Guide on the In Vitro Potency and Efficacy of Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Cumyl-CBMINACA, also known as CUMYL-4CN-BINACA or SGT-78, is a synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class.[1][2][3][4] This technical guide provides a comprehensive overview of its in vitro pharmacological profile, focusing on its potency and efficacy at human cannabinoid receptors.

Quantitative Pharmacological Data

This compound demonstrates high potency and efficacy as an agonist at both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][5] Its in vitro characteristics have been quantified through various binding and functional assays.

Cannabinoid Receptor Binding Affinity (Ki)

Binding affinity (Ki) measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. This compound exhibits a nanomolar binding affinity for both CB1 and CB2 receptors, with a notable preference for the CB1 receptor.[2][5][6]

Table 1: Binding Affinity (Ki) of this compound and a Comparative Compound

Compound Receptor Binding Affinity (Ki) [nM] Source
This compound hCB1 1.32 [7][8]
hCB1 2.6 [2][5][6][9][10][11]
hCB2 14.7 [2][5][6]

| Cumyl-CBMICA | hCB1 | 29.3 |[7][8] |

hCB1: human Cannabinoid Receptor 1; hCB2: human Cannabinoid Receptor 2.

Functional Potency (EC50) and Efficacy (Emax)

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect. Efficacy (Emax) represents the maximum response achievable by an agonist. Studies show that this compound is a highly potent and efficacious full agonist at the CB1 receptor.[2][5][7][8] Its potency is significantly greater than its indole counterpart, Cumyl-CBMICA.[7][8] The substitution of an indole core with an indazole core tends to increase in vitro potency.[7][8]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound and a Comparative Compound

Compound Receptor Assay Type Potency (EC50) [nM] Efficacy (Emax) [%] Source
This compound hCB1 GTPγS Binding 55.4 207% [7][8]
hCB1 GIRK Activation 0.58 > CP 55,940 [2][3][5][6]
hCB2 GIRK Activation 6.12 - [2][3][5][6]

| Cumyl-CBMICA | hCB1 | GTPγS Binding | 497 | 168% |[7][8] |

GIRK: G-protein-gated inwardly-rectifying potassium channel. Emax values for the GTPγS assay are relative to basal activity.

Experimental Protocols

The quantitative data presented were derived from established in vitro pharmacological assays. The following sections detail the general methodologies employed.

Competitive Ligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293) stably expressing the recombinant human cannabinoid receptor 1 (hCB1) or 2 (hCB2).[7][8]

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP 55,940, is commonly used.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (this compound) are added to compete for binding.

    • After reaching equilibrium, bound and free radioligand are separated via rapid filtration.

    • The radioactivity of the filter-bound membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membranes hCB1/hCB2 Receptor Membranes Incubation Incubate Components (Reach Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]CP 55,940) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Ligand) Filtration->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Fig. 1: General workflow for a competitive radioligand binding assay.
GTPγS Binding Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like CB1, which are coupled to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which can be measured using a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Receptor Source: Cell membranes containing the hCB1 receptor.[7][8]

  • Reagents: [³⁵S]GTPγS (a radiolabeled, non-hydrolyzable GTP analog), GDP, and varying concentrations of the test agonist (this compound).

  • Procedure:

    • Receptor membranes are pre-incubated with the test agonist.

    • [³⁵S]GTPγS is added to the mixture to initiate the binding reaction.

    • The reaction is terminated, and the mixture is filtered to separate membrane-bound from free [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the agonist.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membranes hCB1 Receptor Membranes Preincubation Pre-incubate Membranes with Agonist Membranes->Preincubation Agonist Test Agonist (this compound) Agonist->Preincubation GTP_add Add [³⁵S]GTPγS and GDP Preincubation->GTP_add Filtration Filtration to Capture Membrane-Bound [³⁵S]GTPγS GTP_add->Filtration Counting Scintillation Counting Filtration->Counting Calculation Determine EC50 and Emax Counting->Calculation

Fig. 2: General workflow for a [³⁵S]GTPγS binding functional assay.

Signaling Pathways

As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events.[12] The binding of this compound to the CB1 receptor stabilizes an active receptor conformation, promoting its interaction with inhibitory Gi/o proteins.[13] This interaction leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

Key Downstream Events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and activates G-protein-gated inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[13]

  • β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB1 receptors can also be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gi/o Protein (Inactive) CB1->Gi Activates BetaArrestin β-Arrestin CB1->BetaArrestin Recruits via GRK (Desensitization) G_alpha Gαi/o (Active) Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates Agonist This compound Agonist->CB1 Binds AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_Channel N-type Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA (Downstream Effects)

Fig. 3: CB1 receptor signaling pathway activated by this compound.

References

Synthesis Pathway for Novel Cumyl-CBMINACA Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis pathway for novel Cumyl-CBMINACA analogs. This compound is an indazole-3-carboxamide based synthetic cannabinoid receptor agonist.[1] The synthesis of analogs of this compound is of significant interest to the research community for the development of analytical standards and for pharmacological studies. This document outlines a likely synthetic route, detailed experimental protocols for key reactions based on the synthesis of structurally related compounds, and presents relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding. The information herein is collated from various scientific sources and is intended to serve as a foundational resource for professionals in drug discovery and development.

Introduction

Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS).[2] Among these, cumyl-based analogs have emerged as a significant subclass. This compound was first identified in Germany in February 2020 and is characterized by a cyclobutyl methyl (CBM) moiety.[1][2] Understanding the synthesis of this compound and its analogs is crucial for forensic identification, metabolism studies, and the evaluation of their pharmacological properties.[3]

This guide proposes a retrosynthetic approach to novel this compound analogs, focusing on the key bond formations and commercially available or readily synthesizable starting materials. The core of the synthesis involves the formation of an amide bond between a substituted indazole-3-carboxylic acid and a cumylamine derivative.

Proposed Retrosynthetic Pathway

The general structure of this compound analogs consists of a central indazole core, an N-alkyl or N-cycloalkylmethyl side chain, a carboxamide linker, and a cumyl head group. The proposed retrosynthesis, illustrated below, disconnects the molecule at the amide bond, leading to two key precursors: an N-substituted indazole-3-carboxylic acid and a cumylamine analog.

Retrosynthesis Target Novel this compound Analog Intermediates N-Substituted Indazole-3-Carboxylic Acid + Cumylamine Analog Target->Intermediates Amide Disconnection Starting_Materials_Indazole Indazole-3-Carboxylic Acid Ester Intermediates->Starting_Materials_Indazole Ester Hydrolysis Starting_Materials_Alkyl Alkyl Halide or Cycloalkylmethyl Halide Intermediates->Starting_Materials_Alkyl N-Alkylation Starting_Materials_Cumyl Substituted Cumyl Precursor Intermediates->Starting_Materials_Cumyl Amine Synthesis

Caption: Retrosynthetic analysis of novel this compound analogs.

Synthesis of Key Intermediates

Synthesis of N-Substituted Indazole-3-Carboxylic Acid

The synthesis of the N-substituted indazole-3-carboxylic acid intermediate can be achieved in two steps starting from an indazole-3-carboxylic acid ester.

Step 1: N-Alkylation of Indazole-3-Carboxylic Acid Ester

The nitrogen of the indazole ring is alkylated using an appropriate alkyl or cycloalkylmethyl halide in the presence of a base.

N_Alkylation Start Indazole-3-Carboxylic Acid Ester Product N-Alkyl-Indazole-3-Carboxylic Acid Ester Start->Product Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Reagents->Product

Caption: General workflow for the N-alkylation of the indazole core.

Step 2: Ester Hydrolysis

The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide.

Hydrolysis Start N-Alkyl-Indazole-3-Carboxylic Acid Ester Product N-Alkyl-Indazole-3-Carboxylic Acid Start->Product Saponification Reagents Base (e.g., NaOH, KOH) Solvent (e.g., MeOH/H2O) Reagents->Product

Caption: Workflow for the hydrolysis of the ester to a carboxylic acid.

Synthesis of Cumylamine Analogs

Novel cumylamine analogs can be synthesized from corresponding substituted acetophenones via reductive amination or other established methods for amine synthesis. For the parent cumylamine, commercial sources are available.

Final Amide Coupling Reaction

The final step in the synthesis is the coupling of the N-substituted indazole-3-carboxylic acid with the desired cumylamine analog to form the amide bond. This is a critical step, and several coupling agents can be employed.

Amide_Coupling Indazole_Acid N-Substituted Indazole-3-Carboxylic Acid Product Novel this compound Analog Indazole_Acid->Product Cumylamine Cumylamine Analog Cumylamine->Product Coupling_Reagents Coupling Agent (e.g., TBTU, HATU) Base (e.g., TEA, DIPEA) Solvent (e.g., ACN, DMF) Coupling_Reagents->Product Amide Bond Formation

Caption: The final amide coupling step to yield the target analog.

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from the synthesis of structurally similar synthetic cannabinoids.

General Procedure for Amide Coupling

This procedure is based on the synthesis of various synthetic cannabinoid metabolites and analogs.[4]

  • To a solution of the N-substituted indazole-3-carboxylic acid (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF), add a coupling agent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (1.2 eq).

  • Add a non-nucleophilic base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the cumylamine analog (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

Quantitative Data

The following table summarizes typical reaction yields and purity for the synthesis of related synthetic cannabinoids, which can be expected to be similar for the synthesis of novel this compound analogs.

Reaction StepStarting MaterialProductTypical Yield (%)Typical Purity (%)Reference
N-AlkylationIndazole-3-carboxylateN-Alkyl-indazole-3-carboxylate60-85>95Inferred from general synthetic procedures
Ester HydrolysisN-Alkyl-indazole-3-carboxylateN-Alkyl-indazole-3-carboxylic acid80-95>98[4]
Amide CouplingN-Alkyl-indazole-3-carboxylic acidFinal Product40-70>98 (after purification)[4]

Pharmacological Data of Related Compounds

Understanding the structure-activity relationship (SAR) is crucial in designing novel analogs. The following table presents pharmacological data for this compound and a related indole analog, Cumyl-CBMICA. These data highlight the impact of the core structure on receptor binding and activation.

CompoundCB1 Receptor Binding Affinity (Ki, nM)CB1 Receptor Potency (EC50, nM)CB1 Receptor Efficacy (Emax, %)Reference
This compound1.3255.4207[2][5]
Cumyl-CBMICA29.3497168[2][5]

These data indicate that the indazole core in this compound leads to higher binding affinity and potency at the CB1 receptor compared to the indole core of Cumyl-CBMICA.[2][5]

Conclusion

This technical guide provides a detailed, albeit proposed, synthesis pathway for novel this compound analogs based on established synthetic methodologies for related compounds. The outlined experimental protocols, quantitative data, and pharmacological context offer a solid foundation for researchers and scientists in the field. The provided visualizations of the synthetic and logical workflows aim to facilitate a clearer understanding of the processes involved. Further research and optimization of these methods will be essential for the efficient synthesis and characterization of new analogs for analytical and pharmacological purposes.

References

An In-Depth Technical Guide to Cumyl-CBMINACA and its Relation to Indazole-3-Carboxamide Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychoactive substances is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing one of the largest and most dynamic classes. Among these, the indazole-3-carboxamide scaffold has emerged as a prominent structural motif, giving rise to numerous potent and pharmacologically complex compounds. This technical guide provides a comprehensive overview of Cumyl-CBMINACA (SGT-277), a notable member of this class, and its relationship to the broader family of indazole-3-carboxamide cannabinoids. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the chemistry, pharmacology, and analytical methodologies associated with these compounds.

This compound is an indazole-3-carboxamide based synthetic cannabinoid that was first identified in Germany in February 2020.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting the body's endocannabinoid system. However, many synthetic cannabinoids, including those of the indazole-3-carboxamide class, exhibit pharmacological properties distinct from THC, often acting as full agonists with high potency at the cannabinoid type 1 (CB1) receptor. This can lead to more intense and unpredictable physiological and psychological effects.

This guide will delve into the structure-activity relationships within the indazole-3-carboxamide class, provide a detailed pharmacological profile of this compound, present quantitative data for comparison, outline key experimental protocols for its study, and visualize critical pathways and workflows.

Chemical Structure and Synthesis

The core structure of indazole-3-carboxamide cannabinoids is characterized by an indazole ring linked at the 3-position to a carboxamide group. This scaffold allows for extensive chemical modification at three primary positions: the N1 position of the indazole ring, the amide substituent, and the tail group attached to the N1 position. These modifications significantly influence the compound's affinity for and efficacy at cannabinoid receptors.

This compound, formally known as 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide, possesses a cyclobutylmethyl group at the N1 position and a cumyl (2-phenylpropan-2-yl) group as the amide substituent.[1] The general synthetic route for many indazole-3-carboxamide cannabinoids, including this compound, typically involves the N-alkylation of an indazole-3-carboxylic acid derivative followed by amide coupling with the desired amine. This modular synthesis approach facilitates the creation of a wide array of analogs.

Pharmacology

Mechanism of Action and Receptor Binding

This compound and related indazole-3-carboxamides exert their effects primarily through their interaction with the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells.

This compound is a potent agonist at the human CB1 receptor.[2] Studies have shown that the substitution of an indole core with an indazole core in synthetic cannabinoids tends to increase in vitro potency.[2][3] This is evident in the pharmacological data for this compound when compared to its indole counterpart, Cumyl-CBMICA.

Signaling Pathways

Upon agonist binding, CB1 receptors primarily couple to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux Cumyl_CBMINACA This compound Cumyl_CBMINACA->CB1R Binds to ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Reduced activation of PKA, leading to Ca_ion->Neuronal_Activity Reduced influx leads to K_ion->Neuronal_Activity Increased efflux leads to Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prepare_reagents->assay_setup incubation Incubate at 30°C for 60-90 min assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end HLM_Metabolism_Workflow start Start prepare_incubation Prepare Incubation Mixture (pHLMs, Test Compound, Buffer) start->prepare_incubation pre_incubation Pre-incubate at 37°C prepare_incubation->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction time_course_incubation Incubate at 37°C (Time Course Sampling) initiate_reaction->time_course_incubation terminate_reaction Terminate Reaction (Ice-cold Acetonitrile) time_course_incubation->terminate_reaction protein_precipitation Protein Precipitation (Centrifugation) terminate_reaction->protein_precipitation sample_analysis Supernatant Analysis by LC-MS protein_precipitation->sample_analysis data_interpretation Data Interpretation (Metabolite ID, Stability) sample_analysis->data_interpretation end End data_interpretation->end

References

Preliminary Toxicological Profile of Cumyl-CBMINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary toxicological data on Cumyl-CBMINACA and related synthetic cannabinoids. The information is intended for research, scientific, and drug development professionals only. The toxicological properties of this compound have not been extensively studied, and this guide includes data on the closely related compound Cumyl-4CN-BINACA to provide a more comprehensive, albeit surrogate, toxicological profile. Caution is strongly advised in handling and interpreting this information.

Introduction

This compound (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance.[1] As an indazole-3-carboxamide derivative, it shares structural similarities with other potent SCRAs. Understanding the preliminary toxicological profile of this compound is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions or countermeasures. Due to the limited availability of direct toxicological data for this compound, this guide incorporates findings from its structural analog, Cumyl-4CN-BINACA, to provide a broader perspective on its potential effects.

In Vitro Pharmacological Profile

Cannabinoid Receptor Binding and Functional Activity

This compound acts as a potent agonist at the human cannabinoid receptor 1 (hCB₁).[2] In vitro studies have quantified its binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ) at the hCB₁ receptor. These parameters are essential for understanding its potential psychoactive and physiological effects. For comparative purposes, data for its indole analog, Cumyl-CBMICA, and the related compound Cumyl-4CN-BINACA are also presented.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)Reference
This compound hCB₁1.3255.4207[2]
Cumyl-CBMICAhCB₁29.3497168[2]
Cumyl-4CN-BINACAhCB₁2.60.58>100 (higher than CP 55,940)[3]
Cumyl-4CN-BINACAhCB₂14.76.12Not specified[3]

Table 1: In Vitro Cannabinoid Receptor Activity of this compound and Related Compounds.

Preliminary In Vivo Toxicological Data (Surrogate Data from Cumyl-4CN-BINACA)

Direct in vivo toxicological studies on this compound are not currently available in the public domain. However, studies on the closely related synthetic cannabinoid, Cumyl-4CN-BINACA, provide valuable insights into the potential toxicological effects.

Acute and Subacute Toxicity in Rats

A study investigating the acute (2-day) and subacute (14-day) toxicity of Cumyl-4CN-BINACA in male albino rats revealed significant dose- and time-dependent pathological changes in various organs, with the kidneys being the most affected.[4][5]

OrganObserved Pathological Changes
KidneyNecrosis, vacuolation, congestion, fibrosis
LiverNecrosis, vacuolation, congestion, fibrosis
LungCongestion, fibrosis
BrainNeurodegeneration, focal plague formation, vacuolation, edema, congestion, fibrosis
TestesIrregularities in seminiferous tubules and germinal cells

Table 2: Summary of Histopathological Findings in Male Albino Rats Following Cumyl-4CN-BINACA Administration.[4][6]

Biochemical and Hematological Effects in Rats

The same study also reported fluctuations in hematological and serum biochemical parameters, alongside evidence of oxidative stress.[5]

ParameterObservation
Oxidative Stress
Superoxide Dismutase (SOD)Significant decrease
Catalase (CAT)Significant decrease
Lipid PeroxidationSignificant increase
Apoptosis Triggered in various organs, including the brain

Table 3: Biochemical and Cellular Effects of Cumyl-4CN-BINACA in Male Albino Rats.[5][6]

Pro-convulsant and Hypothermic Effects in Mice

In vivo studies in mice have demonstrated that Cumyl-4CN-BINACA induces potent, dose-dependent hypothermia and exhibits pro-convulsant activity at doses as low as 0.3 mg/kg.[3] These effects are mediated, at least in part, by the CB₁ receptor.[3]

Metabolism

Human Phase I metabolism of this compound primarily involves mono- or dihydroxylation, with the main site of hydroxylation occurring at the cyclobutylmethyl (CBM) moiety.[2] This contrasts with its indole analog, Cumyl-CBMICA, which is primarily hydroxylated on the indole ring.[2] The metabolism of the related compound Cumyl-4CN-BINACA is known to involve nitrile hydrolysis, which can release cyanide and may contribute to liver toxicity.[7]

Experimental Protocols

In Vitro Cannabinoid Receptor Functional Assay: GTPγS Binding Assay

This protocol is a standard method to determine the functional potency and efficacy of a synthetic cannabinoid at G-protein coupled receptors like the CB₁ receptor.

Objective: To measure the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing the human CB₁ receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the hCB₁ receptor.

  • [³⁵S]GTPγS (radioligand).

  • Non-radiolabeled GTPγS.

  • GDP.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

  • Test compound (this compound).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells expressing the hCB₁ receptor through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and GDP (final concentration ~30 µM).

  • Compound Addition: Add serial dilutions of this compound to the wells. For determining non-specific binding, add a high concentration of non-radiolabeled GTPγS.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted as a function of the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve.

GTPgS_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (hCB1 expressing cells) add_components Add Membranes, GDP, and Compound to Plate prep_membranes->add_components prep_reagents Prepare Reagents ([35S]GTPγS, GDP, Buffers) prep_reagents->add_components prep_compound Prepare Serial Dilutions of this compound prep_compound->add_components initiate_reaction Initiate Reaction with [35S]GTPγS add_components->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate by Filtration incubation->terminate_reaction quantify Quantify Radioactivity (Scintillation Counting) terminate_reaction->quantify analyze Calculate Specific Binding and Determine EC50/Emax quantify->analyze

Workflow for the GTPγS Binding Assay.
In Vivo Acute and Subacute Toxicity Study (Rodent Model)

This protocol is based on the methodology used for Cumyl-4CN-BINACA and can be adapted for the preliminary toxicological assessment of this compound.[5]

Objective: To evaluate the potential acute and subacute toxicity of this compound in a rodent model.

Animals: Male albino Wistar or Sprague-Dawley rats.

Materials:

  • Test compound (this compound).

  • Vehicle for injection (e.g., a mixture of ethanol, Tween 80, and saline).

  • Standard laboratory animal diet and water.

  • Equipment for hematological and serum biochemical analysis.

  • Materials for histopathological examination (formalin, paraffin, microtome, stains).

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Acute Study: Animals are administered this compound via intraperitoneal injection at various doses (e.g., 0.5, 1.0, and 2.0 mg/kg body weight) for 2 consecutive days. A control group receives the vehicle only.

    • Subacute Study: Animals are administered the same doses for 14 consecutive days.

  • Observation: Animals are observed daily for clinical signs of toxicity, morbidity, and mortality. Body weight is recorded regularly.

  • Sample Collection: At the end of the study period, animals are euthanized. Blood samples are collected for hematological and serum biochemical analysis. Key organs (liver, kidneys, lungs, brain, spleen, heart, testes) are excised and weighed.

  • Histopathology: A portion of each organ is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all measured parameters.

In_Vivo_Toxicity_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis acclimatize Acclimatize Animals grouping Group Animals (Control and Dose Groups) acclimatize->grouping dosing Administer this compound (Acute or Subacute Regimen) grouping->dosing observe Daily Observation (Clinical Signs, Body Weight) dosing->observe euthanize Euthanize and Collect Samples (Blood and Organs) observe->euthanize hematology Hematological Analysis euthanize->hematology biochemistry Serum Biochemical Analysis euthanize->biochemistry histopathology Histopathological Examination euthanize->histopathology

Workflow for an In Vivo Toxicity Study.

Cannabinoid Receptor Signaling Pathway

This compound, as a CB₁ receptor agonist, is expected to activate the canonical signaling pathway associated with this G-protein coupled receptor. The activation of the CB₁ receptor by an agonist leads to a cascade of intracellular events.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP ↓ Cumyl_CBMINACA This compound Cumyl_CBMINACA->CB1 Binds to alpha_subunit αi/o G_protein->alpha_subunit Dissociates betagamma_subunit βγ G_protein->betagamma_subunit Dissociates alpha_subunit->AC Inhibits MAPK MAPK Pathway betagamma_subunit->MAPK Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) betagamma_subunit->Ion_Channels Modulates PKA PKA cAMP->PKA Activation ↓ PKA->Ion_Channels Phosphorylation ↓ Cellular_Response Altered Gene Expression MAPK->Cellular_Response Leads to Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Inhibition of

CB1 Receptor Signaling Pathway.

Conclusion

The available data indicate that this compound is a highly potent synthetic cannabinoid receptor agonist with a strong affinity for the hCB₁ receptor. While direct toxicological data for this compound is scarce, findings from its close analog, Cumyl-4CN-BINACA, suggest a potential for significant toxicity, including organ damage, oxidative stress, and neurotoxicity. The pro-convulsant and hypothermic effects observed with Cumyl-4CN-BINACA also warrant considerable caution. Further research is imperative to fully characterize the toxicological and pharmacological profile of this compound to better understand its potential risks to human health. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.

References

Human Phase I Metabolism of Cumyl-CBMINACA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. As with many SCRAs, understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and assessing its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the human Phase I metabolism of this compound, focusing on data from in-vitro studies utilizing human liver microsomes.

Core Findings in Phase I Metabolism

The primary route of Phase I metabolism for this compound involves oxidative processes, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. The main biotransformations observed are monohydroxylation and dihydroxylation. A key characteristic of this compound's metabolism is that hydroxylation primarily targets the cyclobutyl methyl (CBM) moiety.[1][2] This is in contrast to its indole analog, Cumyl-CBMICA, where hydroxylation occurs mainly on the indole ring.[1][2]

Quantitative Data on Phase I Metabolites

While comprehensive quantitative data on the formation of each metabolite is limited in the public domain, qualitative analyses have identified the major metabolic pathways. The following table summarizes the key Phase I biotransformations of this compound.

BiotransformationPosition of ModificationResulting Metabolite(s)Reference
MonohydroxylationCyclobutyl methyl (CBM) moietyHydroxy-Cumyl-CBMINACA[1][2]
DihydroxylationCyclobutyl methyl (CBM) moiety and/or other positionsDihydroxy-Cumyl-CBMINACA[1][2]

Experimental Protocols

The identification of this compound's Phase I metabolites has been primarily achieved through in-vitro experiments using pooled human liver microsomes (pHLM). This approach allows for the simulation of hepatic metabolism in a controlled laboratory setting.

In-Vitro Metabolism Assay using Pooled Human Liver Microsomes (pHLM)

Objective: To identify the Phase I metabolites of this compound generated by hepatic enzymes.

Materials:

  • This compound reference standard

  • Pooled human liver microsomes (pHLM)

  • NADPH-regenerating system (e.g., Solution A and Solution B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.5 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Deionized water

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing pHLM, phosphate buffer, and deionized water.

  • Substrate Addition: A solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the reaction mixture to a final concentration of typically 10 µg/mL.[3]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specified period, for instance, 30 minutes.[3]

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which precipitates the microsomal proteins.[3]

  • Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is collected for analysis.

  • Analytical Method: The supernatant is analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[1][2]

Visualizations

Metabolic Pathway of this compound

Cumyl_CBMINACA_Metabolism cluster_0 Phase I Metabolism parent This compound metabolite1 Monohydroxy-Cumyl-CBMINACA (on CBM moiety) parent->metabolite1 Hydroxylation (CYP450) metabolite2 Dihydroxy-Cumyl-CBMINACA parent->metabolite2 Dihydroxylation metabolite1->metabolite2 Further Hydroxylation

Caption: Phase I metabolic pathway of this compound.

Experimental Workflow for In-Vitro Metabolism Study

Experimental_Workflow cluster_workflow In-Vitro Metabolism Workflow prep_mix Prepare Incubation Mixture (pHLM, Buffer) add_substrate Add this compound prep_mix->add_substrate start_reaction Initiate with NADPH add_substrate->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate with Acetonitrile incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze Analyze Supernatant by LC-QToF-MS centrifuge->analyze

Caption: Workflow for this compound metabolism study.

References

Identification of Cumyl-CBMINACA urinary markers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Cumyl-CBMINACA Urinary Markers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for identifying urinary markers of this compound, a potent synthetic cannabinoid. Given that the parent compound is rarely detected in urine, the identification of its metabolites is paramount for confirming exposure in clinical and forensic settings.[1] This document details the metabolic pathways, presents quantitative data on key urinary biomarkers, and outlines the experimental protocols for their detection and analysis.

Metabolic Fate of this compound

This compound undergoes extensive phase I metabolism to facilitate its excretion from the body. The primary biotransformations involve hydroxylation at various positions on the molecule, followed by further oxidation to form carboxylic acids. These metabolic processes increase the polarity of the compound, a critical step for renal clearance.

The principal metabolic alterations observed for this compound are:

  • Mono-hydroxylation: The addition of a single hydroxyl group is a major metabolic route. This can occur on the cumyl moiety or the cyclobutyl methyl (CBM) portion of the molecule.[2][3]

  • Di-hydroxylation: Further hydroxylation can lead to the formation of di-hydroxylated metabolites, which are also significant urinary markers.[2][3]

The metabolic cascade of this compound is visualized in the following signaling pathway diagram:

Cumyl_CBMINACA_Metabolic_Pathway Parent This compound Mono_OH Mono-hydroxylated Metabolites (on cumyl or CBM moiety) Parent->Mono_OH Hydroxylation Di_OH Di-hydroxylated Metabolites Mono_OH->Di_OH Further Hydroxylation

Metabolic pathway of this compound.

Quantitative Data on Urinary Markers

The urinary metabolite profile of this compound is dominated by its hydroxylated derivatives. The parent compound is typically not found in urine specimens.[1] The following table summarizes the key urinary markers and their significance in identifying this compound exposure.

Metabolite ClassBiotransformationSignificance as a Urinary MarkerReference
Mono-hydroxylated MetabolitesAddition of one hydroxyl group to the cumyl or cyclobutyl methyl moiety.Primary and most abundant urinary markers.[2][3]
Di-hydroxylated MetabolitesAddition of a second hydroxyl group.Confirmatory urinary markers.[2][3]

Experimental Protocols for Urinary Marker Identification

The reliable identification of this compound metabolites in urine requires a meticulous analytical approach, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A critical first step in the analysis of urinary metabolites is the cleavage of glucuronide conjugates, which are formed during phase II metabolism.

  • Enzymatic Hydrolysis:

    • Combine 1.0 mL of urine with a suitable buffer (e.g., 100 mM acetate buffer, pH 5.0).

    • Add β-glucuronidase (approximately 50 μL).

    • Vortex the mixture for 30 seconds.

    • Incubate at 65°C for 1 to 2 hours to ensure complete hydrolysis.[4]

    • Allow the sample to cool to ambient temperature before proceeding.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge (e.g., Styre Screen® HLD) as per the manufacturer's protocol.

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with a solution of 100 mM acetate buffer, followed by a methanol/acetate buffer mixture to remove interfering substances.

    • Dry the SPE cartridge thoroughly under vacuum.

    • Elute the target metabolites using an appropriate solvent such as ethyl acetate.[4]

    • Evaporate the eluate to dryness at approximately 40°C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for analysis.

Instrumental Analysis

High-performance liquid chromatography coupled with high-resolution mass spectrometry is the gold standard for the analysis of synthetic cannabinoid metabolites.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically employed for the separation of the metabolites.

    • Mobile Phase: A gradient elution using water and acetonitrile, both acidified with 0.1% formic acid, is common.[3]

    • Flow Rate: A standard flow rate of 0.5 mL/min is generally used.[5]

  • Mass Spectrometry (MS):

    • Ionization: Positive-ion electrospray ionization (ESI) is the preferred method.

    • Detection: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is essential for accurate mass measurements and confident metabolite identification.[1][2][3] Data-dependent acquisition is used to trigger fragmentation (MS/MS) of potential metabolites for structural elucidation.

Analytical Workflow

The comprehensive workflow for the identification of this compound urinary markers is illustrated below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LC LC Separation (C18) SPE->LC MS HRMS Detection (QTOF/Orbitrap) LC->MS Identification Metabolite Identification MS->Identification Confirmation Confirmation of Exposure Identification->Confirmation

Workflow for urinary marker identification.

References

The Agonistic Profile of Cumyl-CBMINACA at the Human Cannabinoid Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the agonistic activity of Cumyl-CBMINACA, a synthetic cannabinoid, at the human cannabinoid receptor 1 (hCB1). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This document consolidates quantitative data on the binding affinity, potency, and efficacy of this compound, presenting it in a clear, tabular format for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, this guide employs visualizations to illustrate critical signaling pathways, experimental workflows, and structure-activity relationships, thereby offering a multi-faceted understanding of this compound's interaction with the hCB1 receptor.

Introduction

This compound (SGT-277) is an indazole-3-carboxamide based synthetic cannabinoid receptor agonist that has been identified as a designer drug.[1] Like other synthetic cannabinoids, it primarily exerts its psychoactive effects through its interaction with the human cannabinoid receptor 1 (hCB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Understanding the pharmacological profile of new synthetic cannabinoids like this compound is crucial for predicting their potential physiological and toxicological effects. This guide focuses on the agonistic activity of this compound at the hCB1 receptor, providing a detailed overview of its in vitro pharmacology.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the agonistic activity of this compound at the hCB1 receptor. For comparative purposes, data for the related indole analogue, Cumyl-CBMICA, is also included.

CompoundBinding Affinity (Kᵢ, nM)Potency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)
This compound 1.32[2][3]55.4[2][3]207[2][3]
Cumyl-CBMICA 29.3[2][3]497[2][3]168[2][3]
  • Binding Affinity (Kᵢ): Represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

  • Potency (EC₅₀): Represents the concentration of the compound that produces 50% of its maximal effect in a functional assay. A lower EC₅₀ value indicates greater potency.

  • Efficacy (Eₘₐₓ): Represents the maximum response a compound can elicit in a functional assay, typically expressed as a percentage relative to a standard full agonist.

The data clearly indicates that this compound possesses a significantly higher binding affinity and potency at the hCB1 receptor compared to its indole counterpart, Cumyl-CBMICA.[2][3] Furthermore, its efficacy exceeding 100% suggests it acts as a full and highly efficacious agonist.[2][3]

Signaling Pathways and Experimental Workflows

hCB1 Receptor Signaling Pathway

The hCB1 receptor, upon activation by an agonist such as this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which plays a role in receptor desensitization and can also initiate G-protein-independent signaling.

hCB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol hCB1_inactive hCB1 Receptor (Inactive) hCB1_active hCB1 Receptor (Active) hCB1_inactive->hCB1_active This compound G_protein_inactive Gαi/oβγ (GDP-bound) G_protein_active Gαi/o (GTP-bound) + Gβγ G_protein_inactive->G_protein_active GTP/GDP Exchange AC Adenylyl Cyclase hCB1_active->G_protein_inactive beta_arrestin β-Arrestin hCB1_active->beta_arrestin Recruitment G_protein_active->AC Inhibition cAMP ↓ cAMP AC->cAMP beta_arrestin_recruited Recruited β-Arrestin beta_arrestin->beta_arrestin_recruited

Caption: Simplified hCB1 receptor signaling cascade upon agonist binding.

Experimental Workflow: In Vitro Functional Assay

The characterization of this compound's agonistic activity relies on in vitro functional assays. The following diagram illustrates a generalized workflow for such an assay, applicable to methods like GTPγS binding or β-arrestin recruitment assays.

experimental_workflow start Start cell_culture Cell Culture (hCB1 expressing cells) start->cell_culture plate_cells Plate Cells (e.g., 96-well plate) cell_culture->plate_cells add_compound Add this compound (serial dilutions) plate_cells->add_compound incubate Incubation add_compound->incubate add_reagents Add Detection Reagents incubate->add_reagents measure_signal Measure Signal (e.g., luminescence, radioactivity) add_reagents->measure_signal data_analysis Data Analysis (EC₅₀, Eₘₐₓ determination) measure_signal->data_analysis end End data_analysis->end

Caption: Generalized workflow for an in vitro functional assay.

Structure-Activity Relationship: this compound vs. Cumyl-CBMICA

A key structural difference between this compound and Cumyl-CBMICA is the core moiety: an indazole in the former and an indole in the latter. This seemingly minor change has a profound impact on the compound's activity at the hCB1 receptor.

SAR_comparison cluster_cumyl_cbminaca This compound cluster_cumyl_cbmica Cumyl-CBMICA cumyl_cbminaca Indazole Core Higher Affinity (Kᵢ=1.32 nM) Higher Potency (EC₅₀=55.4 nM) Higher Efficacy (Eₘₐₓ=207%) cumyl_cbmica Indole Core Lower Affinity (Kᵢ=29.3 nM) Lower Potency (EC₅₀=497 nM) Lower Efficacy (Eₘₐₓ=168%)

Caption: Structure-activity relationship of core moiety modification.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's hCB1 receptor activity.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the hCB1 receptor.

  • Materials:

    • HEK293 or CHO cells stably expressing the human CB1 receptor.

    • Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.

    • Radioligand: [³H]CP55,940.

    • Non-specific binding control: 10 µM unlabeled CP55,940.

    • Test compound: this compound.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Membrane Preparation:

      • Harvest hCB1-expressing cells and homogenize in ice-cold membrane preparation buffer.

      • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

      • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

      • Wash the membrane pellet with fresh membrane preparation buffer and repeat the high-speed centrifugation.

      • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Assay:

      • In a 96-well plate, add in triplicate:

        • Total binding wells: Assay buffer.

        • Non-specific binding wells: 10 µM unlabeled CP55,940.

        • Competition wells: Serial dilutions of this compound.

      • Add [³H]CP55,940 to all wells at a final concentration close to its K_d value (e.g., 0.5-2 nM).

      • Add the membrane preparation to all wells (typically 10-20 µg of protein per well).

      • Incubate the plate at 30°C for 60-90 minutes.

    • Filtration and Counting:

      • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

      • Wash the filters three times with ice-cold assay buffer.

      • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

      • Measure the radioactivity in a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the hCB1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • hCB1 receptor-expressing cell membranes (prepared as in 4.1).

    • GTPγS assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound: this compound.

    • Reference agonist (e.g., CP55,940).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Assay Setup:

      • In a 96-well plate, add in triplicate:

        • Basal binding wells: Assay buffer.

        • Agonist wells: Serial dilutions of this compound or the reference agonist.

      • Add GDP to all wells to a final concentration of 10-30 µM.

      • Pre-incubate the plate at 30°C for 15 minutes.

    • Reaction Initiation:

      • Add hCB1 membranes (10-20 µg protein/well) to all wells.

      • Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.

      • Incubate at 30°C for 60 minutes with gentle agitation.

    • Termination and Detection:

      • Terminate the reaction by rapid filtration through glass fiber filters.

      • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

      • Measure the bound radioactivity using a scintillation counter.

    • Data Analysis:

      • Subtract the basal binding from the agonist-stimulated binding to determine the net stimulation.

      • Plot the percentage of stimulation over basal against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated hCB1 receptor.

  • Materials:

    • CHO-K1 or HEK293 cells stably co-expressing the hCB1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (e.g., from DiscoverX).

    • Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin, and geneticin).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Test compound: this compound.

    • PathHunter® detection reagents.

    • White, clear-bottom 96- or 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Cell Plating:

      • Harvest and resuspend the cells in assay medium.

      • Plate the cells into the assay plates at a density of 5,000-10,000 cells per well.

      • Incubate overnight at 37°C in a CO₂ incubator.

    • Compound Addition:

      • Prepare serial dilutions of this compound in assay buffer.

      • Add the compound dilutions to the respective wells.

      • Incubate the plate at 37°C for 90 minutes.

    • Detection:

      • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

      • Add the detection reagent to each well.

      • Incubate the plate at room temperature in the dark for 60 minutes.

    • Signal Measurement and Analysis:

      • Measure the chemiluminescent signal using a luminometer.

      • Plot the relative light units (RLU) against the log concentration of this compound.

      • Normalize the data to the response of a reference agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Conclusion

This compound is a potent and highly efficacious full agonist at the human cannabinoid receptor 1. Its pharmacological profile, characterized by high binding affinity and functional activity, is significantly influenced by its indazole core structure when compared to the indole analogue Cumyl-CBMICA. The provided experimental protocols offer a framework for the continued investigation of this compound and other novel synthetic cannabinoids. This comprehensive understanding is essential for the scientific and regulatory communities to address the challenges posed by the continuous emergence of new psychoactive substances.

References

Structure-activity relationships of cumyl-derived cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationships of Cumyl-Derived Cannabinoids

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) for cumyl-derived synthetic cannabinoid receptor agonists (SCRAs). It synthesizes quantitative data, outlines experimental methodologies, and visualizes key pathways and relationships to offer a comprehensive resource for researchers in cannabinoid pharmacology and drug development.

Introduction to Cumyl-Derived Cannabinoids

Cumyl-derived cannabinoids are a prominent class of SCRAs characterized by a 2-phenylpropan-2-yl (cumyl) group. These compounds are known for their high affinity and efficacy, primarily at the cannabinoid type 1 (CB1) receptor, which mediates their psychoactive effects.[1][2] Understanding the relationship between their chemical structure and biological activity is crucial for predicting the pharmacological profiles of new analogues and for the development of potential therapeutic agents with improved safety profiles. The core structure of these compounds generally consists of four key regions that can be modified to alter their pharmacological properties: the cumyl "head" group, a core heterocycle (typically indole or indazole), a linker moiety, and a tail group.

Quantitative Structure-Activity Relationship Data

The potency and efficacy of cumyl-derived cannabinoids are highly dependent on their structural features. The following tables summarize key quantitative data from in vitro studies, focusing on binding affinity (Kᵢ) and functional potency (EC₅₀) at human CB1 and CB2 receptors.

Table 1: Indole- and Indazole-Core Cumyl Cannabinoids
CompoundCoreTail GroupCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Reference
CUMYL-PICA IndolePentyl--12.3122[3]
5F-CUMYL-PICA Indole5-Fluoropentyl--1.829.8[3]
CUMYL-PINACA IndazolePentyl1.8 (IC₅₀)-0.06-0.09 (ED₅₀, in vivo)-[4]
5F-CUMYL-PINACA Indazole5-Fluoropentyl2.614.70.586.12[5]
CUMYL-4CN-BINACA Indazole4-Cyanobutyl2.614.70.586.12[6]
CUMYL-CBMICA IndoleCyclobutylmethyl29.3-497-[7]
CUMYL-CBMINACA IndazoleCyclobutylmethyl1.32-55.4-[7]
CUMYL-THPINACA IndazoleTetrahydro-pyran-4-ylmethyl1.231.38--[8]

Note: Kᵢ represents the binding affinity (lower value indicates higher affinity), and EC₅₀ represents the concentration for 50% of maximal effect (lower value indicates higher potency). Direct comparison between studies should be made with caution due to differing assay conditions.

Key SAR Insights from Data:

  • Indazole vs. Indole Core: Substitution of an indole core with an indazole consistently increases binding affinity and functional potency at the CB1 receptor. For instance, this compound (indazole) shows significantly higher binding affinity (Kᵢ = 1.32 nM) and potency (EC₅₀ = 55.4 nM) compared to its indole counterpart, Cumyl-CBMICA (Kᵢ = 29.3 nM; EC₅₀ = 497 nM).[7]

  • Tail Group Alterations: The N-alkyl tail group is a critical determinant of activity. For cumyl-containing SCs, a 5-carbon pentyl chain often confers optimal activity.[4] The addition of a terminal fluorine to the pentyl tail (e.g., 5F-CUMYL-PICA) can enhance activity.[3] The activity of compounds with cyclic tails decreases as the number of carbons in the cyclic moiety decreases.[9]

  • Terminal Modifications: The introduction of a terminal nitrile group, as seen in CUMYL-4CN-BINACA, can result in compounds with very high potency, comparable to their 5-fluoropentyl analogues.[6]

Cannabinoid Receptor Signaling Pathways

Synthetic cannabinoids, including cumyl derivatives, primarily exert their effects by activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[10] Upon agonist binding, these receptors trigger intracellular signaling cascades.

  • G-Protein Dependent Pathway: The canonical pathway involves coupling to inhibitory G proteins (Gαᵢ/ₒ).[11] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade also involves the modulation of ion channels, such as inhibiting N-type calcium channels and activating G protein-gated inwardly-rectifying potassium (GIRK) channels, ultimately dampening neuronal activity.[1]

  • β-Arrestin Pathway: In addition to G-protein signaling, agonist binding can promote the recruitment of β-arrestin proteins to the receptor. This process can lead to receptor desensitization and internalization, and also initiate separate, G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1] Some synthetic cannabinoids show biased agonism, preferentially activating one pathway over the other, which may contribute to their unique and sometimes severe toxicological profiles.[12]

G_Protein_and_Arrestin_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_Protein Gαi/o Protein CB1R->G_Protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Cumyl Cannabinoid (Agonist) Agonist->CB1R Binds ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Leads to ERK_Activation ERK1/2 Activation Beta_Arrestin->ERK_Activation Activates

Caption: CB1 receptor signaling via G-protein and β-arrestin pathways.

Experimental Protocols

The characterization of cumyl-derived cannabinoids relies on standardized in vitro assays to determine their binding affinity and functional activity.

Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.[13]

Materials:

  • Receptor Source: Cell membranes from HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[10]

  • Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor agonist.

  • Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., WIN 55,212-2) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[13]

  • Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[13]

  • Instrumentation: Scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM) in assay buffer. Dilute the radioligand to a final concentration near its Kₔ value (e.g., 0.5-1.0 nM for [³H]CP-55,940).[13]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer.

    • Non-specific Binding (NSB): 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific unlabeled ligand (10 µM).

    • Competitive Binding: 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at each concentration.[13]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[13]

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[13]

  • Data Analysis: Calculate the specific binding by subtracting the NSB CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental_Workflow start Start: Binding Assay prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep setup 2. Set up 96-well Plate (Total, NSB, Competition Wells) prep->setup incubate 3. Incubate Plate (30°C for 60-90 min) setup->incubate filter 4. Rapid Filtration (Separate bound from free ligand) incubate->filter quantify 5. Quantify Radioactivity (Scintillation Counting) filter->quantify analyze 6. Data Analysis (Calculate IC50 and Ki) quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

GTPγS Functional Assay (for EC₅₀ and Eₘₐₓ Determination)

This functional assay measures the activation of G proteins by the receptor in response to an agonist. It quantifies the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[7]

Materials:

  • Receptor Source: Cell membranes expressing CB1 or CB2 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Test Compounds: Serial dilutions of cumyl-derived cannabinoid agonists.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, GDP (typically 10-30 µM), and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

Summary of Key Structure-Activity Relationships

The pharmacological profile of cumyl-derived cannabinoids can be logically deduced from their structural components.

SAR_Logic scaffold Cumyl Cannabinoid Scaffold core Core Heterocycle scaffold->core tail N-Alkyl Tail scaffold->tail indole Indole core->indole indazole Indazole core->indazole Increases Affinity & Potency vs. Indole terminal Tail Terminus tail->terminal chain_length Chain Length tail->chain_length fluorine Terminal Fluorine terminal->fluorine Can increase potency nitrile Terminal Nitrile terminal->nitrile Maintains high potency optimal_chain 5-Carbon (Pentyl) is often optimal chain_length->optimal_chain

Caption: Key structure-activity relationships for cumyl cannabinoids.

References

Methodological & Application

Application Note: Identification of Cumyl-CBMINACA Metabolites using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the identification of metabolites of Cumyl-CBMINACA, a potent synthetic cannabinoid, in human urine and in vitro human liver microsome (HLM) preparations. The methodology utilizes Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) to achieve comprehensive metabolite profiling. This approach is critical for forensic toxicology, clinical diagnostics, and drug metabolism studies to understand the biotransformation of this new psychoactive substance. The primary metabolic pathway observed is hydroxylation, predominantly on the cyclobutyl methyl (CBM) moiety.[1][2]

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market. Due to its high potency and potential for severe adverse health effects, sensitive and specific analytical methods are required for its detection and the identification of its metabolites in biological matrices. Understanding the metabolism of this compound is crucial for identifying reliable biomarkers of exposure. In vivo, SCRAs are extensively metabolized, and the parent compound is often not detectable in urine. Therefore, analytical methods must target the more abundant metabolites. This application note provides a detailed protocol for the extraction, separation, and identification of this compound metabolites using LC-QToF-MS, a powerful technique for the structural elucidation of unknown compounds.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLM)

A pooled human liver microsome (pHLM) assay is a common in vitro method to study the phase I metabolism of drugs.[2][3]

Materials:

  • This compound standard

  • Pooled Human Liver Microsomes (pHLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • In a microcentrifuge tube, combine pHLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer.

  • Add the this compound stock solution to the microsome mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the sample to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-QToF-MS analysis.

Urine Sample Preparation

Enzymatic hydrolysis is often employed to cleave glucuronide conjugates of metabolites prior to extraction.[4]

Materials:

  • Urine sample

  • β-glucuronidase

  • Phosphate buffer (pH 7)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Protocol:

  • To 1 mL of urine, add 500 µL of phosphate buffer and 50 µL of β-glucuronidase.

  • Incubate the mixture at 37°C for 2 hours.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the metabolites with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-QToF-MS analysis.

LC-QToF-MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Data-Dependent Acquisition (DDA) or MSE
Scan Range (m/z) 50 - 1000
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)

Results and Data Presentation

The primary biotransformations of this compound identified were mono- and di-hydroxylation, with the main site of modification being the cyclobutyl methyl (CBM) moiety.[1][2] Minor metabolites resulting from N-dealkylation and further oxidation were also tentatively identified.

Table 1: Identified Metabolites of this compound

Metabolite IDBiotransformationProposed LocationRetention Time (min)[M+H]+ (m/z)Key Fragment Ions (m/z)
M1MonohydroxylationCBM moiety8.5393.2285119.086, 135.044, 145.102
M2MonohydroxylationCumyl moiety9.1393.2285119.086, 135.044, 159.096
M3DihydroxylationCBM and Cumyl moieties7.8409.2234119.086, 135.044, 175.091
M4N-dealkylation-10.2283.1499119.086, 145.102
M5Carboxylic acidCBM moiety (oxidized)7.2407.2078119.086, 135.044, 173.075

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QToF-MS Analysis cluster_data_processing Data Processing urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis hlm HLM Incubate protein_precip Protein Precipitation (Acetonitrile) hlm->protein_precip spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon protein_precip->evap_recon lc Liquid Chromatography (C18 Separation) evap_recon->lc qtof QToF Mass Spectrometry (ESI+, DDA/MSE) lc->qtof feature_detection Feature Detection qtof->feature_detection metabolite_id Metabolite Identification (Accurate Mass & Fragmentation) feature_detection->metabolite_id pathway_analysis Metabolic Pathway Elucidation metabolite_id->pathway_analysis

Caption: Experimental workflow for this compound metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound mono_cbm Monohydroxylation (CBM Moiety) parent->mono_cbm CYP450 mono_cumyl Monohydroxylation (Cumyl Moiety) parent->mono_cumyl CYP450 n_dealkyl N-dealkylation parent->n_dealkyl CYP450 di_hydro Dihydroxylation mono_cbm->di_hydro CYP450 oxidation Further Oxidation (Carboxylic Acid) mono_cbm->oxidation ADH/ALDH mono_cumyl->di_hydro CYP450

Caption: Proposed metabolic pathway of this compound.

Conclusion

The LC-QToF-MS method described provides a reliable and comprehensive approach for the identification of this compound metabolites in biological samples. The detailed protocols for both in vitro and urine sample analysis, coupled with high-resolution mass spectrometry, enable the confident identification of major and minor biotransformation products. This information is invaluable for forensic laboratories, clinical toxicologists, and researchers investigating the pharmacology and toxicology of new psychoactive substances. The primary metabolites, resulting from hydroxylation of the CBM moiety, serve as robust biomarkers for confirming this compound exposure.

References

Application Note: GTPγS Functional Activation Assay for Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. Like other SCRAs, it primarily exerts its effects by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[1] The CB1 receptor is highly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system. Understanding the functional activity of novel SCRAs like this compound at these receptors is crucial for predicting their pharmacological and toxicological profiles.

The [³⁵S]GTPγS binding assay is a widely used in vitro functional assay to determine the potency and efficacy of ligands for GPCRs.[2] This assay directly measures the activation of G-proteins coupled to the receptor. In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to guanosine diphosphate (GDP). Upon agonist binding to the GPCR, a conformational change occurs, facilitating the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation as the radiolabel becomes incorporated into the activated G-protein α subunit.[2][3] This application note provides a detailed protocol for the GTPγS functional activation assay to characterize the interaction of this compound with the human CB1 receptor.

Signaling Pathway

Cannabinoid receptors, upon activation by an agonist such as this compound, couple to inhibitory G-proteins (Gi/o). This activation leads to the exchange of GDP for GTP on the Gαi subunit, which then dissociates from the Gβγ complex. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, including ion channels.

Cannabinoid Receptor Signaling Pathway CB1 CB1 Receptor G_protein Gi/o Protein (αβγ-GDP) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Cumyl_CBMINACA This compound (Agonist) Cumyl_CBMINACA->CB1 Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Figure 1: Cannabinoid Receptor Signaling Cascade.

Data Presentation

The potency and efficacy of this compound at the human CB1 receptor, as determined by the [³⁵S]GTPγS binding assay, are summarized in the table below. For comparison, data for the related indole analogue, Cumyl-CBMICA, is also presented. The data indicates that this compound is a potent and full agonist at the hCB1 receptor.

CompoundKi (nM)EC50 (nM)Emax (%)
This compound 1.32 55.4 207
Cumyl-CBMICA29.3497168
Data sourced from Haschimi et al. (2021).[1][4]

Definitions:

  • Ki (Inhibitor Constant): A measure of the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): The concentration of the agonist that produces 50% of the maximal possible effect. It is a measure of the compound's potency.

  • Emax (Maximum Effect): The maximum effect produced by the compound, expressed as a percentage relative to a standard full agonist. An Emax greater than 100% indicates that the compound is a full agonist with higher efficacy than the reference agonist.

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Guanosine Diphosphate (GDP): Stock solution (e.g., 10 mM).

  • Unlabeled GTPγS: For determination of non-specific binding.

  • This compound: Test compound.

  • Reference Agonist: A known full agonist for the CB1 receptor (e.g., CP 55,940).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Scintillation Cocktail.

  • Multi-well plates (96-well).

  • Filter mats (e.g., GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

The following diagram outlines the key steps in the [³⁵S]GTPγS functional activation assay.

GTP_gamma_S_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing hCB1) add_reagents Add to 96-well Plate: - Assay Buffer - Cell Membranes - GDP prep_membranes->add_reagents prep_compounds Prepare Serial Dilutions of this compound add_compounds Add this compound or Control prep_compounds->add_compounds prep_reagents Prepare Assay Reagents (Buffer, GDP, [³⁵S]GTPγS) prep_reagents->add_reagents add_reagents->add_compounds initiate_reaction Initiate Reaction with [³⁵S]GTPγS add_compounds->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction by Rapid Filtration incubation->terminate_reaction wash_filters Wash Filters to Remove Unbound Radioligand terminate_reaction->wash_filters measure_radioactivity Measure Radioactivity (Scintillation Counting) wash_filters->measure_radioactivity data_analysis Data Analysis: - Subtract Non-specific Binding - Plot Dose-Response Curve - Determine EC50 and Emax measure_radioactivity->data_analysis

References

Application Notes and Protocols for In Vivo Experimental Design: Cumyl-CBMINACA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cumyl-CBMINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, it exhibits high affinity and efficacy at the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Structurally similar compounds, such as CUMYL-4CN-BINACA, have been shown to be exceptionally potent in vivo, eliciting classic cannabinoid effects alongside severe adverse reactions like seizures at low doses.[1][2] These application notes provide a framework for designing and executing in vivo studies in rodent models to characterize the pharmacological profile of this compound. The protocols outlined below cover essential behavioral and physiological assays, dosing considerations, and pharmacokinetic study designs.

Mechanism of Action: CB1/CB2 Receptor Signaling this compound acts as a potent agonist at both CB1 and CB2 receptors.[3] The primary psychoactive and physiological effects are mediated through the CB1 receptor, which is densely expressed in the central nervous system. Upon binding, this compound activates the G-protein-coupled CB1 receptor, leading to the inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2][4] These signaling events collectively alter neuronal excitability and neurotransmitter release, producing the characteristic effects of cannabinoids.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gαi/o βγ CB1R->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²+ Channel GIRK_Channel GIRK Channel Ca_influx ↓ Ca²+ Influx Ca_Channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK_Channel->K_efflux SCRA This compound SCRA->CB1R G_Protein->AC αi/o inhibits G_Protein->Ca_Channel βγ inhibits G_Protein->GIRK_Channel βγ activates MAPK MAPK Activation G_Protein->MAPK Outcome Modulation of Neurotransmission cAMP->Outcome Ca_influx->Outcome K_efflux->Outcome MAPK->Outcome

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

Data Presentation: In Vitro Potency and In Vivo Dosing

Quantitative data from published studies are crucial for initial dose selection. This compound is a highly potent agonist, and its in vivo effects are expected to occur at low doses.[3]

Table 1: In Vitro Receptor Binding and Potency of this compound

Receptor Binding Affinity (Ki) Functional Potency (EC50) Efficacy (Emax %)
Human CB1 1.32 nM 55.4 nM 207%
Human CB2 Not Reported Not Reported Not Reported

Data sourced from[3]. Efficacy is relative to a standard agonist.

Table 2: Recommended Starting Dose Ranges for this compound Analogs in Rodents (Intraperitoneal Administration)

Rodent Model Effect Dose Range (mg/kg, i.p.) Reference Compound Source(s)
Mouse Hypothermia 0.1 - 1.0 CUMYL-4CN-BINACA [1][2]
Mouse Locomotor Depression 0.01 - 1.0 CUMYL-4CN-BINACA [5]
Mouse Pro-convulsant Effects ≥ 0.3 CUMYL-4CN-BINACA [1][2][5]
Rat Acute/Subacute Toxicity 0.5 - 2.0 CUMYL-4CN-BINACA [6]

| Rat | Hypothermia | ≥ 1.0 | CUMYL-PICA |[1] |

Note: These doses are for related compounds and should be used as a starting point for dose-range finding studies with this compound. A thorough dose-response evaluation is critical.

Experimental Protocols

General Experimental Workflow

A typical in vivo study involves several key stages from preparation to data analysis. It is essential to include appropriate control groups (vehicle-treated) and to blind the experimenter to the treatment conditions whenever possible.

General_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_post Phase 3: Post-Experiment P1 Animal Acclimation (≥ 7 days) P2 Randomize Animals into Treatment Groups P1->P2 P3 Prepare Drug Formulations (this compound & Vehicle) P2->P3 E1 Baseline Measurements (e.g., Temperature, Weight) P3->E1 E2 Drug Administration (e.g., i.p. injection) E1->E2 E3 Behavioral/Physiological Testing at Pre-determined Time Points E2->E3 A1 Tissue/Blood Collection (for PK/PD or Histology) E3->A1 A2 Data Analysis (Statistical Comparison) A1->A2 A3 Interpretation and Reporting A2->A3

Caption: A generalized workflow for conducting an in vivo rodent study.
Protocol 1: Drug Formulation and Administration

  • Objective: To prepare and administer this compound to rodents.

  • Materials:

    • This compound powder

    • Vehicle components: Ethanol (200 proof), Cremophor EL (or Tween 80), 0.9% Saline[5]

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

    • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

  • Procedure (Vehicle Preparation):

    • Prepare the vehicle solution by mixing ethanol, Cremophor EL, and 0.9% saline in a 1:1:18 ratio.[5]

    • Vortex thoroughly until a clear, homogenous solution is formed.

  • Procedure (Drug Preparation):

    • Calculate the required amount of this compound based on the desired final concentration and injection volume (typically 5-10 mL/kg).[7]

    • Dissolve the this compound powder first in the ethanol component of the vehicle.

    • Add the Cremophor EL and vortex.

    • Finally, add the saline dropwise while vortexing to prevent precipitation. Use a bath sonicator if necessary to achieve full dissolution.

    • Prepare fresh on the day of the experiment.

  • Procedure (Intraperitoneal, i.p., Administration):

    • Manually restrain the mouse or rat, exposing the abdomen.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly. The typical injection volume is 10 mL/kg.[7]

Protocol 2: The Cannabinoid Tetrad Assay

This battery of four tests is a classic method for identifying cannabinoid-like activity in vivo.[8] The tests should be conducted at the time of peak drug effect, which must be determined in preliminary time-course studies.[5]

Tetrad_Workflow cluster_tests Tetrad Tests (Counterbalanced Order) Start Administer Drug (Vehicle or this compound) Wait Wait for Peak Effect Time Start->Wait T1 1. Hypothermia: Measure Rectal Temp Wait->T1 T2 2. Analgesia: Hot Plate Test T1->T2 T3 3. Locomotor Activity: Open Field Test T2->T3 T4 4. Catalepsy: Bar Test T3->T4 End Record and Analyze Data T4->End

Caption: Experimental workflow for the cannabinoid tetrad assay.
  • Hypothermia (Reduced Body Temperature):

    • Measure the baseline core body temperature of the animal using a rectal thermometer before injection.

    • At the designated time point post-injection, re-measure the temperature. A significant decrease compared to vehicle-treated animals indicates hypothermia.

  • Analgesia (Pain Relief):

    • Place the animal on a hot plate apparatus set to a constant, non-harmful temperature (e.g., 52-55°C).

    • Record the latency (in seconds) for the animal to show a pain response (e.g., licking a hind paw or jumping).

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. An increased latency compared to controls indicates analgesia.

  • Hypolocomotion (Reduced Movement):

    • Place the animal in an open field arena equipped with infrared beams or video tracking software.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) over a set period (e.g., 10-30 minutes). A significant reduction in activity indicates hypolocomotion.[5]

  • Catalepsy (Immobility):

    • Place the animal's forepaws on a horizontal bar raised a few centimeters above the surface.

    • Measure the time the animal remains in this immobile posture.

    • A trial ends when the animal moves both forepaws or after a pre-determined cut-off time (e.g., 60 seconds). An increased duration of immobility indicates catalepsy.

Protocol 3: Seizure Liability Assessment

Given the pro-convulsant effects of related compounds, assessing seizure activity is critical.[2][5]

  • Objective: To observe and quantify seizure-like behaviors.

  • Procedure:

    • Following drug administration, place the animal in an observation chamber.

    • Record behavior for at least 60-90 minutes.

    • A trained observer, blinded to the treatment, should score the presence and severity of seizure activity using a scale such as the modified Racine scale.[9]

Table 3: Modified Racine Scale for Scoring Seizure Activity in Rodents

Score Behavioral Observation
1 Straub tail (stiff, erect tail)
2 Head nodding, facial twitches
3 Myoclonic jerks of the body, forelimb clonus
4 Rearing with forelimb clonus, loss of posture
5 Generalized tonic-clonic seizure, loss of righting

Adapted from[9].

Protocol 4: Pharmacokinetic (PK) Analysis
  • Objective: To determine the plasma concentration-time profile of this compound.

  • Design:

    • Use a satellite group design where a separate group of animals is used for each time point to minimize stress from repeated blood sampling.

    • Select time points to capture the absorption, distribution, and elimination phases (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Procedure:

    • Administer a single i.p. dose of this compound.

    • At each designated time point, collect blood from the designated animal group via an appropriate method (e.g., cardiac puncture under terminal anesthesia, or tail vein/saphenous vein for survival studies).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood to separate plasma, then store the plasma at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).[10][11]

References

Application Note: Analysis of Cumyl-CBMINACA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cumyl-CBMINACA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic cases. As part of the cumyl-indazole carboxamide family of SCRAs, its structural complexity and potent psychoactive effects necessitate sensitive and specific analytical methods for its detection and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique in forensic toxicology and drug analysis laboratories. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes gas chromatography (GC) to separate this compound from other components in a sample matrix. Following separation, the analyte is introduced into a mass spectrometer (MS) for detection and identification. The mass spectrometer bombards the analyte with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, which is a fingerprint of the molecule's structure, allows for confident identification. For quantitative analysis, the abundance of specific fragment ions is measured.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are general protocols for herbal material and biological fluids.

1.1. Herbal Material (Qualitative Analysis) A simple solvent extraction is typically sufficient for the qualitative identification of this compound in herbal matrices.

  • Weigh approximately 100 mg of the homogenized plant material.

  • Add 1 ml of a medium-polar or non-polar solvent such as methanol, ethanol, acetonitrile, ethyl acetate, or acetone.[1]

  • Sonicate the mixture for 10-15 minutes to ensure efficient extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

1.2. Biological Samples (e.g., Blood, Urine) - Solid-Phase Extraction (SPE) For quantitative analysis in complex biological matrices, a more rigorous clean-up method like solid-phase extraction is recommended to remove interferences.

  • To a 1 mL blood or urine sample, add an appropriate internal standard.

  • Pre-treat the sample as required (e.g., enzymatic hydrolysis for urine samples to cleave glucuronide conjugates).

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances.

  • Elute the analyte of interest using a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument being used.

ParameterSetting
Gas Chromatograph Agilent 5975 Series GC/MSD System or equivalent
Column Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 50-600 m/z
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Data Presentation

Quantitative Data
AnalyteRetention Time (min)Characteristic Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
This compoundTo be determinedSee fragmentation dataTo be determinedTo be determined
5F-CUMYL-PICA (for comparison)Not specifiedNot specified0.1[2][3]0.50[2][3]
Mass Spectral Fragmentation Data

The electron ionization mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the cumyl group and the indazole core. Synthetic cannabinoids with a cumyl moiety often produce a characteristic cumyl cation at m/z 119 and a tropylium ion at m/z 91.[4] The fragmentation of the indazole core can also lead to characteristic ions.

Expected Key Fragment Ions for this compound:

m/zProposed Fragment Identity
119Cumyl cation [C9H11]+
91Tropylium ion [C7H7]+
Other fragmentsRelated to the indazole-3-carboxamide core

Note: A full mass spectrum should be acquired and compared to a reference standard for positive identification.

Visualizations

Experimental Workflow

GC-MS Analysis Workflow for this compound Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Herbal Material, Blood, Urine) Extraction Extraction (Solvent Extraction or SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Inject Reconstituted Sample Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-600) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for this compound analysis.

Proposed Fragmentation Pathway

Proposed EI Fragmentation of this compound Proposed EI Fragmentation Pathway of this compound cluster_fragments Major Fragment Ions Parent This compound Molecular Ion [M]+• Cumyl_Cation Cumyl Cation m/z 119 Parent->Cumyl_Cation α-cleavage Indazole_Fragment Indazole-based Fragments Parent->Indazole_Fragment cleavage at amide bond Tropylium_Ion Tropylium Ion m/z 91 Cumyl_Cation->Tropylium_Ion rearrangement

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The GC-MS method outlined in this application note provides a reliable framework for the identification and quantification of this compound. Proper sample preparation and method validation are essential for achieving accurate and reproducible results. The characteristic fragmentation pattern, particularly the presence of the cumyl cation at m/z 119, is a key indicator for the identification of this class of synthetic cannabinoids. Researchers should always confirm identifications with a certified reference standard.

References

Application Note: A Validated LC-MS/MS Screening Method for the Detection and Quantification of Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening and quantification of Cumyl-CBMINACA, a potent synthetic cannabinoid, in biological matrices. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for the accurate identification and quantification of this compound. The method is validated to provide reliable data for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) characterized by a cyclobutyl methyl (CBM) moiety. It has been identified as a potent agonist of the human cannabinoid receptor 1 (CB1), exhibiting high binding affinity and efficacy.[1] As with other SCRAs, this compound poses a significant public health concern, necessitating the development of reliable analytical methods for its detection in forensic and clinical toxicology. This LC-MS/MS method provides a validated protocol for the qualitative and quantitative analysis of this compound in whole blood.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., JWH-018-d9 or a structurally similar deuterated synthetic cannabinoid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free whole blood for matrix-matched calibrators and quality controls

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from whole blood samples.

  • To 100 µL of whole blood sample, calibrator, or quality control, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
MRM Transitions Precursor Ion (m/z)

Note: Specific MRM transitions and collision energies for this compound and the chosen internal standard must be optimized empirically on the instrument being used. The precursor ion will correspond to the [M+H]+ of the analyte.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. The following tables summarize the expected performance characteristics based on data from structurally similar cumyl-containing synthetic cannabinoids.

Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.99
Limits of Detection and Quantification
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.050.1
Accuracy and Precision
AnalyteSpiked Concentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.595 - 105< 15< 15
595 - 105< 15< 15
5095 - 105< 15< 15

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CB1 receptor signaling pathway activated by this compound and the experimental workflow for its analysis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts K_channel K+ Channel K_ion K+ K_channel->K_ion efflux Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx inhibited Cumyl This compound Cumyl->CB1 binds G_alpha->AC inhibits G_betagamma->K_channel opens G_betagamma->Ca_channel closes ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response K_ion->Cellular_Response Ca_ion->Cellular_Response

Caption: CB1 Receptor Signaling Pathway of this compound.

G start Whole Blood Sample prep Sample Preparation (Protein Precipitation) start->prep lc Liquid Chromatography (Reversed-Phase C18) prep->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data end Quantitative Results data->end

Caption: Experimental Workflow for this compound Analysis.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the screening and quantification of this compound in whole blood. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput laboratories. The validation data, extrapolated from closely related compounds, demonstrate that the method is sensitive, accurate, and precise, meeting the requirements for forensic and research applications.

References

Application of cAMP Biosensor Assay for Determining Cumyl-CBMINACA Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMINACA is a potent synthetic cannabinoid receptor agonist that interacts with the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by agonists typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This application note describes the use of a cAMP biosensor assay, a sensitive and non-radioactive method, to determine the potency and efficacy of this compound. This method offers a robust platform for screening and characterizing novel synthetic cannabinoids.

The principle of the cAMP biosensor assay, such as the GloSensor™ technology, relies on a genetically engineered form of luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change in the luciferase enzyme leads to an increase in light output.[1] Therefore, the potency of a CB1 receptor agonist like this compound can be determined by its ability to inhibit the forskolin-stimulated increase in cAMP, which is measured as a decrease in luminescence.

Signaling Pathway

The activation of the CB1 receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.

Cumyl_CBMINACA This compound CB1_Receptor CB1 Receptor Cumyl_CBMINACA->CB1_Receptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi subunit inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Simplified signaling pathway of this compound at the CB1 receptor.

Experimental Workflow

The general workflow for determining the potency of this compound using a cAMP biosensor assay involves cell preparation, compound treatment, and signal detection.

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection & Analysis Seed_Cells Seed HEK293 cells expressing hCB1 receptor and cAMP biosensor Equilibrate Equilibrate cells with GloSensor™ cAMP Reagent Seed_Cells->Equilibrate Add_Cumyl Add varying concentrations of this compound Equilibrate->Add_Cumyl Add_Forskolin Add a fixed concentration of Forskolin (e.g., EC80) Add_Cumyl->Add_Forskolin Measure_Luminescence Measure luminescence Add_Forskolin->Measure_Luminescence Analyze_Data Analyze data to determine IC50 (potency) Measure_Luminescence->Analyze_Data cluster_agonist Agonist Action cluster_cAMP cAMP Level cluster_assay Assay Readout Cumyl_Concentration ↑ [this compound] CB1_Activation ↑ CB1 Receptor Activation Cumyl_Concentration->CB1_Activation AC_Inhibition ↑ Adenylyl Cyclase Inhibition CB1_Activation->AC_Inhibition cAMP_Level ↓ [cAMP] AC_Inhibition->cAMP_Level Luminescence ↓ Luminescence Signal cAMP_Level->Luminescence Potency IC50 (Potency) Luminescence->Potency Determines

References

Application Notes and Protocols for Measuring Cumyl-CBMINACA Receptor Activation Using Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMINACA is a synthetic cannabinoid that has been identified as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Understanding the pharmacological profile of this compound is crucial for forensic sciences, toxicology, and the development of potential therapeutic agents. Fluorescence-based assays offer a sensitive, high-throughput, and non-radioactive alternative to traditional methods for characterizing ligand-receptor interactions. This document provides detailed application notes and protocols for measuring the activation of CB1 and CB2 receptors by this compound using fluorescence-based techniques.

Target Receptors and Signaling Pathways

This compound primarily targets the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).

  • CB1 Receptors: Predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids.

  • CB2 Receptors: Primarily found in the immune system and peripheral tissues, involved in immunomodulatory functions.

Upon agonist binding, both CB1 and CB2 receptors couple to Gi/o proteins, initiating a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

CB1 and CB2 Receptor Signaling Pathway

CB_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cumyl_CBMINACA This compound CB_Receptor CB1/CB2 Receptor Cumyl_CBMINACA->CB_Receptor binds G_protein Gi/o Protein CB_Receptor->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel activates MAPK_Pathway MAPK Pathway (e.g., ERK) G_beta_gamma->MAPK_Pathway activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1: Simplified signaling pathway of CB1/CB2 receptors.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and a structurally related compound, Cumyl-CBMICA, at human CB1 and CB2 receptors.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
This compound hCB1GTPγS1.3255.4207[1]
hCB2----
Cumyl-CBMICA hCB1GTPγS29.3497168[1]
hCB2----

Note: Data for this compound at the CB2 receptor was not available in the cited literature. Emax is expressed relative to a standard agonist.

Experimental Protocols

Membrane Potential Assay

This assay measures the change in cell membrane potential upon receptor activation. Agonist binding to Gi/o-coupled receptors like CB1 and CB2 leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. This change can be detected by a fluorescent membrane potential-sensitive dye.

Membrane_Potential_Workflow A Seed AtT20-hCB1/hCB2 cells in 96-well plates B Incubate overnight A->B C Load cells with fluorescent membrane potential dye B->C D Incubate for 30-60 min C->D F Measure baseline fluorescence in a FLIPR instrument D->F E Prepare this compound dilution series G Add this compound and measure fluorescence change E->G F->G H Data Analysis: Normalize to baseline and calculate EC50 G->H

Figure 2: Workflow for the membrane potential assay.
  • Cell Culture:

    • Culture AtT20 cells stably expressing human CB1 or CB2 receptors in appropriate media.

    • Seed the cells at a density of 50,000 - 80,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Kit (e.g., BLUE dye) loading buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

  • Fluorescence Measurement:

    • Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 530 nm, Em: 565 nm for the BLUE dye).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions to the wells and continue to record the fluorescence signal for 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence is typically a decrease, indicating hyperpolarization.

    • Normalize the fluorescence signal to the baseline reading.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Binding Assay

This competitive binding assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from the receptor. The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium cryptate on a SNAP-tagged receptor) to an acceptor fluorophore on the ligand.

TRFRET_Workflow A Prepare cell membranes expressing SNAP-tagged hCB1 or hCB2 B Label receptors with terbium cryptate (donor) A->B D Incubate labeled membranes with fluorescent ligand (acceptor) and this compound B->D C Prepare serial dilutions of This compound (competitor) C->D E Incubate for 2 hours at room temperature D->E F Measure TR-FRET signal E->F G Data Analysis: Plot signal vs. concentration and calculate Ki F->G

Figure 3: Workflow for the TR-FRET binding assay.
  • Receptor Preparation:

    • Use cell membranes from HEK-293T cells transiently expressing SNAP-tagged human CB1 or CB2 receptors.

    • Label the SNAP-tagged receptors with a terbium cryptate donor according to the manufacturer's protocol.

  • Assay Setup:

    • In a 384-well white plate, add the following in order:

      • 5 µL of assay buffer or this compound serial dilutions.

      • 10 µL of terbium-labeled cell membranes.

      • 5 µL of a fluorescent cannabinoid ligand (e.g., CELT-335) at a concentration close to its Kd.[2]

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Incubate the plate for at least 2 hours at room temperature, protected from light.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader equipped for HTRF.

    • Excite the donor at approximately 337 nm and measure emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).[2]

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Activation of CB1 receptors can lead to the release of calcium from intracellular stores. This assay measures the change in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

Calcium_Workflow A Seed N18TG2 or other suitable cells in 96-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) B->C D Incubate for 15-45 min C->D F Measure baseline fluorescence D->F E Prepare this compound dilution series G Add this compound and measure fluorescence change E->G F->G H Data Analysis: Calculate fluorescence ratio and determine EC50 G->H

Figure 4: Workflow for the intracellular calcium mobilization assay.
  • Cell Culture:

    • Culture N18TG2 neuroblastoma cells or another suitable cell line endogenously or recombinantly expressing CB1 receptors.

    • Seed the cells onto 12 mm glass coverslips in a 24-well plate and grow to 50-75% confluency.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Krebs-Henseleit Buffer).

    • Load the cells by incubating them with 5 µM Fura-2 AM in the loading buffer for 15 minutes at 37°C.[3]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions in the loading buffer to the desired final concentrations.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with the this compound solutions and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The increase in the F340/F380 ratio indicates an increase in intracellular calcium.

    • Calculate the change in the fluorescence ratio from the baseline.

    • Plot the change in ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The fluorescence-based assays described in these application notes provide robust and sensitive methods for characterizing the interaction of this compound with CB1 and CB2 receptors. The membrane potential assay offers a functional readout of Gi/o-coupled receptor activation. The TR-FRET binding assay allows for the precise determination of binding affinity in a high-throughput format. The intracellular calcium mobilization assay provides another measure of functional activity, particularly for CB1 receptors. By employing these detailed protocols, researchers can obtain valuable data on the pharmacology of this compound and other novel synthetic cannabinoids.

References

In Silico Metabolite Prediction for Cumyl-CBMINACA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis, by binding to and activating the cannabinoid receptors, primarily CB1. Understanding the metabolism of novel psychoactive substances like this compound is crucial for forensic toxicology, clinical diagnostics, and assessing the potential for drug-drug interactions and toxicity. In silico metabolite prediction offers a rapid and cost-effective preliminary approach to identify potential metabolites, which can then be targeted for confirmation in in vitro and in vivo studies.

This document provides detailed application notes and protocols for the in silico prediction of this compound metabolites, an overview of its expected metabolic pathways, and its interaction with the CB1 receptor signaling cascade.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is expected to proceed primarily through Phase I reactions, with subsequent Phase II conjugation. Based on studies of this compound and structurally related synthetic cannabinoids, the main biotransformations include:

  • Hydroxylation: This is a major metabolic pathway for this compound, with hydroxylation occurring predominantly on the cyclobutylmethyl (CBM) moiety. Monohydroxylation and dihydroxylation are common.

  • N-Dealkylation: Cleavage of the cyclobutylmethyl group is another potential metabolic route.

  • Glucuronidation: Phase II metabolism is expected to involve the conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Data Presentation: Predicted Metabolites

Due to the limited availability of specific quantitative data for this compound metabolites in publicly accessible literature, the following table presents an illustrative summary of predicted metabolites based on known metabolic pathways for this and structurally similar compounds. The relative abundance is an educated estimation based on qualitative reports and data from related compounds.

Metabolite IDPredicted BiotransformationMolecular FormulaPredicted m/z [M+H]⁺Predicted Relative Abundance
M1Monohydroxylation (CBM moiety)C₂₂H₂₅N₃O₂364.2020High
M2Dihydroxylation (CBM moiety)C₂₂H₂₅N₃O₃380.1969Medium
M3Monohydroxylation (Cumyl moiety)C₂₂H₂₅N₃O₂364.2020Low
M4N-DealkylationC₁₇H₁₇N₃O280.1444Low
M5M1 + GlucuronidationC₂₈H₃₃N₃O₈540.2341Medium
M6M2 + GlucuronidationC₂₈H₃₃N₃O₉556.2290Low

Visualization of Metabolic and Signaling Pathways

This compound In Silico Prediction Workflow

cluster_input Input Preparation cluster_prediction In Silico Prediction Tools cluster_analysis Data Analysis cluster_output Output Input_Structure This compound Structure (SMILES/SDF) BioTransformer BioTransformer Input_Structure->BioTransformer Submit Structure GLORYx GLORYx Input_Structure->GLORYx Submit Structure Predicted_Metabolites List of Predicted Metabolites (Structures, Reactions) BioTransformer->Predicted_Metabolites Generate Predictions GLORYx->Predicted_Metabolites Generate Predictions Ranking Ranking by Likelihood Score Predicted_Metabolites->Ranking Comparison Comparison with Experimental Data (if available) Ranking->Comparison Metabolic_Pathway Proposed Metabolic Pathway Comparison->Metabolic_Pathway Biomarkers Identification of Potential Biomarkers Metabolic_Pathway->Biomarkers

Caption: Workflow for in silico metabolite prediction.

This compound CB1 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Cumyl_CBMINACA This compound CB1R CB1 Receptor Cumyl_CBMINACA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases production Ca_ion Ca2+ Ca_channel->Ca_ion Decreases influx K_ion K+ GIRK->K_ion Increases efflux Neuronal_Inhibition Neuronal Inhibition (Reduced Neurotransmitter Release) Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition

Caption: CB1 receptor signaling cascade activation.

Experimental Protocols

Protocol 1: In Silico Metabolite Prediction using BioTransformer

Objective: To predict the Phase I and Phase II metabolites of this compound using the BioTransformer web server.

Materials:

  • Computer with internet access.

  • Chemical structure of this compound in SMILES or SDF format.

    • SMILES: CC(C)(c1ccccc1)NC(=O)c2c3ccccc3n(CC3CCC3)n2

Methodology:

  • Navigate to the BioTransformer Website: Open a web browser and go to the BioTransformer homepage.

  • Input Structure:

    • Locate the input box for the chemical structure.

    • Paste the SMILES string of this compound into the text box or upload an SDF file.

  • Select Transformation Type:

    • From the "Biotransformation" dropdown menu, select "AllHuman" to predict metabolites generated by human enzymes. This includes CYP450-mediated (Phase I) and conjugation (Phase II) reactions.

    • Alternatively, for a more focused prediction, select "CYP450" for Phase I metabolism and then run a separate prediction with "Phase II".

  • Set Prediction Parameters:

    • Number of Steps: Set to "1" for primary metabolites. To predict secondary metabolites, this can be increased to "2".

    • Leave other parameters at their default settings unless specific modifications are required.

  • Submit the Job: Click the "Submit" button to start the prediction process.

  • Analyze Results:

    • The results page will display a table of predicted metabolites.

    • Each entry will include the metabolite structure, the reaction type (e.g., hydroxylation, glucuronidation), the enzyme predicted to be involved, and a confidence score.

    • Examine the predicted structures, paying close attention to metabolites resulting from hydroxylation of the cyclobutylmethyl and cumyl moieties, as well as their glucuronidated conjugates.

    • The results can typically be downloaded in various formats (e.g., SDF, CSV) for further analysis.

Protocol 2: In Silico Metabolite Prediction using GLORYx

Objective: To predict the Phase I and Phase II metabolites of this compound using the GLORYx web server.

Materials:

  • Computer with internet access.

  • Chemical structure of this compound in SMILES or SDF format.

Methodology:

  • Navigate to the GLORYx Website: Open a web browser and access the GLORYx prediction server.

  • Input Structure:

    • In the "Input Molecule" section, paste the SMILES string of this compound or upload an SDF file.

  • Select Prediction Mode:

    • Choose the "Phase 1 and Phase 2 metabolism" option for a comprehensive prediction.

  • Submit the Job: Click the "Submit" button to initiate the metabolite prediction.

  • Interpret the Output:

    • The results will be presented with a list of predicted metabolites.

    • GLORYx provides a ranking of the metabolites based on a calculated likelihood score, which is helpful for prioritizing the most probable products.

    • The output will detail the specific biotransformation and the site of metabolism on the parent molecule.

    • Review the predicted metabolites, focusing on hydroxylated and glucuronidated products, and compare them with the predictions from BioTransformer and known metabolic pathways of similar compounds.

    • The results can be downloaded for local storage and further analysis.

Conclusion

In silico tools like BioTransformer and GLORYx provide a powerful and efficient means to predict the metabolic fate of novel compounds such as this compound. The protocols outlined above offer a systematic approach to generating a list of potential metabolites. The primary predicted metabolic pathways for this compound involve hydroxylation of the cyclobutylmethyl moiety, followed by glucuronidation. These in silico predictions are invaluable for guiding targeted analytical method development for the detection of this compound and its metabolites in biological samples and for understanding its pharmacological and toxicological profile. It is important to note that these predictions are theoretical and should be confirmed by experimental data from in vitro and in vivo metabolism studies.

Application Notes and Protocols for the Differentiation of Positional Isomers of Cumyl-CBMINACA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology. Synthetic cannabinoids, such as Cumyl-CBMINACA, undergo extensive metabolism in the body, resulting in numerous metabolites. Of particular analytical difficulty is the differentiation of positional isomers of these metabolites, where functional groups, such as hydroxyl (-OH) groups, are located at different positions on the molecule. Accurate identification of these isomers is crucial for understanding the drug's metabolic fate, pharmacokinetics, and for legal and forensic purposes.

These application notes provide detailed protocols and methodologies for the differentiation of positional isomers of this compound metabolites, focusing on advanced analytical techniques.

Analytical Challenges

Positional isomers of this compound metabolites often exhibit identical molecular weights and very similar physicochemical properties, making their differentiation by conventional mass spectrometry challenging. For instance, hydroxylation can occur at various positions on the cumyl moiety or other parts of the molecule, leading to isomers that produce nearly identical mass spectra under standard electron ionization. Therefore, reliance on a combination of chromatographic separation and specific mass spectrometric or spectroscopic techniques is essential.

Core Analytical Techniques

The primary techniques for the successful differentiation of this compound metabolite positional isomers are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The synthesis of reference standards for each potential isomer is also a critical component for unambiguous identification.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Human Urine)

  • To 0.5 mL of urine, add 0.5 mL of phosphate buffer and 30 μL of β-glucuronidase.[3]

  • Incubate the mixture for 1 hour at 45°C to cleave glucuronide conjugates.[3]

  • Quench the reaction by adding 1.5 mL of ice-cold acetonitrile.[3]

  • Add 0.5 mL of a 10 M ammonium formate solution.[3]

  • Vortex and centrifuge the sample.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters (General)

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size), is typically used.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile is common.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis of specific isomers. Precursor ions (the molecular ion or a prominent fragment) are selected and fragmented to produce characteristic product ions.

  • Collision Energy (CE): Optimization of CE is crucial for generating unique fragmentation patterns for each isomer. Different CE values can lead to variations in the relative abundance of product ions, aiding in differentiation.[4]

  • Data Analysis: Positional isomers can be differentiated based on their unique chromatographic retention times and the relative intensities of their product ion transitions.[1][2]

Data Presentation: Quantitative Analysis of this compound Metabolite Isomers by LC-MS/MS

Metabolite IsomerRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ion Ratio (Product 1 / Product 2)
Isomer 1 (e.g., para-hydroxy)
Isomer 2 (e.g., meta-hydroxy)
Isomer 3 (e.g., ortho-hydroxy)

This table should be populated with experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique, particularly effective for volatile and thermally stable compounds. Derivatization is often required for polar metabolites to improve their chromatographic properties.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Herbal or Powdered Samples)

  • Extract a known quantity of the sample with methanol.

  • Filter the extract to remove particulate matter.

  • The extract can be directly injected or subjected to derivatization.

2. Derivatization (Optional but Recommended for Metabolites)

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of the hydroxylated metabolites.

3. Gas Chromatography (GC) Parameters

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., ZB-5MS) is suitable.[5]

  • Injector Temperature: Typically set at 280°C.[5]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the isomers. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard. Photoionization (PI) can also be used to enhance the molecular ion peak.[6]

  • Acquisition Mode: Full scan mode is used to obtain the mass spectra of the eluting isomers. For targeted analysis, selected ion monitoring (SIM) or tandem MS/MS can be employed.[7]

  • Data Analysis: Isomers are differentiated by their retention times and unique fragmentation patterns in their mass spectra.[5][7] The use of reference standards is highly recommended for confirmation.[5]

Data Presentation: GC-MS Data for this compound Metabolite Isomers

Metabolite Isomer (as TMS derivative)Retention Time (min)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Key Fragment Ion 3 (m/z)
Isomer 1
Isomer 2
Isomer 3

This table should be populated with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for structure elucidation and can unambiguously differentiate positional isomers. It is particularly useful for characterizing synthesized reference standards.

Experimental Protocol: NMR Analysis

1. Sample Preparation

  • A simple extraction protocol can be employed for rapid screening.[8][9]

  • For herbal products, extract approximately 50 mg with a deuterated solvent (e.g., d6-acetone or CDCl3).[8][9]

  • Filter the extract into an NMR tube.

  • For purified metabolites, dissolve a sufficient amount in a deuterated solvent.

2. NMR Spectroscopy Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiments:

    • 1D ¹H NMR: Provides information on the chemical environment of protons. The chemical shifts and coupling patterns of aromatic protons are particularly useful for distinguishing positional isomers.[8]

    • 2D Correlation Spectroscopy (COSY and TOCSY): Helps to establish proton-proton correlations and identify spin systems.[9][10]

    • ¹³C NMR and Heteronuclear Correlation (HSQC, HMBC): Provide information on the carbon skeleton and help to confirm the position of substituents.

3. Data Analysis

  • The chemical shifts of the protons and carbons on the cumyl ring will be distinct for ortho-, meta-, and para-substituted isomers.

  • Comparison of the NMR spectra of the unknown metabolite with those of synthesized reference standards allows for positive identification.

Visualization of Workflows and Pathways

Metabolic Pathway of this compound

Figure 1. Postulated Metabolic Pathway of this compound This compound This compound Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) This compound->Phase I Metabolism (CYP450) Hydroxylation Hydroxylation Phase I Metabolism (CYP450)->Hydroxylation Isomer 1 (e.g., para-hydroxy) Isomer 1 (e.g., para-hydroxy) Hydroxylation->Isomer 1 (e.g., para-hydroxy) Isomer 2 (e.g., meta-hydroxy) Isomer 2 (e.g., meta-hydroxy) Hydroxylation->Isomer 2 (e.g., meta-hydroxy) Isomer 3 (e.g., ortho-hydroxy) Isomer 3 (e.g., ortho-hydroxy) Hydroxylation->Isomer 3 (e.g., ortho-hydroxy) Further Metabolism Further Metabolism Isomer 1 (e.g., para-hydroxy)->Further Metabolism Isomer 2 (e.g., meta-hydroxy)->Further Metabolism Isomer 3 (e.g., ortho-hydroxy)->Further Metabolism Glucuronidation (Phase II) Glucuronidation (Phase II) Further Metabolism->Glucuronidation (Phase II) Excretion Excretion Glucuronidation (Phase II)->Excretion

Caption: Postulated Metabolic Pathway of this compound

Experimental Workflow for Isomer Differentiation

Figure 2. Experimental Workflow for Isomer Differentiation Biological Sample (Urine, Blood) Biological Sample (Urine, Blood) Sample Preparation Sample Preparation Biological Sample (Urine, Blood)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Chromatographic Separation Chromatographic Separation LC-MS/MS Analysis->Chromatographic Separation GC-MS Analysis->Chromatographic Separation Tandem MS Analysis Tandem MS Analysis Chromatographic Separation->Tandem MS Analysis Data Analysis Data Analysis Tandem MS Analysis->Data Analysis Isomer Identification Isomer Identification Data Analysis->Isomer Identification Reference Standard Synthesis Reference Standard Synthesis NMR Analysis NMR Analysis Reference Standard Synthesis->NMR Analysis Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation Structure Confirmation->Isomer Identification

Caption: Experimental Workflow for Isomer Differentiation

Conclusion

The differentiation of positional isomers of this compound metabolites requires a multi-faceted analytical approach. The combination of high-resolution chromatographic techniques (LC and GC) with tandem mass spectrometry provides the necessary selectivity and sensitivity for their detection and tentative identification in biological matrices. However, for unambiguous structure elucidation and confirmation, the synthesis of pure reference standards and their characterization by NMR spectroscopy is indispensable. The protocols and workflows presented in these application notes provide a comprehensive framework for researchers to address this analytical challenge.

References

Troubleshooting & Optimization

Improving sensitivity of Cumyl-CBMINACA detection in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in improving the sensitivity of Cumyl-CBMINACA detection in urine samples.

Frequently Asked Questions (FAQs)

Q1: Why can't I detect the parent this compound compound in urine samples?

A1: this compound, like many synthetic cannabinoids, is extensively metabolized in the body.[1] The parent compound is often present at very low to non-existent concentrations in urine, making its detection difficult.[2][3][4] Analysis should instead focus on identifying and quantifying its major metabolites, which are excreted in urine at much higher concentrations.[2][3]

Q2: What are the primary targets for sensitive this compound detection in urine?

A2: To confirm this compound intake, it is crucial to target its urinary marker metabolites. While specific metabolites for this compound need to be identified through metabolism studies, research on analogous compounds like CUMYL-4CN-BINACA suggests that the major metabolites are often formed through processes like hydroxylation and carboxylation.[2][3] For CUMYL-4CN-BINACA, the N-butanoic acid metabolite is a key urinary marker.[2][3] Identifying and targeting the analogous metabolites of this compound is the recommended strategy for improving detection sensitivity.

Q3: Which analytical technique is most suitable for detecting this compound metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of synthetic cannabinoid metabolites in urine.[5][6][7] Immunoassays are generally not recommended as they often lack the necessary sensitivity and cross-reactivity to detect new synthetic cannabinoids and their metabolites.[8][9] High-resolution mass spectrometry (HRMS) is also a valuable tool, particularly for identifying novel metabolites.[2][6]

Q4: How can I improve the recovery of this compound metabolites from urine samples?

A4: Optimizing your sample preparation protocol is key to improving recovery. This includes:

  • Enzymatic Hydrolysis: Many metabolites are excreted as glucuronide conjugates. Pre-treatment with β-glucuronidase is essential to cleave these conjugates and increase the concentration of the free, detectable metabolite.[2][10]

  • Extraction Method: Solid-phase extraction (SPE) and supported liquid extraction (SLE) are efficient methods for extracting and concentrating synthetic cannabinoid metabolites from urine.[11][12][13][14][15] Liquid-liquid extraction (LLE) can also be used.[7][16]

  • Solvent and pH Optimization: The choice of solvents and pH during extraction can significantly impact recovery rates. It is important to optimize these parameters for the specific metabolites being targeted.

Q5: What are typical limits of detection (LOD) and quantification (LOQ) for synthetic cannabinoid metabolites using LC-MS/MS?

A5: With optimized LC-MS/MS methods, LODs for synthetic cannabinoid metabolites in urine can range from 0.01 to 0.5 ng/mL, and LOQs can be as low as 0.003 to 0.5 ng/mL.[11][12][14][17] The exact values will depend on the specific metabolite, the instrumentation used, and the efficiency of the sample preparation method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No detection of target metabolites Inefficient enzymatic hydrolysis.Verify the activity of the β-glucuronidase enzyme. Optimize incubation time and temperature. Ensure the pH of the urine sample is suitable for the enzyme.
Poor extraction recovery.Optimize the SPE or LLE protocol. Experiment with different sorbents (for SPE) or extraction solvents (for LLE). Ensure the pH is optimal for the analytes of interest. Consider using supported liquid extraction (SLE) for cleaner extracts.[11]
Incorrect metabolite targets.Confirm the major urinary metabolites for this compound through in-house or published metabolism studies. For structurally similar compounds, N-dealkylated and carboxylated metabolites are often prominent.[2]
Analyte degradation.Ensure proper storage of urine samples (frozen at -30°C for long-term storage) to prevent metabolite degradation.[18] Check the stability of metabolites in the autosampler during analysis.[11]
High matrix effects leading to poor sensitivity Insufficient sample cleanup.Optimize the wash steps in your SPE protocol to remove more interfering substances.[19] A more rigorous organic wash can be facilitated by using a mixed-mode cation-exchange sorbent.[19][20] Consider using a different extraction technique like SLE.
Ion suppression or enhancement.Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Dilute the sample extract if suppression is severe. Optimize chromatographic conditions to separate analytes from co-eluting matrix components.
Poor chromatographic peak shape Inappropriate mobile phase or column.Optimize the mobile phase composition and gradient. Ensure the column chemistry (e.g., C18) is suitable for the analytes. Check for column degradation.
Sample solvent mismatch.Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
Inconsistent quantification results Non-linear calibration curve.Ensure the calibration range is appropriate for the expected sample concentrations. Check for detector saturation at high concentrations.
Variability in sample preparation.Use an automated extraction system for better reproducibility. Ensure precise and consistent addition of internal standards.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoid Metabolites in Urine using LC-MS/MS

Analyte TypeLOD Range (ng/mL)LOQ Range (ng/mL)Reference(s)
Various Synthetic Cannabinoid Metabolites0.025 - 0.5N/A[12]
Various Synthetic CannabinoidsN/A0.01 - 0.1[14][15]
Various Synthetic Cannabinoids0.003 - 0.0040.012 - 0.016[13][17]
Various Synthetic Cannabinoid MetabolitesN/A~0.5[7]

Table 2: Recovery Rates for Different Extraction Methods of Synthetic Cannabinoids in Urine

Extraction MethodAnalyte TypeRecovery Range (%)Reference(s)
Solid-Phase Extraction (SPE)Synthetic Cannabinoid Metabolites43 - 97[12]
Solid-Phase Extraction (SPE)Synthetic Cannabinoids69.9 - 118.39[14][15]
Liquid-Liquid Extraction (LLE)Synthetic Cannabinoid Metabolites48 - 104[7]
Supported Liquid Extraction (SLE)Synthetic Cannabinoids and Metabolites>74[21]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Urine Samples
  • Pipette 1 mL of the urine sample into a glass tube.

  • Add an internal standard solution.

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[10]

  • Vortex the mixture briefly.

  • Incubate the sample at 37°C for 2 hours.[10]

  • Allow the sample to cool to room temperature before proceeding to extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound Metabolites

This protocol is a general guideline and should be optimized for specific metabolites and SPE cartridges. A mixed-mode or polymeric reversed-phase sorbent is often suitable.[12][14][15]

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[13][15]

  • Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[15]

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen stream.

  • Elution: Elute the analytes with 4 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-200 µL) of mobile phase or a compatible solvent for LC-MS/MS analysis.[15]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a representative protocol and parameters should be optimized for the specific instrument and target analytes.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters UPLC HSS T3, 1.8 µm, 2.1 mm × 150 mm).[13][15]

  • Mobile Phase A: 0.1% formic acid in water.[13][15]

  • Mobile Phase B: Acetonitrile.[13][15]

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.

  • Flow Rate: 0.3 mL/min.[13][15]

  • Injection Volume: 1-10 µL.[13][21]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte for confident identification and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis 1. Add Enzyme extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction 2. Clean-up & Concentrate evaporation Evaporation & Reconstitution extraction->evaporation 3. Final Preparation lcms LC-MS/MS Analysis evaporation->lcms Inject into LC-MS/MS data Data Acquisition & Processing lcms->data 1. Separation & Detection result Quantification of Metabolites data->result 2. Analysis

Caption: Workflow for the sensitive detection of this compound metabolites in urine.

troubleshooting_logic start Poor Sensitivity or No Detection check_metabolites Are you targeting the correct metabolites? start->check_metabolites check_hydrolysis Is enzymatic hydrolysis complete? check_metabolites->check_hydrolysis Yes solution_metabolites Identify major urinary metabolites via metabolism studies. check_metabolites->solution_metabolites No check_extraction Is extraction recovery optimal? check_hydrolysis->check_extraction Yes solution_hydrolysis Optimize enzyme activity, incubation time, and pH. check_hydrolysis->solution_hydrolysis No check_ms Are LC-MS/MS parameters optimized? check_extraction->check_ms Yes solution_extraction Optimize SPE/LLE protocol (sorbent, solvents, pH). check_extraction->solution_extraction No solution_ms Optimize ionization, fragmentation, and chromatographic separation. check_ms->solution_ms No success Sensitive Detection Achieved check_ms->success Yes solution_metabolites->check_hydrolysis solution_hydrolysis->check_extraction solution_extraction->check_ms solution_ms->success

Caption: Troubleshooting logic for improving this compound detection sensitivity.

References

Technical Support Center: Cumyl-CBMINACA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Cumyl-CBMINACA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can lead to ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility. Common sources of matrix effects in biological samples include proteins, phospholipids, salts, and endogenous metabolites.

Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?

A2: The main strategies to minimize matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components.[2][3]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix interferences.[4]

  • Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended to compensate for matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]

Q3: How can I quantitatively assess matrix effects for this compound?

A3: Matrix effects can be quantitatively assessed using the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of the analyte. The matrix effect is calculated as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q4: What type of internal standard is best for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13) version of this compound. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute and experience the same degree of matrix effects, thus providing the most accurate correction for signal variations. If a SIL-IS is unavailable, a structural analog may be used, but with potentially less effective compensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Column degradation.2. Incompatible mobile phase pH.3. Presence of active sites on the column.1. Replace the column.2. Adjust mobile phase pH to ensure this compound is in a single ionic form.3. Use a column with end-capping or add a small amount of a competing base to the mobile phase.
Low Signal Intensity / Ion Suppression 1. Significant matrix effects from co-eluting compounds.2. Inefficient ionization source parameters.3. Analyte degradation.1. Improve sample cleanup (e.g., switch from protein precipitation to SPE).2. Optimize source temperature, gas flows, and spray voltage.3. Ensure proper sample storage and handling. Use a fresh sample.
High Signal Intensity / Ion Enhancement 1. Matrix components enhancing the ionization of this compound.1. Improve chromatographic separation to resolve the analyte from the enhancing matrix components.2. Use a stable isotope-labeled internal standard to compensate for the enhancement.
Inconsistent Results / Poor Reproducibility 1. Variable matrix effects between samples.2. Inconsistent sample preparation.3. Instrument instability.1. Employ a more robust sample preparation method (e.g., SPE).2. Ensure precise and consistent execution of the sample preparation protocol.3. Perform system suitability tests to check for instrument performance.
Carryover 1. Adsorption of this compound to injector or column surfaces.1. Optimize the injector wash solvent and procedure.2. Use a column with a different stationary phase chemistry.3. Inject a blank solvent after high-concentration samples.

Quantitative Data Summary

The following tables summarize validation data from a study on 5F-CUMYL-PICA, a structurally related synthetic cannabinoid, which can provide an estimate of expected performance for this compound analysis.

Table 1: Method Validation Data for 5F-CUMYL-PICA in Blood [1]

ParameterQuality Control (ng/mL)Intra-assay Precision (CV, %)Inter-assay Precision (CV, %)Intra-assay Accuracy (bias, %)Inter-assay Accuracy (bias, %)
Low QC 255.86.42.43.9
Mid QC 757.78.34.37.3
High QC 4504.67.75.56.2

Table 2: Comparison of Sample Preparation Techniques for 5F-CUMYL-PICA [1]

Sample Preparation MethodRecovery (%)Matrix Effect (%)
Solid-Phase Extraction (SPE)91.4015
Supported Liquid Extraction (SLE)82.5424
ISOLUTE C1885.1022.5

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Blood/Plasma)
  • To 100 µL of whole blood or plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.[2]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be optimized for this compound and the internal standard by direct infusion.

    • Source Parameters: Optimize desolvation gas flow, cone gas flow, and capillary voltage to achieve maximum signal intensity.

Visualizations

Experimental_Workflow LC-MS/MS Experimental Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Blood/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects Start Inconsistent or Inaccurate Quantitative Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME High_ME Matrix Effect > 15%? Assess_ME->High_ME Improve_Cleanup Improve Sample Cleanup (e.g., SPE instead of PPT) High_ME->Improve_Cleanup Yes Validated_Method Method Validated High_ME->Validated_Method No Improve_Cleanup->Assess_ME Optimize_LC Optimize Chromatographic Separation Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Optimize_LC->Assess_ME Dilute_Sample->Assess_ME

Caption: Logic for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Chromatographic Separation of Cumyl-CBMINACA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cumyl-CBMINACA metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: The main metabolic transformations for this compound involve Phase I reactions, primarily hydroxylation and N-dealkylation, followed by Phase II glucuronidation. Hydroxylation predominantly occurs on the cyclobutyl methyl (CBM) moiety.[1] Other observed biotransformations for similar cumyl-containing synthetic cannabinoids include oxidative defluorination, dehydrogenation, and dihydrodiol formation.[1][2]

Q2: Which are the most crucial metabolites to target for detection?

A2: For this compound, the mono-hydroxylated metabolites on the CBM group are key targets due to their abundance.[1] For related cumyl-containing cannabinoids, N-dealkylated and further oxidized metabolites (e.g., carboxylic acid derivatives) are also significant urinary markers.[3] It is often necessary to monitor for metabolites as the parent compound may be present at very low or undetectable concentrations in biological samples.

Q3: What are the recommended sample preparation techniques for urine analysis?

A3: Due to the presence of glucuronide conjugates in urine, a hydrolysis step using β-glucuronidase is essential to cleave the glucuronide group and allow for the detection of the free metabolites.[3][4][5] Following hydrolysis, solid-phase extraction (SPE) is a common and effective technique for sample cleanup and concentration of the analytes.[4][5]

Q4: My hydroxylated metabolite isomers are co-eluting. How can I improve their separation?

A4: Co-elution of positional isomers is a common challenge in synthetic cannabinoid analysis.[6] To improve resolution, consider the following:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the stationary phase: If using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, may resolve the isomers.

  • Adjust the mobile phase pH: Small changes in pH can alter the ionization state of the metabolites and improve separation.

  • Modify the column temperature: Lowering or raising the temperature can affect retention times and selectivity.

Q5: I am observing low recovery of my analytes. What are the possible causes?

A5: Low recovery can be due to several factors:

  • Inefficient extraction: Ensure the pH of the sample is optimized for the SPE sorbent and that the elution solvent is strong enough to desorb the analytes completely.

  • Matrix effects: Components of the biological matrix can suppress the ionization of the target analytes in the mass spectrometer. A more thorough sample cleanup or the use of a matrix-matched calibrator can help mitigate this.

  • Adsorption: Synthetic cannabinoids can be "sticky" and adsorb to plasticware. Using glass or low-binding tubes and plates is recommended.[7]

  • Analyte instability: Ensure proper storage of samples and standards to prevent degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for acidic metabolites.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Degradation If the problem persists with known good samples, the column may need to be replaced. Use a guard column to extend the analytical column's lifetime.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Pump Issues (Air Bubbles) Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles.
Leaking System Check for leaks at all fittings, especially between the pump and the injector, and at the column connections.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurements of all components.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Low Signal Intensity or No Peaks Detected
Possible Cause Troubleshooting Steps
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for each metabolite. Optimize collision energies for each transition.
Ion Source Contamination A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions.
Inefficient Ionization Ensure the mobile phase composition is compatible with the ionization mode (e.g., ESI positive). The addition of modifiers like ammonium acetate or formic acid can enhance ionization.[8]
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -20°C, protected from light).

Experimental Protocols

Representative Sample Preparation Protocol for this compound Metabolites in Urine

Note: This is a representative protocol and should be validated in your laboratory.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add an internal standard solution.

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 60°C for 2 hours.[4]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., mixed-mode or polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent wash (e.g., 10% methanol in water).

    • Dry the cartridge thoroughly under vacuum or positive pressure.

    • Elute the analytes with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia depending on the sorbent).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Representative LC-MS/MS Method

Note: This is a representative method and should be optimized for your specific instrument and analytes.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Flow Rate: 0.4 mL/min.[8]

    • Gradient:

      • 0.0 min: 20% B

      • 8.0 min: 80% B

      • 9.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 20% B

      • 13.0 min: 20% B

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to your instrument manufacturer's recommendations.

Data Presentation

Table 1: Representative Quantitative Data for this compound and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound377.23119.19.5
This compound-M1 (Mono-hydroxy)393.23119.18.2
This compound-M2 (Mono-hydroxy)393.23135.18.5
This compound-M3 (N-dealkyl)245.13144.17.1

Disclaimer: The retention times and product ions are representative and will vary depending on the specific chromatographic conditions and mass spectrometer used. These values should be determined and validated in your own laboratory.

Visualizations

Cumyl_CBMINACA_Metabolism Metabolic Pathway of this compound parent This compound met1 Mono-hydroxylation (CBM moiety) parent->met1 Phase I CYP450 met2 N-dealkylation parent->met2 Phase I CYP450 met3 Glucuronidation met1->met3 Phase II UGTs

Caption: Phase I and II metabolic pathway of this compound.

Experimental_Workflow Analytical Workflow for this compound Metabolites in Urine cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Processing lcms->data

Caption: Experimental workflow for metabolite analysis.

References

Best practices for handling and storage of Cumyl-CBMINACA standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and use of Cumyl-CBMINACA analytical standards to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

For long-term stability, this compound analytical reference standards should be stored at -20°C.[1] When working with biological matrices containing this compound, storage at -20°C or ideally -80°C is recommended to ensure the integrity of the analyte.[2]

Q2: How long is the this compound standard stable when stored correctly?

When stored at -20°C, the analytical standard of this compound is stable for at least five years.[1]

Q3: In what form is the this compound standard typically supplied?

This compound is often supplied as a solution in methyl acetate.[1]

Q4: What solvents are suitable for preparing working solutions of this compound?

This compound is soluble in several organic solvents. For preparing standard solutions for quantitative analysis, methanol is a commonly used solvent.[3] It is also soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1]

Q5: Are there any specific safety precautions I should take when handling this compound?

Yes, it is crucial to handle this compound and other synthetic cannabinoids with care in a laboratory setting. Always use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols or particulates.[4][5] Avoid direct contact with skin and eyes, and always wash your hands thoroughly after handling the compound.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Improper storage leading to degradation.Ensure the standard is consistently stored at -20°C. Avoid repeated freeze-thaw cycles. For biological samples, prefer -80°C for long-term storage.[2]
Inaccurate dilution or pipetting.Use calibrated pipettes and follow a standardized protocol for preparing working solutions.
Low instrument response Degradation of the standard.Check the expiration date of the standard. If stored improperly or for an extended period at room temperature, the compound may have degraded.
Poor solubility in the chosen solvent.Ensure the solvent is appropriate for this compound and that the concentration is within its solubility limits. Refer to the solubility data table below.
Contamination of samples Cross-contamination during handling.Use clean glassware and pipette tips for each standard and sample. Avoid returning unused solution to the stock container.
Unexpected peaks in chromatogram Thermal degradation during analysis.Be aware that carboxamide-type synthetic cannabinoids can degrade at high temperatures (above 400°C).[7][8] If using GC-MS, check the injection port temperature.
Impurities in the solvent or from the matrix.Use high-purity solvents and perform a blank analysis to check for interfering peaks.

Quantitative Data

Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (DMSO)15 mg/ml
Ethanol1 mg/ml
DMF:PBS (pH 7.2) (1:2)0.25 mg/ml
Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Protocol 1: Preparation of a Standard Working Solution

This protocol describes the preparation of a 1 µg/mL working solution from a 1 mg/mL stock solution.

Materials:

  • This compound analytical standard (1 mg/mL in methyl acetate)

  • Methanol (LC-MS grade)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials

Procedure:

  • Allow the stock solution of this compound to equilibrate to room temperature before opening.

  • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a clean amber glass vial.

  • Add 990 µL of methanol to the vial to achieve a total volume of 1 mL. This results in an intermediate solution of 10 µg/mL.

  • Vortex the solution for 10-15 seconds to ensure homogeneity.

  • Transfer 100 µL of the 10 µg/mL intermediate solution to a new amber glass vial.

  • Add 900 µL of methanol to the vial to achieve a total volume of 1 mL. This results in the final 1 µg/mL working solution.

  • Vortex the final working solution thoroughly.

  • Store the prepared working solution at -20°C in a tightly sealed amber vial when not in use.

Visualizations

experimental_workflow Workflow for Preparation and Storage of this compound Standard cluster_prep Preparation of Working Solution cluster_storage Storage cluster_safety Safety Precautions start Start: Stock Solution (1 mg/mL) equilibrate Equilibrate to Room Temperature start->equilibrate pipette_stock Pipette 10 µL Stock equilibrate->pipette_stock add_solvent1 Add 990 µL Methanol pipette_stock->add_solvent1 vortex1 Vortex to Mix (10 µg/mL) add_solvent1->vortex1 pipette_inter Pipette 100 µL Intermediate vortex1->pipette_inter add_solvent2 Add 900 µL Methanol pipette_inter->add_solvent2 vortex2 Vortex to Mix (1 µg/mL) add_solvent2->vortex2 end_prep Final Working Solution vortex2->end_prep transfer Transfer to Amber Vial end_prep->transfer seal Seal Tightly transfer->seal store Store at -20°C seal->store ppe Wear PPE (Gloves, Lab Coat, Goggles) fume_hood Work in Fume Hood wash_hands Wash Hands After Handling troubleshooting_guide Troubleshooting Inconsistent Analytical Results cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C, minimal freeze-thaw) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep check_instrument Check Instrument Performance start->check_instrument new_standard Prepare Fresh Working Solution check_storage->new_standard check_prep->new_standard recalibrate Recalibrate Instrument check_instrument->recalibrate check_matrix Analyze Blank Matrix for Interference new_standard->check_matrix recalibrate->check_matrix contact_support Contact Technical Support check_matrix->contact_support Issue Persists

References

Troubleshooting low yield in Cumyl-CBMINACA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cumyl-CBMINACA. The information is presented in a question-and-answer format to directly address common challenges that may lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during the two primary stages of this compound synthesis: the N-alkylation of the indazole core and the subsequent amide coupling.

Stage 1: N-Alkylation of 1H-Indazole-3-Carboxylic Acid

A critical step that often determines the overall yield and purity is the selective alkylation at the N1 position of the indazole ring.

Q1: My N-alkylation reaction is resulting in a mixture of N1 and N2 isomers, leading to low yield of the desired N1 product and difficult purification. How can I improve the regioselectivity?

A1: The formation of N1 and N2 regioisomers is a common challenge in the alkylation of indazoles.[1][2][3][4] The ratio of these isomers is highly dependent on the reaction conditions. To favor the formation of the desired N1-alkylated product, consider the following:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide high N1 selectivity for C-3 substituted indazoles, including 3-carboxamide derivatives.[2][3][4] It is postulated that the sodium cation coordinates with the indazole N2-atom and the oxygen of the C-3 substituent, sterically hindering N2 alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature may enhance selectivity. It is advisable to start the reaction at 0 °C and then allow it to slowly warm to room temperature.

  • Nature of the Alkylating Agent: While (bromomethyl)cyclobutane is the required reagent, ensuring its purity is crucial.

Q2: The overall yield of my N-alkylation step is low, even with good N1 selectivity. What are other potential causes?

A2: Low yields can stem from several factors beyond regioselectivity:

  • Purity of Starting Materials: Ensure the 1H-indazole-3-carboxylic acid is pure and dry. Impurities can lead to side reactions.

  • Reaction Conditions: Incomplete deprotonation of the indazole ring can lead to unreacted starting material. Ensure the NaH is fresh and added portion-wise to a solution of the indazole in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Work-up Procedure: Acid-base work-up is typically required to isolate the product. Ensure the pH is carefully adjusted to precipitate the product without causing degradation.

Stage 2: Amide Coupling of 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid with 2-phenylpropan-2-amine

This step forms the final this compound molecule. Low yields at this stage are often related to the efficiency of the coupling reagents and reaction conditions.

Q3: My amide coupling reaction is showing low conversion to the final product. What are the primary factors to investigate?

A3: Low yields in amide coupling are a frequent issue. A systematic approach to troubleshooting is recommended:[5][6]

  • Reagent Quality:

    • Coupling Reagents: Reagents like HATU, HBTU, and EDC are moisture-sensitive. Use fresh, high-purity reagents and handle them under an inert atmosphere.[5][6]

    • Amine and Carboxylic Acid: Verify the purity of both the N-alkylated indazole carboxylic acid and the cumylamine.

    • Base: Ensure the base used, such as DIPEA or triethylamine, is anhydrous.[5]

    • Solvent: Use an anhydrous aprotic solvent like DMF or DCM.[5]

  • Reaction Stoichiometry: Carefully re-evaluate the molar ratios. A slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents relative to the amine can help drive the reaction to completion.[5]

  • Side Reactions: Be aware of potential side reactions. For instance, when using carbodiimides like EDC, the formation of N-acylurea byproducts can occur, consuming your starting material. The addition of HOBt or HOAt can help to minimize these side reactions.[5]

Q4: I am observing multiple spots on my TLC/LC-MS, and purification of the final product is challenging. What could be the cause?

A4: The presence of multiple byproducts can complicate purification and reduce the isolated yield.

  • Incomplete Reactions: Unreacted starting materials will contaminate the product. Monitor the reaction progress by TLC or LC-MS to ensure completion.

  • Side Products from Coupling Reagents: As mentioned, the coupling reagents themselves can generate byproducts that need to be removed during purification.

  • Purification Method: Column chromatography on silica gel is a common method for purifying synthetic cannabinoids.[7] Optimizing the solvent system is crucial for achieving good separation.

Data Presentation

The following tables summarize key parameters that can be optimized for the synthesis of this compound, based on literature for similar compounds.

Table 1: Troubleshooting N-Alkylation of 1H-Indazole-3-Carboxylic Acid

ParameterCommon IssueRecommended ActionRationale
Base Low N1:N2 ratioUse NaHPromotes N1 selectivity for 3-substituted indazoles.[2][3][4]
Solvent Low N1:N2 ratioUse anhydrous THFWorks well in conjunction with NaH for N1-selective alkylation.[2][3][4]
Temperature Low SelectivityStart at 0 °C, then warm to RTMay improve regioselectivity.
Purity Low overall yieldUse pure, dry starting materialsImpurities can cause side reactions.

Table 2: Troubleshooting Amide Coupling Reaction

ParameterCommon IssueRecommended ActionRationale
Coupling Reagent Low conversionUse HATU or HBTUGenerally more efficient for challenging amide couplings.[6]
Stoichiometry Incomplete reactionUse slight excess of acid and coupling agent (1.1-1.5 eq)Drives the reaction towards completion.[5]
Solvent Reagent decompositionUse anhydrous DMF or DCMPrevents hydrolysis of activated intermediates.[5]
Base Side reactionsUse DIPEA or Et3N (anhydrous)Neutralizes acid byproducts and facilitates the reaction.[5]

Experimental Protocols

General Protocol for N-Alkylation:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (bromomethyl)cyclobutane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Adjust the pH to ~3-4 with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

General Protocol for Amide Coupling:

  • To a solution of 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF under an argon atmosphere, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-phenylpropan-2-amine (1.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathway of this compound

Cumyl_CBMINACA_Synthesis cluster_alkylation Stage 1: N-Alkylation cluster_coupling Stage 2: Amide Coupling Indazole_Acid 1H-Indazole-3-Carboxylic Acid Alkylation_Product 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid Indazole_Acid->Alkylation_Product NaH, THF Alkyl_Halide (Bromomethyl)cyclobutane Alkyl_Halide->Alkylation_Product Final_Product This compound Alkylation_Product->Final_Product HATU, DIPEA, DMF Amine 2-phenylpropan-2-amine Amine->Final_Product

Caption: Synthetic route for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in N-Alkylation

Alkylation_Troubleshooting Start Low Yield in N-Alkylation Check_Isomers Check N1:N2 Isomer Ratio Start->Check_Isomers High_N2 High Proportion of N2 Isomer Check_Isomers->High_N2 Ratio? Good_Selectivity Good N1 Selectivity Check_Isomers->Good_Selectivity Ratio? Optimize_Conditions Optimize Base/Solvent (e.g., NaH/THF) High_N2->Optimize_Conditions Yes Check_Purity Assess Purity of Starting Materials Good_Selectivity->Check_Purity Yes Incomplete_Reaction Check for Incomplete Reaction Check_Purity->Incomplete_Reaction Purification_Loss Evaluate Work-up/Purification Incomplete_Reaction->Purification_Loss

Caption: Troubleshooting workflow for N-alkylation.

Diagram 3: Troubleshooting Logic for Low Yield in Amide Coupling

Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purity? Replace_Reagents Use Fresh/Anhydrous Reagents Reagents_OK->Replace_Reagents No Check_Stoichiometry Review Stoichiometry Reagents_OK->Check_Stoichiometry Yes Stoichiometry_OK Stoichiometry OK? Check_Stoichiometry->Stoichiometry_OK Ratios? Adjust_Ratios Adjust Molar Ratios Stoichiometry_OK->Adjust_Ratios No Check_Side_Reactions Investigate Side Reactions Stoichiometry_OK->Check_Side_Reactions Yes Optimize_Coupling_Agent Optimize Coupling Agent/Additives Check_Side_Reactions->Optimize_Coupling_Agent

Caption: Troubleshooting workflow for amide coupling.

References

Minimizing ion suppression for Cumyl-CBMINACA in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cumyl-CBMINACA in complex matrices. The focus is on minimizing ion suppression to ensure accurate and reliable quantification by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from a complex sample (like blood or urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1] Given that this compound is often analyzed at very low concentrations in complex biological matrices, mitigating ion suppression is critical for reliable results.[2]

Q2: How can I detect and quantify ion suppression in my assay?

A2: Two common methods to assess ion suppression are:

  • Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression occurs. A constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal of this compound indicates the presence of co-eluting, ion-suppressing components from the matrix.

  • Post-Extraction Spike Comparison: This quantitative method compares the peak area of this compound in a standard solution (neat solution) to the peak area of this compound spiked into a blank matrix extract after the sample preparation process. The matrix effect (ME) can be calculated using the formula: ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the primary sources of ion suppression in biological matrices?

A3: The main culprits for ion suppression in biological matrices like plasma, serum, whole blood, and urine are phospholipids, salts, and endogenous metabolites.[3] In whole blood, proteins are also a major source of interference.[2] In urine, high salt concentrations and urea can be problematic.

Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?

A4: The choice of sample preparation technique depends on the matrix and the required sensitivity. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing matrix components, leading to a higher risk of ion suppression.[2] It may be suitable for screening purposes or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many matrix interferences behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and concentrating the analyte.[4][5] It can significantly reduce ion suppression and improve sensitivity.[6] Different SPE sorbents (e.g., C18, HLB) can be optimized for this compound.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no this compound signal in spiked samples Severe ion suppression from the matrix.1. Improve Sample Preparation: Switch from protein precipitation to LLE or, preferably, SPE for a cleaner extract.[4][5] 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the ion-suppressing regions of the chromatogram. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[7] However, this may compromise the limit of detection.
Poor reproducibility of results (high %CV) Variable ion suppression between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, thus compensating for the variability and improving precision.[1] 2. Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to variable matrix effects. Ensure the sample preparation protocol is robust and followed precisely for all samples.
Gradual decrease in signal intensity over a run Buildup of matrix components in the ion source or on the column.1. Implement a Diverter Valve: Program a diverter valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the mass spectrometer. 2. Optimize the LC Method: Include a robust column wash step at the end of each injection to elute strongly retained matrix components. 3. Perform Regular Instrument Maintenance: Clean the ion source regularly as per the manufacturer's guidelines.
Peak tailing or splitting Matrix components interfering with chromatography.1. Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances.[6] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[8]

Experimental Protocols

Sample Preparation Methodologies

1. Protein Precipitation (for Whole Blood) [2]

  • To 200 µL of whole blood, add 600 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Solid-Phase Extraction (SPE) for Urine [4][6]

  • Pre-treatment: If analyzing for metabolites, perform enzymatic hydrolysis. To 1 mL of urine, add a suitable buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase, then incubate.[6]

  • Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[4]

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution: Elute this compound with 3 mL of methanol or ethyl acetate.[4][6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for your specific instrumentation.

Parameter Suggested Condition
LC Column C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm)[9]
Mobile Phase A 0.1% formic acid in water with 2 mM ammonium formate[8]
Mobile Phase B 0.1% formic acid in methanol or acetonitrile[8][9]
Flow Rate 0.3 - 0.4 mL/min[4][8]
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a high organic wash, and then re-equilibrate.
Injection Volume 1 - 5 µL[4][8]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a this compound standard. Select at least two transitions for confirmation.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids in complex matrices, which can be used as a benchmark for a this compound assay.

Parameter Whole Blood (GC-MS/MS for 5F-CUMYL-PICA) [5]Urine (LC-MS/MS for various SCs) [4]Hair (LC-MS/MS for various SCs) [9]
LOD 0.1 ng/mL0.001 - 0.004 ng/mL0.5 - 5 pg/mg
LOQ 0.5 ng/mL0.003 - 0.016 ng/mL1 - 10 pg/mg
Recovery 82.5% - 91.4%92.0% - 106.8%36.1% - 93.3%
Matrix Effect 15% - 24% (ion suppression)93.4% - 118.0%19.1% - 110.0%

Note: Data for 5F-CUMYL-PICA is from a GC-MS/MS method but provides relevant insights into expected performance for a structurally similar compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result start Start: Complex Matrix (e.g., Whole Blood) ppt Protein Precipitation (Acetonitrile) start->ppt Simple, fast lle Liquid-Liquid Extraction start->lle Better cleanup spe Solid-Phase Extraction (SPE) start->spe Best cleanup evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition (MRM) lcms->data quant Quantification of This compound data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_ion_suppression cluster_solutions Solutions issue Issue: Low Signal / Poor Reproducibility cause Potential Cause: Ion Suppression issue->cause sol1 Improve Sample Prep (e.g., use SPE) cause->sol1 Reduces matrix components sol2 Optimize Chromatography cause->sol2 Separates analyte from interferences sol3 Use Stable Isotope-Labeled Internal Standard cause->sol3 Compensates for variability sol4 Dilute Sample cause->sol4 Reduces interference concentration outcome Outcome: Improved Signal & Reproducibility sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Refinement of Extraction Techniques for Cumyl-CBMINACA from Post-mortem Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction of Cumyl-CBMINACA from post-mortem samples. It is intended for researchers, scientists, and drug development professionals working in forensic toxicology and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in extracting this compound from post-mortem samples?

A1: The primary challenges include the high lipophilicity of this compound, leading to extensive distribution into adipose tissues and making extraction from fatty matrices like brain and adipose tissue difficult.[1] Post-mortem redistribution, where the drug leaches from tissues back into the blood, can complicate the interpretation of results.[2] Additionally, the presence of endogenous matrix components can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[3]

Q2: Which extraction technique is best for this compound?

A2: The optimal technique depends on the sample matrix and the available resources.

  • Solid-Phase Extraction (SPE) is often preferred for its high selectivity and ability to produce clean extracts, especially from complex matrices like blood and urine.[4][5] It generally offers good recovery and reproducibility.[6]

  • Liquid-Liquid Extraction (LLE) is a simpler and more cost-effective method, but it may be less efficient for removing matrix interferences and can be more labor-intensive.[7][8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a versatile technique that is particularly useful for solid tissues like the liver, brain, and adipose tissue due to its effective homogenization and cleanup steps.[9]

Q3: How can I minimize matrix effects in my analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Optimize sample cleanup: Use a robust extraction method like SPE with appropriate wash steps to remove interfering substances.[10]

  • Chromatographic separation: Modify your LC method to separate this compound from co-eluting matrix components.[3]

  • Use a matrix-matched calibrator: Prepare your calibration standards in a blank matrix that is as close as possible to your samples.[11]

  • Employ an isotopically labeled internal standard: A stable isotope-labeled internal standard (SIL-IS) for this compound can effectively compensate for matrix effects.[12]

Q4: What are the expected recovery rates for this compound?

A4: Recovery rates can vary significantly depending on the extraction method and the sample matrix. For analogs like CUMYL-4CN-BINACA in post-mortem blood, recoveries of 94-99% have been reported with a validated UPLC-MS/MS method.[13] For 5F-CUMYL-PICA, recoveries were reported as 91.40% for SPE and 82.54% for Supported Liquid Extraction (SLE).[6] It is crucial to validate the extraction method for your specific matrix to determine your own expected recovery.

Q5: How should post-mortem samples for this compound analysis be stored?

A5: To ensure the stability of this compound, post-mortem samples should be stored frozen at -20°C or below until analysis.[14] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Sample Homogenization (Tissues) Ensure thorough homogenization of tissue samples using a mechanical homogenizer. For fatty tissues, consider cryogenic grinding.
Suboptimal Extraction Solvent (LLE) Experiment with different solvent systems. A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective.[15]
Inefficient SPE Elution Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the SPE sorbent. You may need to test different solvents or solvent mixtures.
Analyte Degradation Ensure samples are stored properly and processed promptly. Avoid prolonged exposure to high temperatures or extreme pH.[14]
Poor Analyte-Sorbent Interaction (SPE) Check that the pH of the sample and loading buffer are appropriate for the chosen SPE sorbent chemistry.
High Matrix Effects
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Add extra wash steps to your SPE protocol.[16] For QuEChERS, consider using different or additional d-SPE sorbents (e.g., C18 for lipids, PSA for fatty acids).[9]
Co-elution with Phospholipids (Blood/Plasma) Optimize your LC gradient to better separate this compound from phospholipids. Consider using a column with a different chemistry.
Ionization Suppression/Enhancement If a SIL-IS is not available, use the standard addition method for quantification to compensate for matrix effects.[2]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise and interferences.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Sample Overload Dilute the final extract before injection.
Incompatibility of Final Extract with Mobile Phase Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions.
Column Contamination Use a guard column and/or implement a column washing routine.
Analyte Adsorption Add a small amount of a competing agent (e.g., a non-ionic surfactant) to the mobile phase or sample vial.

Data Presentation

Table 1: Comparison of Extraction Method Performance for this compound Analogs in Post-mortem Blood

Extraction Method Analyte Recovery (%) LOD (ng/mL) LOQ (ng/mL) Reference
UPLC-MS/MSCUMYL-4CN-BINACA94-990.070.1[13]
SPE5F-CUMYL-PICA91.400.10.50[6]
SLE5F-CUMYL-PICA82.54--[6]
ISOLUTE C185F-CUMYL-PICA85.10--[6]

Note: Data for this compound is limited; these analogs provide an indication of expected performance.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Post-mortem Blood

This protocol is adapted from methods for other synthetic cannabinoids and should be validated for this compound.[6][16]

1. Sample Pre-treatment: a. To 1 mL of homogenized post-mortem blood, add 1 mL of 100 mM sodium acetate buffer (pH 6.0). b. Vortex for 30 seconds. c. Add 2 mL of cold acetonitrile dropwise while vortexing to precipitate proteins. d. Centrifuge at 3000 x g for 10 minutes. e. Transfer the supernatant to a clean tube.

2. SPE Cartridge Conditioning: a. Condition a mixed-mode C8/anion exchange SPE cartridge (e.g., Bond Elut Certify II) with 2 mL of methanol, followed by 2 mL of 100 mM sodium acetate buffer (pH 6.0). Do not allow the cartridge to dry.

3. Sample Loading: a. Load the supernatant from step 1e onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

4. Washing: a. Wash the cartridge with 2 mL of deionized water. b. Wash the cartridge with 2 mL of 100 mM acetate buffer (pH 6.0). c. Dry the cartridge under full vacuum for 5 minutes. d. Wash with 1 mL of hexane.

5. Elution: a. Elute this compound with 2 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.

6. Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Post-mortem Brain Tissue

This protocol is a general procedure for lipophilic drugs in fatty tissues and should be validated.[17]

1. Sample Homogenization: a. Homogenize 1 g of brain tissue in 4 mL of cold 100 mM sodium bicarbonate buffer (pH 10.2).

2. Extraction: a. To the homogenate, add 5 mL of a 98:2 (v/v) mixture of hexane and ethyl acetate. b. Vortex for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes.

3. Phase Separation: a. Carefully transfer the upper organic layer to a clean tube.

4. Re-extraction (Optional but Recommended): a. Repeat steps 2b-3a on the remaining aqueous layer and combine the organic extracts.

5. Reconstitution: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: QuEChERS Extraction of this compound from Post-mortem Adipose Tissue

This protocol is adapted from QuEChERS methods for fatty matrices and should be validated.[9]

1. Sample Preparation: a. Weigh 1 g of homogenized adipose tissue into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 minute.

2. Extraction: a. Add 10 mL of acetonitrile. b. Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). c. Shake vigorously for 1 minute. d. Centrifuge at 4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at 10,000 x g for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the supernatant for direct injection or evaporate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow_spe cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis blood Post-mortem Blood (1 mL) buffer Add Acetate Buffer blood->buffer vortex1 Vortex buffer->vortex1 acetonitrile Add Acetonitrile (Protein Precipitation) vortex1->acetonitrile centrifuge1 Centrifuge acetonitrile->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE of this compound from post-mortem blood.

troubleshooting_low_recovery cluster_matrix Matrix-Specific Issues cluster_method Method-Specific Issues cluster_general General Issues start Low Recovery of this compound tissue Tissue Sample? start->tissue extraction_type LLE SPE QuEChERS start->extraction_type degradation Assess Analyte Stability start->degradation homogenization Check Homogenization Protocol tissue->homogenization Yes tissue->extraction_type No fatty Fatty Tissue? homogenization->fatty lipid_removal Enhance Lipid Removal (e.g., d-SPE with C18) fatty->lipid_removal Yes fatty->extraction_type No lle_solvent Optimize LLE Solvent extraction_type:s->lle_solvent LLE spe_elution Check SPE Elution Solvent Strength extraction_type:s->spe_elution SPE quechers_salts Verify QuEChERS Salts & Sorbents extraction_type:s->quechers_salts QuEChERS ph_control Verify pH at all Steps degradation->ph_control

Caption: Troubleshooting logic for low recovery of this compound.

References

Cross-reactivity issues in immunoassays for Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Cumyl-CBMINACA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its detection?

A1: this compound (SGT-277) is a synthetic cannabinoid receptor agonist with an indazole-3-carboxamide structure.[1] Like other synthetic cannabinoids, it is part of a rapidly evolving class of new psychoactive substances (NPS).[2] Cross-reactivity in immunoassays is a significant concern because the antibodies used in these assays may bind not only to this compound but also to its metabolites or other structurally similar synthetic cannabinoids. This can lead to false-positive results or inaccurate quantification. The structural similarity among different synthetic cannabinoids is a primary driver for this cross-reactivity.[3]

Q2: What are the primary metabolites of this compound that I should be aware of?

A2: The metabolism of this compound primarily involves hydroxylation and glucuronidation. Studies on similar cumyl-containing synthetic cannabinoids have shown that hydroxylation can occur on the cumyl group or other parts of the molecule.[2][4] For instance, with Cumyl-THPINACA, a major metabolite is formed by mono-hydroxylation at the para position of the cumyl moiety.[4] For Cumyl-NBMINACA, metabolites are formed by dihydroxylation at the NBM substructure and an additional hydroxylation at the cumyl moiety.[5] It is crucial to consider these metabolites as they are often the primary targets for detection in biological samples and may exhibit different cross-reactivity profiles than the parent compound.

Q3: Are there commercially available immunoassays specifically designed for this compound?

A3: Immunoassays are often developed to detect a class of compounds (e.g., synthetic cannabinoids) rather than a single specific molecule. This is due to the rapid emergence of new analogs.[3] Assays are frequently designed to target common structural motifs or metabolites. For example, many synthetic cannabinoid immunoassays target metabolites of JWH-018.[6][7] While a specific this compound assay may not be widely available, it is possible that existing synthetic cannabinoid immunoassays will detect it due to cross-reactivity. It is essential to verify the cross-reactivity of your specific assay with this compound and its metabolites.

Troubleshooting Guide

Issue 1: Unexpected Positive Results

  • Possible Cause: Cross-reactivity with a structurally similar compound. The antibody in your immunoassay may be binding to another synthetic cannabinoid or a metabolite that shares structural similarities with this compound.[3]

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the manufacturer's data sheet for your immunoassay kit to understand its known cross-reactivity profile.

    • Structural Similarity Analysis: Compare the structure of this compound with other synthetic cannabinoids that may be present in your samples. Pay close attention to the core indole/indazole structure, the linker, and the side chains, as these are key regions for antibody recognition.

    • Confirmation with a Secondary Method: Use a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the presence of this compound and identify any other cross-reactive compounds.

    • Spike and Recovery: Spike a known negative sample with this compound and potential cross-reactants at various concentrations to experimentally determine the cross-reactivity of your assay.[3]

Issue 2: Inconsistent or Lower-Than-Expected Signal

  • Possible Cause: The immunoassay antibody has low affinity for this compound or its primary metabolites in the sample. The assay may be designed to target a different class of synthetic cannabinoids.

  • Troubleshooting Steps:

    • Metabolite Profile: Ensure your sample preparation method is suitable for extracting the relevant metabolites of this compound, as these may be the primary targets of the immunoassay. Consider enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates.[5]

    • Assay Target: If possible, determine the specific target analyte the immunoassay was designed for. If it targets a metabolite of a different synthetic cannabinoid (e.g., a JWH-018 metabolite), the cross-reactivity with this compound metabolites may be low.

    • Alternative Assays: Consider screening your samples with a panel of different synthetic cannabinoid immunoassays that target various structural classes.

Data Presentation: Cross-Reactivity of Structurally Similar Compounds

While specific quantitative cross-reactivity data for this compound is not widely published, the following table summarizes cross-reactivity data for other synthetic cannabinoids in a commercially available ELISA kit targeting the JWH-018 N-(5-hydroxypentyl) metabolite. This data can be used to infer potential cross-reactivity based on structural similarity. It is crucial to experimentally validate the cross-reactivity for your specific assay and analytes.

Compound% Cross-Reactivity (Relative to JWH-018 N-(5-hydroxypentyl) metabolite)Structural Similarity to this compound
JWH-018 N-(5-hydroxypentyl) metabolite 100%Different core and side chain
JWH-073 N-(4-hydroxybutyl) metabolite High (≥50%)Different core and side chain
AM-2201 Moderate to HighDifferent core and side chain
UR-144 LowDifferent core and side chain
XLR-11 LowDifferent core and side chain

Source: Adapted from studies on JWH-018 ELISA kits.[6][7]

Note: The table above is for illustrative purposes. The actual cross-reactivity of this compound and its metabolites in any given immunoassay must be determined empirically.

Experimental Protocols

Protocol for Determining Percent Cross-Reactivity in a Competitive ELISA

This protocol provides a general framework for assessing the cross-reactivity of an immunoassay.

Materials:

  • ELISA plate pre-coated with a synthetic cannabinoid-protein conjugate

  • Primary antibody specific for the target synthetic cannabinoid

  • Enzyme-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound standard

  • Suspected cross-reacting compound standard

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the this compound standard in the assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare a separate serial dilution of the suspected cross-reacting compound in the assay buffer over a similar concentration range.

  • Assay Procedure:

    • Add the standards, controls, and samples to the wells of the ELISA plate.

    • Add the primary antibody to each well and incubate according to the manufacturer's instructions.

    • Wash the plate with wash buffer.

    • Add the enzyme-conjugated secondary antibody to each well and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the this compound standard and the suspected cross-reacting compound.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Immunoassay Cross-Reactivity Principle cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Binding Antibody Antibody This compound This compound Antibody->this compound High Affinity Antibody2 Antibody Analog Structural Analog Antibody2->Analog Lower Affinity Antibody3 Antibody Unrelated Unrelated Compound Antibody3->Unrelated No Affinity

Caption: Principle of immunoassay specificity and cross-reactivity.

Troubleshooting Workflow for Unexpected Positives Start Unexpected Positive Result Review Review Assay Cross-Reactivity Data Start->Review Confirm Confirm with LC-MS/MS Review->Confirm Spike Perform Spike and Recovery Experiment Confirm->Spike Identify Cross-Reactant Identified? Spike->Identify Report Report Confirmed Result Identify->Report Yes Re-evaluate Re-evaluate Assay and Sample Matrix Identify->Re-evaluate No

Caption: Logical workflow for troubleshooting unexpected positive results.

References

Technical Support Center: Addressing Metabolic Instability of Cumyl-CBMINACA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Cumyl-CBMINACA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound observed in in vitro systems?

A1: Based on studies of this compound and structurally related synthetic cannabinoids, the primary metabolic pathways include:

  • Hydroxylation: This is a major metabolic route, with hydroxylation occurring on the cumyl moiety, the cyclobutyl methyl (CBM) group, and the indazole ring.

  • N-Dealkylation: The removal of the cumyl group is another significant metabolic transformation.

  • Dihydrodiol Formation: The formation of a dihydrodiol on the indazole core has been observed.

  • Oxidative Defluorination: If a fluorinated analogue is being studied, oxidative defluorination is a common pathway.

  • Glucuronidation: While a Phase II metabolism step, glucuronide conjugates of hydroxylated metabolites can sometimes be detected in in vitro systems with the appropriate cofactors.

Q2: Why am I observing rapid disappearance of the parent this compound in my in vitro assay?

A2: this compound, like many synthetic cannabinoids, is prone to extensive and rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in human liver microsomes (HLM) or hepatocytes. This high metabolic clearance leads to a short in vitro half-life. For instance, structurally similar compounds like CUMYL-PICA show rapid clearance in HLM incubations[1][2][3][4].

Q3: Which in vitro systems are most suitable for studying the metabolism of this compound?

A3: The most commonly used and recommended in vitro systems for studying the metabolism of synthetic cannabinoids are:

  • Pooled Human Liver Microsomes (pHLM): pHLM are a cost-effective and widely used tool for investigating Phase I metabolism mediated by CYP enzymes.

  • Cryopreserved Human Hepatocytes: Hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Q4: What are the major metabolites of this compound that I should be looking for?

A4: The major metabolites to target for identification are typically monohydroxylated and dihydroxylated products. Specifically, metabolites hydroxylated on the cyclobutyl methyl (CBM) moiety are often abundant. The N-dealkylated metabolite is also a key product to monitor.

Q5: Can the metabolites of this compound be pharmacologically active?

A5: Yes, it is possible that metabolites of this compound retain activity at cannabinoid receptors. Several studies on other synthetic cannabinoids have shown that hydroxylated metabolites can still bind to and activate CB1 and CB2 receptors. Therefore, it is important to consider the potential activity of metabolites when assessing the overall pharmacological profile.

Troubleshooting Guides

Problem 1: High Variability in Metabolite Formation Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Cofactor Activity Ensure that the NADPH regenerating system is freshly prepared and used within its recommended stability window. The activity of the regenerating system is critical for consistent CYP450 metabolism.
Variable Microsome/Hepatocyte Viability or Activity Use a new vial of pooled human liver microsomes or hepatocytes. If using hepatocytes, ensure that cell viability is high (>80%) before starting the incubation. Perform a positive control with a compound known for consistent metabolism (e.g., testosterone) to check the activity of the enzyme source.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve this compound is low (typically ≤ 0.5%) in the final incubation mixture. High solvent concentrations can inhibit enzyme activity.
Incubation Conditions Strictly control incubation temperature (37°C) and pH (typically 7.4). Small variations can significantly impact enzyme kinetics.
Problem 2: Difficulty in Identifying and Differentiating Isomeric Metabolites
Potential Cause Troubleshooting Step
Co-elution of Isomers in LC-MS/MS Optimize the chromatographic separation. Consider using a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl column instead of a C18) to improve the resolution of positional isomers[5]. Employ a shallower gradient and a longer run time to enhance separation.
Similar Fragmentation Patterns While isomers may have similar MS/MS fragmentation patterns, there can be subtle differences in the relative abundance of fragment ions. Carefully compare the MS/MS spectra of suspected isomeric peaks. If authentic standards are unavailable, consider using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in structural elucidation.
In-source Fragmentation Optimize the ion source conditions (e.g., source temperature, gas flows) to minimize in-source fragmentation, which can complicate metabolite identification.
Problem 3: Low or No Detectable Metabolite Peaks
Potential Cause Troubleshooting Step
Insufficient Incubation Time If metabolism is slower than expected, increase the incubation time. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the optimal incubation period.
Low Substrate Concentration Ensure the concentration of this compound is appropriate for the assay. A typical starting concentration for metabolite identification studies is 1-10 µM.
Poor Extraction Recovery Optimize the sample preparation method. A protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used. Test different extraction solvents and pH conditions to maximize the recovery of metabolites, which may have different polarities than the parent compound.
Metabolite Instability Some metabolites, particularly glucuronide conjugates, can be unstable. Analyze samples as quickly as possible after preparation and store them at low temperatures (e.g., -80°C).

Data Presentation

Table 1: In Vitro Metabolic Stability of Structurally Similar Cumyl-Containing Synthetic Cannabinoids in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
CUMYL-PICA23.130.0[1][2][3][4]
5F-CUMYL-PICA11.759.2[1][2][3][4]

Note: Data for this compound is not publicly available. The data for CUMYL-PICA and 5F-CUMYL-PICA are provided as a reference for structurally related compounds.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

1. Reagents and Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

  • Methanol (MeOH)

  • Purified Water

  • Incubator/Shaking Water Bath (37°C)

  • Microcentrifuge Tubes

  • Vortex Mixer

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in ACN or DMSO.

  • Prepare Working Solution: Dilute the stock solution to 100 µM in ACN or a suitable solvent.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Potassium Phosphate Buffer (0.5 M, pH 7.4)

    • Purified Water

    • HLM (final concentration of 0.5-1.0 mg/mL)

    • This compound working solution (final concentration of 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN or MeOH containing an internal standard.

  • Sample Preparation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

Visualizations

Metabolic_Pathway_Cumyl_CBMINACA cluster_hydroxylation Hydroxylation (CYP450) cluster_dealkylation N-Dealkylation cluster_dihydrodiol Dihydrodiol Formation cluster_further_oxidation Further Oxidation Cumyl_CBMINACA This compound CBM_OH CBM-Monohydroxylated Metabolite Cumyl_CBMINACA->CBM_OH Cumyl_OH Cumyl-Monohydroxylated Metabolite Cumyl_CBMINACA->Cumyl_OH Indazole_OH Indazole-Monohydroxylated Metabolite Cumyl_CBMINACA->Indazole_OH N_Dealkylated N-Dealkylated Metabolite Cumyl_CBMINACA->N_Dealkylated Dihydrodiol Dihydrodiol Metabolite Cumyl_CBMINACA->Dihydrodiol Dihydroxylated Dihydroxylated Metabolite CBM_OH->Dihydroxylated Cumyl_OH->Dihydroxylated Indazole_OH->Dihydroxylated

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors) Mix Prepare Incubation Mixture Reagents->Mix Compound Prepare this compound Stock Solution Compound->Mix Enzyme Thaw HLM or Hepatocytes Enzyme->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start Initiate Reaction (Add Cofactors) Preincubation->Start Incubate Incubate at 37°C Start->Incubate Terminate Terminate Reaction (Add Cold Solvent) Incubate->Terminate Protein_Precipitation Protein Precipitation & Centrifugation Terminate->Protein_Precipitation Extract Collect Supernatant Protein_Precipitation->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: General workflow for in vitro metabolism assays.

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Purity Check Compound Purity and Identity Start->Check_Purity Check_Solubility Assess Solubility in Assay Medium Check_Purity->Check_Solubility If Pure Check_Stability Evaluate Stability in Assay Buffer Check_Solubility->Check_Stability If Soluble Check_Metabolic_Stability Assess Stability with Microsomes/Hepatocytes Check_Stability->Check_Metabolic_Stability If Stable in Buffer Identify_Metabolites Identify Degradation Products (LC-MS) Check_Metabolic_Stability->Identify_Metabolites If Unstable Consistent_Results Consistent Results Check_Metabolic_Stability->Consistent_Results If Stable Optimize_Conditions Optimize Assay Conditions (e.g., time, concentration) Identify_Metabolites->Optimize_Conditions Modify_Compound Consider Compound Modification or Formulation Optimize_Conditions->Modify_Compound If Optimization Fails Optimize_Conditions->Consistent_Results If Successful

Caption: Troubleshooting logic for inconsistent results.

References

How to improve resolution in GC-MS analysis of Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Cumyl-CBMINACA. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and improve chromatographic resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your GC-MS experiments in a question-and-answer format.

Q1: My chromatographic peaks for this compound are tailing. What are the likely causes and how can I fix this?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and quantification. It is often caused by active sites within the GC system that interact undesirably with the analyte.

Potential Causes and Solutions:

  • Active Sites in the Injector Liner: The glass inlet liner can contain active silanol groups that lead to peak tailing.

    • Solution: Replace the liner with a fresh, deactivated one. Ensure you are using a high-quality, inert liner.[1]

  • Contamination at the Head of the Column: Non-volatile matrix components can accumulate at the beginning of the column, creating active sites.

    • Solution: Trim 10-20 cm from the front of the column.[1]

  • Improper Column Installation: If the column is not cut cleanly at a 90° angle, it can cause peak distortion.

    • Solution: Re-cut the column using a ceramic scoring wafer and inspect the cut with a magnifier to ensure it is clean and square.[1]

  • System Contamination: Active sites can also be present in the injector or detector.

    • Solution: Clean the injector port and detector as per the manufacturer's instructions.

Q2: I'm observing peak fronting for this compound. What does this indicate?

A: Peak fronting, where the first half of the peak is sloped, is typically a sign of column overload.

Potential Causes and Solutions:

  • Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[2]

  • Incorrect Column Choice: The column may not have sufficient capacity for your sample concentration.

    • Solution: Use a column with a thicker film or a wider internal diameter to increase sample capacity.[2]

Q3: All my peaks, including this compound, appear broad. How can I improve their sharpness?

A: Broad peaks reduce resolution and sensitivity. This issue can stem from several factors related to your injection and oven parameters.

Potential Causes and Solutions:

  • High Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column.

    • Solution: The initial oven temperature should be about 20°C below the boiling point of your sample solvent.[1]

  • Slow Carrier Gas Flow Rate: An excessively low flow rate increases the time the analyte spends in the column, leading to band broadening.

    • Solution: Optimize the carrier gas flow rate. For many applications, a higher flow rate (closer to the optimum for the carrier gas being used) can sharpen peaks.[3]

  • Suboptimal Temperature Ramp Rate: A very slow ramp rate can cause later-eluting peaks to broaden.

    • Solution: Increase the oven temperature ramp rate. This will cause analytes to elute faster and at lower temperatures, resulting in narrower peaks.[3]

Q4: this compound is co-eluting with an interfering peak. What steps can I take to resolve them?

A: Co-elution occurs when two or more compounds are not sufficiently separated by the column. Improving resolution between them requires adjusting the method's selectivity or efficiency.

Potential Causes and Solutions:

  • Inadequate Stationary Phase Selectivity: The chosen stationary phase may not be optimal for resolving this compound from the interfering compound.

    • Solution: Select a column with a different stationary phase chemistry. For synthetic cannabinoids, columns like a DB-200 have been shown to be effective.[4][5][6]

  • Suboptimal Temperature Program: The oven temperature program can significantly impact separation.

    • Solution: Decrease the temperature ramp rate. A slower ramp generally improves the separation of closely eluting compounds.[7][8] You can also introduce a mid-ramp isothermal hold at a temperature about 20-30°C below the elution temperature of the co-eluting pair.[9]

  • Insufficient Column Efficiency: The column may not be efficient enough to separate the compounds.

    • Solution: Use a longer column or a column with a smaller internal diameter to increase the overall efficiency and resolving power.[10]

Frequently Asked Questions (FAQs)

What is the best GC column for this compound analysis?

Choosing the right column involves considering the stationary phase, column dimensions (length, internal diameter), and film thickness.[11]

  • Stationary Phase: The choice of stationary phase is the most critical factor for selectivity.[11] For general screening of synthetic cannabinoids, a mid-polarity phase is often a good starting point. A DB-200 (20% Phenyl Methylpolysiloxane) or a standard HP-5MS (5% Phenyl Methylpolysiloxane) are commonly used and provide good selectivity for many synthetic cannabinoids.[4][12]

  • Dimensions:

    • Length: A 30-meter column is a good standard for complex samples, offering a balance between resolution and analysis time.[10]

    • Internal Diameter (I.D.): A 0.25 mm I.D. column is the most common choice, providing a good compromise between efficiency and sample capacity.[11]

    • Film Thickness: A film thickness of 0.25 µm is standard for most applications and results in sharp peaks.[11]

How do I optimize the oven temperature program to improve resolution?

The temperature program controls how quickly compounds travel through the column and is a powerful tool for optimizing resolution.[13]

  • Initial Temperature: A lower initial temperature improves the retention and resolution of early-eluting compounds. For splitless injections, the initial temperature should be set about 20°C below the boiling point of the solvent to ensure proper analyte focusing.[1][13]

  • Ramp Rate: The ramp rate has the most significant effect on the separation of peaks in the middle of the chromatogram.[9] A slower ramp rate (e.g., 5-10°C/min) generally increases resolution but also extends the analysis time.[7] The optimal ramp rate can be estimated as 10°C per column hold-up time.[13][14]

  • Final Temperature and Hold: The final temperature should be high enough to elute all components from the column. A hold at the final temperature helps to "bake out" any remaining high-boiling compounds, preventing contamination in subsequent runs.[13]

Does carrier gas flow rate affect resolution?

Yes, the carrier gas flow rate (or linear velocity) significantly impacts column efficiency and, therefore, resolution. Each carrier gas (Helium, Hydrogen, Nitrogen) has an optimal flow rate at which it will provide the maximum efficiency. Operating too far above or below this optimum will lead to band broadening and a loss of resolution.[15] Hydrogen often provides better efficiency at higher linear velocities compared to helium, which can be used to shorten analysis times without a significant loss in resolution.[16]

Is derivatization necessary for the analysis of this compound?

Derivatization is a technique used to convert analytes into a more volatile or thermally stable form. For many synthetic cannabinoids like this compound, which are generally stable and volatile enough for GC analysis, derivatization is not typically required.[17] However, it is a crucial step when analyzing the naturally occurring acidic cannabinoids (like THCA) in plant material, as it prevents their decarboxylation in the hot GC inlet.[18]

Data Presentation

Table 1: Example GC-MS Parameters for Synthetic Cannabinoid Analysis

The following table summarizes GC-MS parameters from published methods for the analysis of synthetic cannabinoids, which can serve as a starting point for method development for this compound.

ParameterMethod 1[12]Method 2[19]
GC Column Agilent HP-5MS UIAgilent HP capillary column
Dimensions 30 m x 250 µm x 0.25 µm30 m x 0.25 mm x 0.25 µm
Injection Mode SplitlessSplitless
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/minNot Specified
Oven Program 70°C (2 min), then 30°C/min to 190°C, then 5°C/min to 290°C (10 min), then 40°C/min to 340°C240°C (3 min), then 5°C/min to 330°C (23 min)
Injector Temp. 260°CNot Specified
MS Source Temp. 230°C225°C
Transfer Line 320°C280°C
Scan Range 40–550 m/z40–600 m/z

Detailed Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on your specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Strata-X) with methanol, followed by water, and then a buffer solution (e.g., 100 mM sodium acetate, pH 5).[20]

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with water and an organic solvent mixture).

  • Elute the analyte of interest using an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol) for GC-MS analysis.

2. GC-MS Parameters

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 260°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at 20°C/min.

    • Ramp 2: Increase to 320°C at 10°C/min.

    • Hold at 320°C for 5 minutes.

  • MS Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity and quantitative analysis.

Visualizations

Diagrams of Workflows and Logic

Troubleshooting_Workflow Troubleshooting Poor Resolution in GC-MS Start Poor Resolution Observed Tailing Tailing Peaks? Start->Tailing Fronting Fronting Peaks? Tailing->Fronting No Sol_Tailing Solutions: - Replace inlet liner - Trim front of column - Check for leaks - Re-cut column Tailing->Sol_Tailing Yes Broad Broad Peaks? Fronting->Broad No Sol_Fronting Solutions: - Dilute sample - Reduce injection volume - Use higher capacity column Fronting->Sol_Fronting Yes Coelution Co-eluting Peaks? Broad->Coelution No Sol_Broad Solutions: - Lower initial oven temp - Optimize flow rate - Increase ramp rate Broad->Sol_Broad Yes Sol_Coelution Solutions: - Decrease ramp rate - Change stationary phase - Use a longer column Coelution->Sol_Coelution Yes

Caption: A decision tree for troubleshooting common resolution problems in GC analysis.

Experimental_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep Sample Extraction (e.g., SPE) Concentrate Evaporation & Reconstitution Prep->Concentrate Injection GC Injection Concentrate->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization & Fragmentation Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data Data Processing & Peak Integration Detection->Data

Caption: The general experimental workflow for GC-MS analysis of this compound.

References

Enhancing the stability of Cumyl-CBMINACA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Cumyl-CBMINACA in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the officially recommended solvent and storage conditions for this compound?

According to manufacturer specifications, this compound is supplied as a solution in methyl acetate.[1] For long-term stability of at least five years, the recommended storage condition is at -20°C.[1][2]

Q2: My analytical results are inconsistent, and I suspect my this compound solution is degrading. What are the likely causes?

Degradation of synthetic cannabinoids in solution is a common issue and can be attributed to several factors:

  • Improper Storage Temperature: Storage above -20°C, such as at 4°C (refrigerated) or room temperature, can lead to significant degradation.[3]

  • Inappropriate Solvent: this compound has very low solubility in aqueous buffers like PBS (0.25 mg/ml in a 1:2 DMF:PBS solution), which can lead to precipitation and potential hydrolysis of the carboxamide bond.[2]

  • pH Instability: The carboxamide linkage in the this compound structure is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions in aqueous environments.

  • Repeated Freeze-Thaw Cycles: While some studies show minimal effects, it is best practice to avoid multiple freeze-thaw cycles, as they have been shown to cause a significant loss of concentration for other cannabinoids in certain matrices.[4]

  • Light Exposure: Many complex organic molecules are sensitive to light. Photodegradation can be a contributing factor if solutions are not stored in light-protected containers.

  • Container Adsorption: Particularly in dilute solutions, cannabinoids can adsorb to the surface of plastic storage vials, leading to a decrease in the effective concentration.[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Can I store working solutions of this compound at 4°C or room temperature for short periods?

This is strongly discouraged. Studies on other synthetic cannabinoids, such as XLR-11, have shown significant degradation at both refrigerated (4°C) and room temperature (22°C) conditions over a period of weeks, whereas the compounds remained stable when frozen.[3] For maximal stability and experimental consistency, all solutions should be kept frozen at -20°C until immediately before use.

Q5: Is it acceptable to subject my stock solutions to multiple freeze-thaw cycles?

To prevent degradation and ensure concentration accuracy, it is highly recommended to aliquot stock solutions into single-use volumes. This practice avoids the potential for degradation associated with repeated warming and cooling and minimizes the introduction of atmospheric water, which could contribute to hydrolysis.[4]

Q6: Does the choice of storage container matter for this compound solutions?

Yes, the container material can impact the stability of the solution. Studies on THC have shown significant concentration loss (60-100%) when stored in plastic containers compared to glass vials (30-50%) due to adsorption.[4] To minimize this risk, it is recommended to use amber glass vials for storing this compound solutions, which also provides protection from light.

Data Summary

Quantitative data regarding the stability and solubility of this compound and related compounds are summarized below.

Table 1: Manufacturer Specifications for this compound

Parameter Value Source
Supplied Formulation A solution in methyl acetate [1][2]
Recommended Storage -20°C [1][2]
Stated Stability ≥ 5 years (at -20°C) [1][2]
Solubility
DMF 30 mg/ml [2]
DMSO 15 mg/ml [2]
Ethanol 1 mg/ml [2]

|     DMF:PBS (pH 7.2) (1:2) | 0.25 mg/ml |[2] |

Table 2: Impact of Storage Temperature on the Stability of Synthetic Cannabinoids (Data based on a 12-week study of similar compounds to illustrate temperature effects)

Compound Room Temp (22°C) Refrigerated (4°C) Frozen (-20°C) Source
XLR-11 Significantly Degraded Significantly Degraded Stable [3]
UR-144 Relatively Stable Relatively Stable Stable [3]
AB-Pinaca Relatively Stable Relatively Stable Stable [3]

| AB-Fubinaca | Relatively Stable | Relatively Stable | Stable |[3] |

Visual Guides and Workflows

The following diagrams illustrate key processes and logical steps for handling this compound solutions.

Workflow start Start: Receive This compound Standard prep_stock Prepare Stock Solution (e.g., in DMSO or DMF) in amber glass vial start->prep_stock aliquot Aliquot into Single-Use Volumes (e.g., 10-50 µL) prep_stock->aliquot storage Store Aliquots at -20°C (or -80°C for extra security) aliquot->storage retrieve Retrieve Single Aliquot for Experiment storage->retrieve Day of Use prep_working Prepare Working Solution in Final Assay Buffer (Use Immediately) retrieve->prep_working experiment Perform Experiment prep_working->experiment end End experiment->end

Caption: Recommended workflow for preparing and storing this compound solutions.

Troubleshooting start Inconsistent Results or Suspected Degradation check_temp Is storage temp consistently <= -20°C? start->check_temp temp_yes Store at -20°C or below. Discard old stock. check_temp->temp_yes No check_solvent Is solution in an appropriate solvent (e.g., DMF, DMSO)? check_temp->check_solvent Yes temp_yes->check_solvent solvent_yes Prepare fresh stock in recommended solvent. check_solvent->solvent_yes No check_aliquot Are you using single-use aliquots? check_solvent->check_aliquot Yes solvent_yes->check_aliquot aliquot_yes Aliquot new stock to avoid freeze-thaw cycles. check_aliquot->aliquot_yes No check_container Is it stored in an amber glass vial? check_aliquot->check_container Yes aliquot_yes->check_container container_yes Switch to amber glass to prevent adsorption and light exposure. check_container->container_yes No final_ok Problem Likely Resolved. Monitor new stock. check_container->final_ok Yes container_yes->final_ok

Caption: Troubleshooting decision tree for this compound solution instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent for long-term storage.

  • Materials:

    • This compound (as supplied, typically in methyl acetate or as a solid)

    • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Amber glass vials with PTFE-lined screw caps

    • Calibrated micropipettes

    • Analytical balance (if starting from solid)

    • Inert gas (Argon or Nitrogen), optional but recommended

  • Procedure:

    • If starting with the standard solution in methyl acetate, carefully evaporate the solvent under a gentle stream of inert gas in a fume hood.

    • If starting with a solid, accurately weigh the desired amount.

    • Reconstitute or dissolve the this compound in the chosen solvent (DMSO or DMF) to a final concentration of 10 mg/ml. Vortex gently to ensure complete dissolution.

    • Dispense the stock solution into single-use aliquots (e.g., 20 µL) in amber glass vials.

    • If possible, flush the headspace of each vial with an inert gas before sealing tightly.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Immediately place all aliquots in a -20°C freezer for long-term storage.

Protocol 2: Performing a Short-Term Stability Study in Assay Buffer

  • Objective: To determine the stability of a this compound working solution in a specific aqueous assay buffer over a typical experiment duration.

  • Materials:

    • Stabilized stock solution of this compound (from Protocol 1)

    • Your specific experimental aqueous buffer (e.g., PBS, HBSS)

    • LC-MS/MS or other suitable analytical instrument

    • Autosampler vials

  • Procedure:

    • Retrieve one aliquot of the stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

    • Prepare the final working solution by diluting the stock solution into your assay buffer to the highest concentration you will use in your experiment.

    • Immediately after preparation (T=0), take a sample of the working solution, and prepare it for analysis (e.g., by further dilution or protein precipitation). Inject this sample into the analytical instrument to get a baseline peak area.

    • Leave the remaining working solution on the benchtop or at the temperature at which your assay will be conducted (e.g., 37°C).

    • Take identical samples at subsequent time points (e.g., T=1h, 2h, 4h, 8h). Prepare and analyze them in the same manner as the T=0 sample.

    • Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease of >10-15% indicates significant degradation, suggesting that fresh working solutions must be prepared immediately before use and that experiments should be kept as short as possible.

References

Validation & Comparative

A Comparative Pharmacological Study: Cumyl-CBMINACA vs. Cumyl-CBMICA

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Synthetic Cannabinoid Receptor Agonists for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs), Cumyl-CBMINACA and Cumyl-CBMICA. These compounds are part of a newer subclass of SCRAs characterized by a cyclobutyl methyl (CBM) moiety. Understanding their distinct pharmacological profiles is crucial for the forensic and clinical assessment of these new psychoactive substances (NPS). This report summarizes key experimental data, details the methodologies employed in their evaluation, and visualizes the associated biological pathways and workflows.

Executive Summary

This compound and Cumyl-CBMICA are both agonists at the human cannabinoid receptor 1 (hCB1), however, they exhibit significant differences in their pharmacological parameters. The substitution of an indole core in Cumyl-CBMICA with an indazole core in this compound leads to a substantial increase in in vitro potency. Specifically, this compound demonstrates higher binding affinity, greater potency, and higher efficacy at the hCB1 receptor compared to its indole counterpart, Cumyl-CBMICA.[1][2][3] These findings are consistent with the trend observed for other indole and indazole-core synthetic cannabinoids.[1][2][3]

Data Presentation: A Quantitative Comparison

The following table summarizes the key pharmacological parameters of this compound and Cumyl-CBMICA at the human cannabinoid receptor 1 (hCB1). The data is derived from a competitive ligand binding assay and a functional activation assay (GTPγS).[1][3]

ParameterThis compoundCumyl-CBMICAReference Compound (CP55,940)
Binding Affinity (Ki, nM) 1.3229.3Not explicitly stated for direct comparison
Potency (EC50, nM) 55.4497Not explicitly stated for direct comparison
Efficacy (Emax, %) 207168Not explicitly stated for direct comparison

Table 1: Comparative pharmacological data for this compound and Cumyl-CBMICA at the hCB1 receptor.[1][2][3]

Experimental Protocols

The pharmacological data presented in this guide were obtained through the following key experimental methodologies:

Competitive Ligand Binding Assay

This assay was utilized to determine the binding affinity (Ki) of this compound and Cumyl-CBMICA for the human CB1 receptor (hCB1).

  • Objective: To measure the ability of the test compounds to displace a known radiolabeled ligand from the hCB1 receptor.

  • Materials:

    • Cell membranes expressing the human cannabinoid receptor 1 (hCB1).

    • Radiolabeled hCB1 receptor agonist (e.g., [3H]-CP-55,940).

    • Test compounds: this compound and Cumyl-CBMICA.

    • Assay buffer (e.g., Tris-HCl, BSA).

  • Procedure:

    • A constant concentration of cell membranes and radioligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compounds (this compound or Cumyl-CBMICA) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated via rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Functional Activation Assay

This assay was employed to determine the potency (EC50) and efficacy (Emax) of the compounds as agonists at the hCB1 receptor.[1][3]

  • Objective: To measure the ability of the test compounds to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the hCB1 receptor.

  • Materials:

    • Cell membranes expressing the hCB1 receptor.

    • [35S]GTPγS.

    • GDP.

    • Test compounds: this compound and Cumyl-CBMICA.

    • Assay buffer.

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Increasing concentrations of the test compounds are added to the membranes along with a constant concentration of [35S]GTPγS.

    • The mixture is incubated to allow for receptor activation and [35S]GTPγS binding.

    • The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

    • The amount of bound radioactivity is measured.

    • Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable by the agonist).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway associated with the pharmacological evaluation of this compound and Cumyl-CBMICA.

Experimental_Workflow cluster_binding Competitive Ligand Binding Assay cluster_functional GTPγS Functional Assay b1 hCB1 Membranes b4 Incubation b1->b4 b2 Radioligand ([3H]-CP-55,940) b2->b4 b3 Test Compound (this compound or Cumyl-CBMICA) b3->b4 b5 Filtration b4->b5 b6 Quantification of Bound Radioligand b5->b6 b7 Determine Ki b6->b7 f1 hCB1 Membranes f4 Incubation f1->f4 f2 [35S]GTPγS f2->f4 f3 Test Compound (this compound or Cumyl-CBMICA) f3->f4 f5 Filtration f4->f5 f6 Quantification of Bound [35S]GTPγS f5->f6 f7 Determine EC50 & Emax f6->f7 Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits SCRA This compound or Cumyl-CBMICA SCRA->CB1 Binds & Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

References

A Comparative Guide to the In Vitro Potency of Cumyl-CBMINACA and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Cumyl-CBMINACA with a selection of other notable synthetic cannabinoids. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers and drug development professionals. This document summarizes quantitative data on receptor binding affinity (Ki) and functional potency (EC50), details the experimental methodologies for key in vitro assays, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Comparison of In Vitro Potency

The in vitro potency of synthetic cannabinoids is primarily determined by their binding affinity for the cannabinoid receptors CB1 and CB2, and their functional activity as agonists at these receptors. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

Cannabinoid Receptor Binding Affinity (Ki)

The following table summarizes the binding affinities (Ki, in nanomolars) of this compound and other synthetic cannabinoids for human CB1 and CB2 receptors. This data is derived from competitive radioligand binding assays.

CompoundCB1 Ki (nM)CB2 Ki (nM)Structural Class
This compound 1.32 - Indazole
CUMYL-4CN-BINACA2.614.7Indazole
5F-CUMYL-PINACA--Indazole
JWH-0181.51 ± 0.672.24 ± 1.0Naphthoylindole
AM-2201~2-5 times more potent than JWH-018 at CB1-Naphthoylindole
UR-1442.8 - 19596.5 - 206Phenylacetylindole
XLR-11~2-5 times more potent than UR-144 at CB1-Phenylacetylindole
5F-ADBICA2.721.83Indole-carboxamide
ADB-FUBINACA0.3600.339Indazole-carboxamide
Cannabinoid Receptor Functional Potency (EC50)

The following table presents the functional potencies (EC50, in nanomolars) of this compound and other synthetic cannabinoids, typically determined through cAMP accumulation assays or other functional assays measuring G-protein activation.

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Assay Type
This compound 55.4 - cAMP
CUMYL-4CN-BINACA0.586.12GIRK activation
5F-MDMB-PICA---
AB-PINACA---
JWH-0182.8 - 19596.5 - 206Membrane Potential
ADB-BINACA6.36-β-arrestin 2 recruitment
4F-MDMB-BINACA7.39-β-arrestin 2 recruitment
MDMB-4en-PINACA2.33-β-arrestin 2 recruitment

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the potency of synthetic cannabinoids.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.[1][2]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM in assay buffer.

    • Prepare the non-specific binding control at a high concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Add serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional potency (EC50) of a cannabinoid agonist by quantifying its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of CB1 and CB2 receptors.[1]

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Test compound (e.g., this compound).

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture and Seeding: Culture cells to an appropriate density and seed them into a 96-well or 384-well plate. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Protocol:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with a PDE inhibitor for a short period.

    • Add the serially diluted test compound to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors upon agonist binding.

CB1_Receptor_Signaling agonist Cannabinoid Agonist cb1 CB1 Receptor agonist->cb1 Binds gi_go Gi/o Protein cb1->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits mapk MAPK (ERK1/2) gi_go->mapk Activates ion_channels Ion Channels (Ca2+↓, K+↑) gi_go->ion_channels Modulates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream mapk->downstream ion_channels->downstream

CB1 Receptor Signaling Pathway

CB2_Receptor_Signaling agonist Cannabinoid Agonist cb2 CB2 Receptor agonist->cb2 Binds gi_go Gi/o Protein cb2->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits mapk MAPK (p38, ERK) gi_go->mapk Activates pi3k_akt PI3K/Akt Pathway gi_go->pi3k_akt Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Immune Modulation & Cellular Effects pka->downstream mapk->downstream pi3k_akt->downstream Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_reagents->setup_assay incubate Incubate (30°C, 60-90 min) setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis (IC50 and Ki Calculation) quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start seed_cells Seed Cells in Plate and Incubate start->seed_cells prep_compounds Prepare Compounds (Test Compound, Forskolin) seed_cells->prep_compounds treat_cells Treat Cells with Test Compound & Forskolin prep_compounds->treat_cells incubate Incubate (37°C, 15-30 min) treat_cells->incubate lyse_detect Lyse Cells and Detect cAMP incubate->lyse_detect analyze Data Analysis (EC50 and Emax Calculation) lyse_detect->analyze end End analyze->end

References

Unmasking Cumyl-CBMINACA: A Comparative Guide to Its Metabolic Fingerprints for Accurate Consumption Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cumyl-CBMINACA metabolites as biomarkers for consumption. It delves into the metabolic pathways, analytical methodologies, and comparative data with other synthetic cannabinoids, offering a crucial resource for forensic toxicology and drug monitoring.

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology. This compound, a potent synthetic cannabinoid, has been identified in forensic cases, necessitating reliable methods for detecting its consumption. As with many synthetic cannabinoids, the parent compound is often extensively metabolized and rarely detected in biological samples. Therefore, identifying its major metabolites is paramount for confirming intake. This guide offers an objective comparison of this compound metabolites with those of other relevant synthetic cannabinoids, supported by experimental data to aid in the validation of these biomarkers.

Comparative Analysis of this compound and Other Synthetic Cannabinoid Metabolites

Studies on the metabolism of this compound have revealed that its primary biotransformations are Phase I reactions, specifically monohydroxylation and dihydroxylation.[1][2] A key characteristic of this compound metabolism is that these modifications predominantly occur on the cyclobutyl methyl (CBM) moiety.[2] This contrasts with its indole analog, Cumyl-CBMICA, where hydroxylation primarily targets the indole ring.[2]

The following table summarizes the major metabolites of this compound and compares them to those of other cumyl- and cyclobutyl methyl-containing synthetic cannabinoids, providing a framework for selecting specific biomarkers.

CompoundMajor Metabolic PathwaysMajor MetabolitesAnalytical MethodReference
This compound Monohydroxylation, Dihydroxylation (on CBM moiety)Monohydroxy-CBM-Cumyl-CBMINACA, Dihydroxy-CBM-Cumyl-CBMINACALC-QToF-MS[2]
Cumyl-CBMICA Monohydroxylation (on indole ring)Monohydroxy-indole-Cumyl-CBMICALC-QToF-MS[2]
Cumyl-CBMEGACLONE Monohydroxylation (on CBM and core)Products of monohydroxylation at the CBM and the coreLC-qToF-MS[1]
Cumyl-NBMINACA Dihydroxylation (on NBM substructure), Hydroxylation (on cumyl moiety)Metabolites built by dihydroxylation at the NBM substructure and an additional hydroxylation at the cumyl moietyLC-qToF-MS[1]
CUMYL-4CN-BINACA Oxidative decyanation to carboxylic acid, MonohydroxylationCUMYL-4CN-BINACA N-butanoic acid, Hydroxylcumyl CUMYL-4CN-BINACALC-HRMS[3]

Experimental Protocols for Metabolite Identification

The validation of urinary biomarkers for synthetic cannabinoid consumption relies on robust and sensitive analytical methodologies. The primary technique cited in the literature for the identification of this compound metabolites is Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS).[2]

In Vitro Metabolism using Pooled Human Liver Microsomes (pHLM)

This protocol is designed to simulate the human metabolism of a synthetic cannabinoid in a controlled laboratory setting.

  • Incubation: The parent compound (e.g., this compound) is incubated with pooled human liver microsomes.[2]

  • Reaction Quenching: The metabolic reaction is stopped at various time points by adding a solvent like ice-cold acetonitrile.

  • Sample Preparation: The samples are then centrifuged to pellet the microsomal proteins. The supernatant, containing the metabolites, is collected for analysis.

  • LC-QToF-MS Analysis: The prepared samples are injected into an LC-QToF-MS system for the separation and identification of metabolites based on their retention times and mass-to-charge ratios.

Analysis of Authentic Urine Samples

This protocol outlines the procedure for detecting metabolites in urine samples from suspected users.

  • Sample Pre-treatment: Urine samples are typically subjected to enzymatic hydrolysis using β-glucuronidase to cleave any Phase II glucuronide conjugates, which increases the concentration of Phase I metabolites for detection.[1]

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to clean up the sample and concentrate the analytes of interest.

  • LC-QToF-MS Analysis: The extracted and concentrated sample is then analyzed by LC-QToF-MS to identify the metabolites. The high-resolution mass spectrometry capabilities of the QToF instrument allow for the accurate mass determination of the metabolites, aiding in their structural elucidation.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in the validation of this compound metabolites as biomarkers, the following diagrams illustrate the key pathways and workflows.

Cumyl_CBMINACA_Metabolism Cumyl_CBMINACA This compound PhaseI Phase I Metabolism (Hydroxylation) Cumyl_CBMINACA->PhaseI Mono_OH Monohydroxy-CBM- This compound PhaseI->Mono_OH Di_OH Dihydroxy-CBM- This compound PhaseI->Di_OH Excretion Urinary Excretion Mono_OH->Excretion Di_OH->Excretion

Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Extraction Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Extraction LC_QToF_MS LC-QToF-MS Analysis Extraction->LC_QToF_MS Data_Analysis Data Analysis (Metabolite Identification) LC_QToF_MS->Data_Analysis Biomarker_Confirmation Biomarker Confirmation Data_Analysis->Biomarker_Confirmation

Workflow for metabolite biomarker identification.

Conclusion

The validation of this compound metabolites, particularly those resulting from hydroxylation of the CBM moiety, provides a reliable means of confirming its consumption. The distinct metabolic profile of this compound, when compared to other synthetic cannabinoids, allows for specific biomarker selection, minimizing the risk of false positives from structurally related compounds. The detailed experimental protocols and workflows presented in this guide offer a practical framework for laboratories to develop and validate their own analytical methods for the detection of this compound and other emerging synthetic cannabinoids. This information is critical for keeping pace with the ever-evolving landscape of new psychoactive substances and ensuring accurate toxicological analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for CUMYL-CBMINACA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the detection of CUMYL-CBMINACA, a potent synthetic cannabinoid. The following sections detail the performance of various analytical techniques, supported by experimental data from published research, and outline a general framework for the cross-validation of these methods.

Data Presentation: Performance of Analytical Methods

The detection of this compound and its metabolites is crucial in forensic and clinical toxicology. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). While a direct comparative study across all methods for this compound is not extensively available, this table summarizes the typical performance characteristics of these methods for related synthetic cannabinoids.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Bias)Precision (% CV)Linearity (ng/mL)
UPLC-MS/MS CUMYL-4CN-BINACAPost-mortem Blood0.07 ng/mL[1]0.1 ng/mL[1]Intra- and inter-assay < 15%[1]Intra- and inter-assay < 15%[1]0.1 - 50[1]
LC-MS/MS 4F-MDMB-BINACA & MetabolitesBlood0.02–0.05 ng/mL[2]0.05–0.1 ng/mL[2]91.6–107.1% (intra-day), 93.6–102.5% (inter-day)[2]1.4–3.5% (intra-day), 2.1–8.5% (inter-day)[2]0.05 - 10[2]
LC-MS/MS 19 Synthetic CannabinoidsOral Fluid1 ng/mL[3]2.5 ng/mL[3]90.5–112.5%[3]3–14.7%[3]2.5 - 500[3]
LC-QTOF-MS Synthetic CannabinoidsWhole Blood0.04–0.5 µg/L (median, 0.07 µg/L)[4]Not specifiedNot specifiedNot specifiedNot specified
GC-MS Benzodiazepines*UrineComparable to LC-MS/MS[5][6]Comparable to LC-MS/MS[5][6]~102%[5][6]< 5%[5][6]Not specified

*Note: Data for GC-MS analysis of benzodiazepines is included to provide a general comparison of the method's performance characteristics, as specific data for this compound was not available in the search results.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for the detection of synthetic cannabinoids, including this compound, in biological matrices.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Samples are prepared using an SPE method.[2]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from interferences by partitioning the sample between two immiscible liquid phases.[7]

    • Protein Precipitation: For oral fluid samples, a simple protein precipitation step can be employed, followed by centrifugation.[3]

  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer is a common setup.[1]

    • Chromatographic separation is often achieved using a C18 or similar reversed-phase column.

  • Method Validation:

    • The method should be validated for selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, recovery, and matrix effects.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Derivatization: To improve the volatility and thermal stability of cannabinoids, derivatization is often necessary before GC-MS analysis.[8] This process helps to avoid decarboxylation of acidic cannabinoids at high temperatures.[8]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer.

  • Method Validation:

    • Validation parameters are similar to those for LC-MS/MS, including accuracy, precision, and linearity.[5][6]

3. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Sample Preparation:

    • Alkaline liquid-liquid extraction is a common method for whole blood samples.[4]

  • Instrumentation:

    • A liquid chromatography system coupled to a QTOF mass spectrometer. This high-resolution technique allows for the identification of unknown compounds and retrospective data analysis.[9]

  • Method Validation:

    • Validation includes assessing limits of detection, recoveries, and matrix effects.[4]

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study. The goal is to ensure consistency and reliability of the data.

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_planning Planning Phase cluster_analysis Analytical Phase cluster_comparison Comparison Phase cluster_outcome Outcome DefineMethods Define Analytical Methods (e.g., LC-MS/MS vs. GC-MS) SelectSamples Select a Set of Study Samples (at least 3 concentrations) DefineMethods->SelectSamples AnalyzeMethod1 Analyze Samples with Validated Method 1 SelectSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Validated Method 2 SelectSamples->AnalyzeMethod2 CompareResults Compare Results from Both Methods AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults AcceptanceCriteria Apply Acceptance Criteria (e.g., % difference) CompareResults->AcceptanceCriteria MethodsCorrelate Methods are Correlated AcceptanceCriteria->MethodsCorrelate Criteria Met InvestigateDiscrepancy Investigate Discrepancy AcceptanceCriteria->InvestigateDiscrepancy Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway for this compound (General Cannabinoid Receptor Activation)

Synthetic cannabinoids like this compound primarily act as agonists at the cannabinoid receptors CB1 and CB2.

CannabinoidSignaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Cumyl This compound CB1R CB1 Receptor Cumyl->CB1R CB2R CB2 Receptor Cumyl->CB2R Gi Inhibition of Adenylyl Cyclase CB1R->Gi MAPK Activation of MAPK Pathway CB1R->MAPK CB2R->Gi cAMP Decreased cAMP Gi->cAMP Response Modulation of Neurotransmitter Release & Immune Response cAMP->Response MAPK->Response

Caption: General signaling pathway for cannabinoid receptor agonists.

References

The Metabolic Fate of Synthetic Cannabinoids: A Comparative Guide to Indole and Indazole Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic cannabinoids (SCs) represent a constantly evolving class of new psychoactive substances. Their diverse chemical structures, primarily featuring either an indole or an indazole core, present a significant challenge for forensic and clinical toxicology. Understanding the metabolic pathways of these compounds is crucial for developing reliable detection methods and for predicting their potential toxicity and drug-drug interactions. This guide provides a comparative overview of the metabolism of indole versus indazole core synthetic cannabinoids, supported by experimental data and detailed methodologies.

Core Metabolic Differences: A Tale of Two Scaffolds

The metabolic stability and biotransformation pathways of synthetic cannabinoids are significantly influenced by their core heterocyclic structure. While both indole and indazole-based SCs undergo extensive metabolism, key differences in their susceptibility to enzymatic reactions have been observed.

Generally, indole-based synthetic cannabinoids appear to be more readily metabolized than their indazole counterparts. In vitro studies using human liver microsomes (HLMs) have demonstrated that indole amide-type SCs exhibit higher conversion rates, with some studies reporting rates exceeding 80%.[1] Conversely, the metabolic conversion rates for indazole amide-type SCs show greater variability.[1] This suggests that the indole core may be more susceptible to initial Phase I metabolic reactions.

Phase I Metabolism: The Initial Breakdown

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups, preparing the compounds for subsequent Phase II conjugation.

Key Phase I Metabolic Pathways:

  • Hydroxylation: This is a predominant metabolic pathway for both indole and indazole core SCs.[1] Hydroxylation can occur at various positions, including the core structure itself (indole or indazole ring), alkyl side chains, and other substituted groups.[1] Dihydroxylation and trihydroxylation reactions are also common.[1]

  • Ester Hydrolysis: For SCs containing an ester linkage, hydrolysis to the corresponding carboxylic acid is a major metabolic step. This reaction is often rapid and can be a primary clearance pathway.[1][2] Carboxylesterases are the key enzymes responsible for this transformation.[3][4]

  • Amide Hydrolysis: Similar to ester hydrolysis, amide bonds in some SCs can be cleaved, though this is generally a less common primary pathway compared to ester hydrolysis.[1][3]

  • Oxidative Defluorination: For fluorinated SCs, particularly those with a 5-fluoropentyl chain, oxidative defluorination is a characteristic metabolic reaction, leading to the formation of a 5-hydroxypentyl metabolite which can be further oxidized to a pentanoic acid metabolite.[1][3][5]

  • Dealkylation: Removal of alkyl groups, particularly from the nitrogen of the core ring, is another observed metabolic route.[5]

  • Ketone Formation: Oxidation of a hydroxylated metabolite can lead to the formation of a ketone.[1][5]

  • Dihydrodiol Formation: This pathway involves the formation of a dihydrodiol across a double bond in the molecule.[1][5]

Comparative Metabolic Stability

The following table summarizes in vitro metabolic stability data for a selection of indole and indazole core synthetic cannabinoids from pooled human liver microsome (pHLM) and human hepatocyte (pHHeps) studies. Lower half-life (T₁/₂) and higher intrinsic clearance (CLᵢₙₜ) values indicate lower metabolic stability.

Compound (Core)In Vitro SystemHalf-life (T₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein or 10⁶ cells)Reference
(S)-AMB-FUBINACA (Indazole)pHLM0.60 ± 0.02> 2310[2]
(S)-AMB-FUBINACA (Indazole)pHHeps2.50 ± 0.55> 462[2]
(S)-AB-FUBINACA (Indazole)pHLM118 ± 285.9 ± 1.4[2]
(S)-AB-FUBINACA (Indazole)pHHeps76 ± 249.1 ± 2.9[2]
5F-MDMB-PICA (Indole)pHLM--[1]
MDMB-4en-PINACA (Indazole)pHLM--[2]

Data presented as mean ± standard deviation where available. Some clearance values were too rapid to be accurately calculated and are presented as greater than the upper limit of the assay.

Phase II Metabolism: Preparing for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion from the body.

Key Phase II Metabolic Pathway:

  • Glucuronidation: This is the most important Phase II reaction for synthetic cannabinoids.[6][7] Hydroxylated metabolites are readily conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.[6][8] The resulting glucuronide conjugates are the primary metabolites detected in urine.[6][7]

Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, have been identified as major contributors to the glucuronidation of SC metabolites.[6][7][8]

Key Enzymes Involved in Metabolism

The metabolism of both indole and indazole core SCs is a complex process involving multiple enzyme families.

Enzyme FamilyRole in SC MetabolismSpecific Isoforms ImplicatedReferences
Cytochrome P450 (CYP) Catalyze a wide range of Phase I oxidative reactions, including hydroxylation, oxidative defluorination, and dealkylation.CYP1A2, CYP2C9, CYP2C19, CYP3A4[9][10][11]
UDP-Glucuronosyltransferase (UGT) Catalyze the conjugation of hydroxylated metabolites with glucuronic acid (Phase II).UGT1A1, UGT1A3, UGT1A9, UGT1A10, UGT2B7[6][8][12]
Carboxylesterases (CES) Catalyze the hydrolysis of ester linkages.CES1[3][4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the metabolism of synthetic cannabinoids.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

This assay is a standard preclinical tool for evaluating Phase I metabolism and metabolic stability.[1]

Protocol:

  • Incubation Mixture Preparation: A typical incubation mixture contains the synthetic cannabinoid (e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to assess for non-CYP mediated metabolism.

  • Incubation: The mixture is incubated at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[13][14][15][16][17]

In Vitro Metabolism with Human Hepatocytes

Hepatocyte incubations provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes in a more physiologically relevant environment.

Protocol:

  • Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.

  • Incubation: The synthetic cannabinoid (e.g., 10 µM) is added to the hepatocyte culture medium.

  • Time Course Sampling: Aliquots of the culture medium are collected at various time points (e.g., 0, 1, 3, 6, 24 hours).

  • Sample Processing: The collected samples are typically treated with a cold organic solvent to precipitate proteins and then centrifuged. The supernatant is collected for analysis.

  • Analysis: Samples are analyzed by LC-MS/MS to identify Phase I and Phase II metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the generalized metabolic pathways for indole and indazole core synthetic cannabinoids and a typical experimental workflow for in vitro metabolism studies.

cluster_indole Indole Core SC Metabolism cluster_indazole Indazole Core SC Metabolism Indole_SC Indole Core Synthetic Cannabinoid Indole_Hydroxylated Hydroxylated Metabolites (Core, Side Chain) Indole_SC->Indole_Hydroxylated CYP450 Indole_Hydrolyzed Hydrolyzed Metabolites (Ester/Amide Cleavage) Indole_SC->Indole_Hydrolyzed Carboxylesterases Indole_Other_Phase1 Other Phase I Metabolites (Dealkylation, Ketone, etc.) Indole_SC->Indole_Other_Phase1 CYP450 Indole_Glucuronide Glucuronide Conjugates Indole_Hydroxylated->Indole_Glucuronide UGTs Indazole_SC Indazole Core Synthetic Cannabinoid Indazole_Hydroxylated Hydroxylated Metabolites (Core, Side Chain) Indazole_SC->Indazole_Hydroxylated CYP450 Indazole_Hydrolyzed Hydrolyzed Metabolites (Ester/Amide Cleavage) Indazole_SC->Indazole_Hydrolyzed Carboxylesterases Indazole_Defluorinated Oxidative Defluorination Metabolites Indazole_SC->Indazole_Defluorinated CYP450 Indazole_Glucuronide Glucuronide Conjugates Indazole_Hydroxylated->Indazole_Glucuronide UGTs Indazole_Defluorinated->Indazole_Glucuronide UGTs

Caption: Generalized Phase I and Phase II metabolic pathways for indole and indazole core SCs.

start Start incubation Incubate SC with HLMs or Hepatocytes (37°C) start->incubation termination Terminate Reaction (e.g., cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Proteins termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis end Identify and Quantify Metabolites analysis->end

Caption: A typical experimental workflow for in vitro metabolism studies of synthetic cannabinoids.

Conclusion

The metabolism of synthetic cannabinoids is a complex and critical area of study for researchers, clinicians, and forensic scientists. While both indole and indazole core structures lead to extensive biotransformation, notable differences in their metabolic stability and primary metabolic pathways exist. Indole-based SCs tend to be more rapidly metabolized, with both core structures undergoing significant hydroxylation and, where applicable, ester hydrolysis. Glucuronidation represents the final common pathway for the elimination of these compounds. A thorough understanding of these metabolic routes, facilitated by robust in vitro and in vivo experimental models, is essential for keeping pace with the ever-changing landscape of synthetic cannabinoids.

References

A Comparative Analysis of the In Vivo Effects of Cumyl-CBMINACA and CUMYL-4CN-BINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic cannabinoid receptor agonists (SCRAs) Cumyl-CBMINACA and CUMYL-4CN-BINACA. While extensive in vivo data is available for CUMYL-4CN-BINACA, research on the in vivo effects of this compound is currently limited. This comparison, therefore, synthesizes the available experimental data for both compounds, highlighting the well-documented physiological and behavioral effects of CUMYL-4CN-BINACA and the in vitro profile of this compound to offer a comprehensive overview for the research community.

In Vitro Pharmacological Profile

The following table summarizes the in vitro cannabinoid receptor binding affinities and functional activities of this compound and CUMYL-4CN-BINACA.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)
This compound CB11.3255.4207% (relative to CP55,940)
CB2No data availableNo data availableNo data available
CUMYL-4CN-BINACA CB12.60.58Full agonist (comparable to CP55,940)[1][2][3]
CB214.76.12Full agonist[1]

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates a higher potency.

In Vivo Effects of CUMYL-4CN-BINACA in Animal Models

In vivo studies, primarily conducted in mice, have revealed significant physiological and behavioral effects of CUMYL-4CN-BINACA, establishing it as a potent SCRA.

Hypothermic Effects

CUMYL-4CN-BINACA induces a dose-dependent hypothermia in mice.[1][2] This effect is a hallmark of CB1 receptor activation by synthetic cannabinoids.

Dose (mg/kg, i.p.)Peak Reduction in Body Temperature (°C)Onset of ActionDuration of Action
0.1Significant decrease~30 minutes> 3 hours
0.3~4-5°C< 30 minutes> 3 hours
1.0~7°C< 30 minutes> 3 hours
Pro-convulsant Effects

A notable characteristic of CUMYL-4CN-BINACA is its potent pro-convulsant activity at doses lower than many other SCRAs.[1][3][4]

Dose (mg/kg, i.p.)Observed Seizure-like Behaviors
0.3Myoclonic jerks, Straub tail, "gasping" reaction, loss of posture.[1][3]
1.0Convulsions observed in some studies.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cannabinoid receptor signaling pathway activated by these compounds and a typical experimental workflow for assessing in vivo effects.

Cannabinoid Receptor Signaling cluster_1 Postsynaptic Neuron SCRA This compound or CUMYL-4CN-BINACA CB1R CB1 Receptor SCRA->CB1R Binds and activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate, GABA)

Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.

InVivo_Experimental_Workflow start Animal Acclimation (e.g., Mice) drug_prep Drug Preparation (Vehicle or Compound) start->drug_prep injection Intraperitoneal (i.p.) Injection drug_prep->injection behavioral_obs Behavioral Observation (e.g., Seizure Scoring) injection->behavioral_obs physio_measure Physiological Measurement (e.g., Core Body Temperature) injection->physio_measure data_analysis Data Analysis behavioral_obs->data_analysis physio_measure->data_analysis end Results data_analysis->end

Caption: General Experimental Workflow for In Vivo Studies.

Experimental Protocols

In Vivo Hypothermia and Seizure Assessment in Mice (for CUMYL-4CN-BINACA)
  • Animals: Male mice (e.g., ICR or C57BL/6J strains) are commonly used.[2] Animals are housed in a temperature-controlled environment with a standard light-dark cycle and have ad libitum access to food and water.

  • Drug Administration: CUMYL-4CN-BINACA is typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection.[5]

  • Temperature Measurement: Core body temperature is monitored using a rectal probe or biotelemetry transmitters implanted in the animals.[2] Baseline temperatures are recorded before drug administration, and measurements are taken at regular intervals post-injection (e.g., every 15-30 minutes for several hours).

  • Seizure Observation: Following drug administration, animals are observed for seizure-like behaviors. A modified Racine scale is often used to score the severity of seizures, which can include behaviors like facial twitching, head nodding, forelimb clonus, rearing, and falling.[6]

Discussion and Comparison

Direct comparative in vivo studies of this compound and CUMYL-4CN-BINACA have not been published. However, based on the available in vitro data, some inferences can be drawn.

This compound exhibits a higher binding affinity (lower Ki) for the CB1 receptor compared to CUMYL-4CN-BINACA. Generally, higher affinity and potency in vitro can suggest a higher potency in vivo. The Emax value of 207% for this compound, relative to the full agonist CP55,940, indicates that it is a highly efficacious agonist at the CB1 receptor. This high efficacy might translate to more pronounced cannabimimetic effects in vivo, including the potential for significant hypothermia and a strong pro-convulsant profile, similar to or potentially greater than that observed with CUMYL-4CN-BINACA.

The substitution of an indole core in Cumyl-CBMICA with an indazole core in this compound has been shown to increase in vitro potency.[5] This structural difference is a key factor in the pharmacological profiles of many synthetic cannabinoids.

CUMYL-4CN-BINACA is a well-characterized potent SCRA in vivo, inducing significant dose-dependent hypothermia and pro-convulsant effects at low milligram per kilogram doses in mice.[1][2][3] These effects are mediated through the CB1 receptor.

Conclusion

CUMYL-4CN-BINACA is a potent synthetic cannabinoid with well-documented, dose-dependent hypothermic and pro-convulsant effects in vivo. While direct in vivo data for this compound is lacking, its high in vitro affinity and efficacy at the CB1 receptor suggest that it is also likely to be a potent SCRA in vivo. Further research is crucial to fully characterize the in vivo pharmacological and toxicological profile of this compound and to enable a direct comparison with CUMYL-4CN-BINACA. Such studies are essential for a comprehensive understanding of the potential risks associated with this emerging class of synthetic cannabinoids.

References

Correlating In Vitro Binding Affinity with In Vivo Cannabimimetic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel cannabinoid-based therapeutics requires a thorough understanding of the relationship between a compound's interaction with cannabinoid receptors at a molecular level and its subsequent physiological and behavioral effects in a living organism. This guide provides a comparative analysis of the in vitro binding affinities of various cannabinoid ligands to the cannabinoid type 1 (CB1) and type 2 (CB2) receptors and their corresponding in vivo cannabimimetic effects, as observed in preclinical rodent models. The data presented herein is intended to serve as a valuable resource for researchers in the field of cannabinoid pharmacology, aiding in the prediction of in vivo outcomes from in vitro data and informing the design of future drug candidates.

Data Presentation: Comparative Binding Affinities and In Vivo Effects

The following tables summarize the in vitro binding affinities (Ki) of a selection of well-characterized cannabinoid agonists for human or rodent CB1 and CB2 receptors, alongside their in vivo potencies (ED50) in eliciting the classic "tetrad" of cannabimimetic effects in mice: hypolocomotion, analgesia, hypothermia, and catalepsy. A lower Ki value indicates a higher binding affinity, while a lower ED50 value indicates greater potency in vivo.

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Cannabinoids

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
Δ⁹-THC25.1 - 40.7[1][2][3][4]35.2 - 309[2][3][4]~0.08 - 1.16
CP-55,9400.98 - 2.5[2][4]0.92[2][4]~1.07 - 2.72
WIN 55,212-22.4 - 16.7[2][4]3.7[2][4]~0.65 - 4.51
JWH-0184.44[5]~1-10 (High Affinity)CB1 Agonist
JWH-2105.8 x 10⁻²[1]-High CB1 Affinity
Δ⁸-THC39.3 - 295[3]12 - 417[3]~0.09 - 24.58
Anandamide (AEA)87.7 - 239.2[2][4]439.5[2][4]~0.2 - 0.54

Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the tissue or cell preparation. The ranges presented reflect this variability in the literature.

Table 2: In Vivo Cannabimimetic Effects (ED50, mg/kg, i.p.) in Mice

CompoundHypolocomotionAnalgesia (Tail-flick/Hot plate)HypothermiaCatalepsy (Ring test)
Δ⁹-THC1.3[6]3.9[6]14.4[6]Yes (Dose-dependent)[7]
Δ⁸-THCYes (Comparable to Δ⁹-THC)[8]Yes (Less potent than Δ⁹-THC)[8]Yes (More potent than Δ⁹-THC)[9]Yes[8]
WIN 55,212-2Yes (Full substitution for Δ⁹-THC)[7]Yes[7]Yes[7]Yes[7]
JWH-018Yes[7]Yes[7]Yes[7]Yes[7]

Note: "Yes" indicates that the compound produces the effect. ED50 values are typically determined via intraperitoneal (i.p.) administration in mice. The magnitude and potency of these effects are dose-dependent.

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for its correct interpretation and for the design of new experiments.

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing human or rodent CB1 or CB2 receptors (e.g., HEK-293 or CHO cells), or brain/spleen tissue homogenates.[2][10]

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, typically [³H]CP-55,940 or [³H]SR141716A.[5][11]

  • Test Compound: The unlabeled cannabinoid ligand of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN 55,212-2 or SR141716A) to determine non-specific binding.[12]

  • Assay Buffer: Typically 50 mM Tris-HCl, with MgCl₂, EGTA, and bovine serum albumin (BSA), pH 7.4.[11]

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.[11]

  • Scintillation Counter: To measure the radioactivity on the filters.[11]

Procedure:

  • Preparation: A series of dilutions of the test compound are prepared. The radioligand is diluted to a fixed concentration (typically near its Kd value).

  • Incubation: Receptor membranes, radioligand, and either buffer (for total binding), test compound (for competition), or non-specific binding control are incubated together in a 96-well plate. Incubation is typically carried out at 30°C or 37°C for 60-90 minutes.[11][13]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This traps the receptor-bound radioligand on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.[13]

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).[11]

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Objective: To assess the cannabimimetic activity of a test compound by measuring four characteristic behavioral and physiological effects in mice.[7]

Animals: Male or female mice of a standard strain (e.g., C57BL/6J or ICR) are used.[9] Animals are typically housed with ad libitum access to food and water on a 12-hour light/dark cycle.[14]

Procedure:

  • Drug Administration: The test compound is typically administered via intraperitoneal (i.p.) injection, dissolved in a vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline).

  • Behavioral and Physiological Testing: At a predetermined time after injection (e.g., 30 minutes), the following four tests are conducted:

    • Hypolocomotion (Spontaneous Activity): The mouse is placed in an open-field arena, and its locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 10-30 minutes).[15]

    • Analgesia (Nociception): The mouse's response to a thermal stimulus is measured using either the hot plate test (latency to lick a paw or jump) or the tail-flick test (latency to flick the tail away from a heat source).[15]

    • Hypothermia: The mouse's core body temperature is measured using a rectal probe.[15]

    • Catalepsy: The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile in this position is recorded.[15]

  • Data Analysis: The dose of the test compound that produces a 50% maximal effect (ED50) is calculated for each of the four measures using dose-response curve analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the correlation of in vitro and in vivo cannabinoid data.

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Cannabinoid Cannabinoid Agonist Cannabinoid->CB1 Binds to Neurotransmission ↓ Neurotransmitter Release

Caption: CB1 Receptor Signaling Pathway.

G Experimental Workflow: From In Vitro Binding to In Vivo Effects cluster_invitro In Vitro Analysis cluster_invivo In Vivo Testing (Mouse Model) Binding_Assay Radioligand Binding Assay Data_Analysis_Ki Calculate Ki Binding_Assay->Data_Analysis_Ki Correlation Correlate Ki with ED50 Data_Analysis_Ki->Correlation Drug_Admin Compound Administration (i.p.) Tetrad Cannabinoid Tetrad Assay (Hypolocomotion, Analgesia, Hypothermia, Catalepsy) Drug_Admin->Tetrad Data_Analysis_ED50 Calculate ED50 Tetrad->Data_Analysis_ED50 Data_Analysis_ED50->Correlation

Caption: From In Vitro Binding to In Vivo Effects.

Conclusion

The data presented in this guide demonstrates a general correlation between the in vitro binding affinity of cannabinoid compounds for the CB1 receptor and their in vivo cannabimimetic potency. Compounds with higher affinity (lower Ki) at the CB1 receptor tend to be more potent in producing the characteristic tetrad effects in mice. However, it is important to note that this correlation is not always linear and can be influenced by various factors, including the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), its functional activity at the receptor (full agonist, partial agonist, or antagonist), and potential off-target effects. This guide serves as a foundational resource, and further detailed structure-activity relationship (SAR) studies are essential for the rational design of cannabinoid-based therapeutics with desired in vivo profiles.[16]

References

A Comparative Analysis of the Pro-Convulsant Effects of Cumyl-Derived Synthetic Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pro-convulsant effects of cumyl-derived synthetic cannabinoid receptor agonists (SCRAs), a class of novel psychoactive substances known for their potent activity and association with adverse health effects, including seizures. This document summarizes key experimental data, details the methodologies used in these studies, and illustrates the primary signaling pathway implicated in these pro-convulsant effects.

Data Presentation: Comparative Pro-Convulsant and Receptor Binding Profiles

The following tables summarize the available quantitative data for cumyl-derived SCRAs concerning their pro-convulsant effects and their binding affinity and functional activity at cannabinoid receptors CB1 and CB2. A significant challenge in this comparative analysis is the limited availability of directly comparable in vivo pro-convulsant data for a wide range of cumyl-derived SCRAs. Much of the detailed research has focused on specific compounds like CUMYL-4CN-BINACA.

Table 1: In Vitro Cannabinoid Receptor Activity of Cumyl-Derived SCRAs

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of CP55,940)
CUMYL-4CN-BINACA CB12.6[1][2][3]0.58[1][2][3]>100%[1]
CB214.7[1]6.12[1]Not Reported
5F-CUMYL-PINACA CB10.69[1]0.43[1]Not Reported
CB230.4[1]11.3[1]Not Reported
CUMYL-PICA CB1Not Reported1.1[4]Not Reported
CB2Not Reported29.3[4]Not Reported
5F-CUMYL-PICA CB1Not Reported0.81[4]Not Reported
CB2Not Reported13.9[4]Not Reported
CUMYL-BICA CB1Not Reported12.3[4]Not Reported
CB2Not Reported122[4]Not Reported

Table 2: In Vivo Pro-Convulsant Effects of Cumyl-Derived and other SCRAs in Mice

CompoundLowest Pro-Convulsant Dose (mg/kg, i.p.)Seizure Severity (Modified Racine Scale Observations)Antagonist Blockade
CUMYL-4CN-BINACA 0.3[1][2][3]Straub tail, myoclonic jerks, loss of posture.[5] No generalized tonic-clonic seizures observed.[5]Effects blocked by CB1 antagonist SR141716.[1][2] No effect from CB2 antagonist AM-630.[1][2]
4-CN-CUMYL-BUTINACA 0.25 (convulsions observed in 1 of 8 mice)[6]Convulsions observed.[6]Not Reported
5F-AEB 1 (convulsions observed in 8 of 8 mice)[6]Rigidity and convulsions.[6]Not Reported
4F-MDMB-BINACA 1 (convulsions observed in 8 of 8 mice)[6]Rigidity and convulsions.[6]Not Reported

Experimental Protocols

The assessment of pro-convulsant effects of SCRAs in preclinical studies predominantly relies on in vivo rodent models. The following sections detail the key experimental methodologies cited in the presented data.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity (Ki) and functional potency (EC50) of SCRAs at cannabinoid receptors.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express human CB1 or CB2 receptors.

    • Competitive Binding Assays (for Ki): Membranes from these cells are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test SCRA. The concentration of the SCRA that displaces 50% of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

    • Functional Assays (for EC50): These assays measure the cellular response to receptor activation. A common method involves measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels or assessing G-protein activation via a [35S]GTPγS binding assay. The EC50 value represents the concentration of the SCRA that produces 50% of its maximal effect.

In Vivo Assessment of Pro-Convulsant Activity in Mice
  • Objective: To determine the dose at which a substance induces seizure-like behaviors and to characterize the nature of these behaviors.

  • Animals: Male mice (e.g., C57BL/6 or Swiss-Webster strains) are commonly used.[6]

  • Drug Administration: The test compounds are typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection.

  • Behavioral Observation and Scoring:

    • Following administration, mice are placed in an observation chamber and their behavior is recorded, often for a period of 30 to 60 minutes.

    • Seizure-like behaviors are scored using a modified version of the Racine scale .[7][8][9][10][11] This scale provides a standardized measure of seizure severity. A typical modified scale is as follows:

      • Stage 1: Immobility, mouth and facial movements.

      • Stage 2: Head nodding, "wet dog shakes".

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling, loss of postural control.

      • Stage 6: Generalized tonic-clonic seizures.

      • Stage 7: Death.

    • Observations can also include specific behaviors not always captured by the traditional Racine scale, such as Straub tail (a stiff, erect tail), myoclonic jerks, and generalized rigidity.[5]

  • Antagonist Studies: To determine the mechanism of action, a separate cohort of animals is pre-treated with a receptor antagonist (e.g., the CB1 antagonist SR141716 or the CB2 antagonist AM-630) prior to the administration of the SCRA.[1][2] A reduction or complete blockade of pro-convulsant effects by a specific antagonist indicates the involvement of that receptor in the observed effects.

Mandatory Visualization

Signaling Pathway for SCRA-Induced Pro-Convulsant Effects

The pro-convulsant effects of cumyl-derived SCRAs are primarily mediated by their potent agonism at the CB1 receptor. The following diagram illustrates the proposed signaling cascade.

SCRA_Proconvulsant_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SCRA Cumyl-Derived SCRA CB1R CB1 Receptor SCRA->CB1R Binds & Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels K+ & Ca2+ Channels G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release (e.g., GABA) PKA->Neurotransmitter_Release Modulates IonChannels->Neurotransmitter_Release Affects Neuronal_Excitability Increased Neuronal Excitability & Seizure Neurotransmitter_Release->Neuronal_Excitability Reduced Inhibition

Caption: Proposed CB1 receptor-mediated signaling pathway for SCRA pro-convulsant effects.

Experimental Workflow for In Vivo Pro-Convulsant Assessment

The following diagram outlines the typical workflow for assessing the pro-convulsant effects of a novel SCRA in a rodent model.

Experimental_Workflow cluster_groups Animal Group Allocation cluster_procedure Experimental Procedure start Start: Select SCRA for Testing Drug_Prep Prepare Drug Solutions (Vehicle, SCRA, Antagonist) start->Drug_Prep Vehicle_Group Vehicle Control Group IP_Injection Administer SCRA or Vehicle (i.p. injection) Vehicle_Group->IP_Injection SCRA_Dose_Groups SCRA Dose-Response Groups (e.g., 0.1, 0.3, 1.0 mg/kg) SCRA_Dose_Groups->IP_Injection Antagonist_Group Antagonist + SCRA Group (e.g., SR141716 + 0.3 mg/kg SCRA) Pretreatment Administer Antagonist or Vehicle (Antagonist Group) Antagonist_Group->Pretreatment Pretreatment->IP_Injection Observation Place Mouse in Observation Chamber & Record Behavior (30-60 min) IP_Injection->Observation Scoring Score Seizure Severity (Modified Racine Scale) Observation->Scoring Data_Analysis Data Analysis (e.g., ANOVA, Dunnett's test) Scoring->Data_Analysis Conclusion Determine Pro-Convulsant Dose & Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for in vivo assessment of SCRA pro-convulsant activity.

References

A Head-to-Head Comparison of Mass Spectrometry Techniques for the Analysis of Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, selecting the appropriate analytical methodology is paramount for achieving accurate and reliable results. This guide provides a head-to-head comparison of common mass spectrometry techniques for the detection and quantification of Cumyl-CBMINACA, a potent indazole-3-carboxamide synthetic cannabinoid. The comparison focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS), with supporting experimental data and protocols.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of different mass spectrometry techniques for the analysis of synthetic cannabinoids, including compounds structurally similar to this compound. It is important to note that direct comparative studies for this compound are limited, and these values are synthesized from various studies on related synthetic cannabinoids to provide a benchmark for performance.

ParameterLC-MS/MSGC-MS/MSHigh-Resolution MS (LC-QTOF-MS)
Limit of Detection (LOD) 0.03 - 0.1 ng/mL[1][2]~0.11 ng/mL[2]0.04 - 0.5 µg/L (median, 0.07 µg/L)[3]
Limit of Quantification (LOQ) ~0.5 pg/mg - 1 ng/mL[4]0.50 ng/mL[2]~1 ng/mL[5]
Linearity (r²) >0.99[1]Not explicitly stated for this compoundNot explicitly stated for this compound
Matrix Effects Can be significant, requires internal standards[6]Less susceptible than ESI, but can occurCan be significant, requires internal standards
Recovery 48% - 110%[1][7]Method dependent>70% for most compounds[3]
Specificity High, based on precursor/product ion transitionsHigh, based on fragmentation patternsVery high, based on accurate mass measurement
Throughput HighModerateModerate to High

Experimental Protocols

Detailed methodologies for the analysis of synthetic cannabinoids, including this compound, are provided below. These protocols are synthesized from multiple sources to represent typical analytical workflows.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the quantification of synthetic cannabinoids in various matrices due to its high sensitivity and specificity.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of biological matrix (e.g., serum, urine), add an internal standard.

  • Perform alkaline liquid-liquid extraction.

  • Centrifuge the sample to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition for injection.[8]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased.

  • Flow Rate: 0.3 - 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of thermally stable and volatile compounds like some synthetic cannabinoids. Derivatization may sometimes be necessary.

Sample Preparation (Solid-Phase Extraction):

  • Pre-treat the biological sample (e.g., blood) as required.

  • Load the sample onto a conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate and reconstitute in a suitable solvent for GC-MS analysis.

Gas Chromatography (GC) Conditions:

  • Column: An HP-5MS column (e.g., 15 m × 0.25 mm × 0.25 µm) is often used.[2]

  • Injection Mode: Splitless.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used. EI provides characteristic fragmentation patterns for library matching, while CI can enhance the molecular ion abundance.[2]

  • Scan Type: Full scan for identification or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) for quantification.

High-Resolution Mass Spectrometry (HRMS) - LC-QTOF-MS

HRMS, particularly when coupled with liquid chromatography, offers high specificity and the ability to perform non-targeted screening for novel synthetic cannabinoids.

Sample Preparation: Sample preparation methods similar to those for LC-MS/MS (e.g., liquid-liquid extraction or solid-phase extraction) are typically used.[3][5]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 or similar reversed-phase column is common.[9]

  • Mobile Phase A: Ammonium formate (e.g., 10 mM, pH 3.0) in water.[9]

  • Mobile Phase B: Acetonitrile or methanol with a modifier.

  • Gradient: A suitable gradient elution is employed.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 50°C.[5]

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[5]

  • Acquisition Mode: Data-dependent auto-MS/MS mode is often used to acquire both full scan accurate mass spectra and fragmentation spectra for identification.[5]

  • Mass Range: A wide mass range is scanned (e.g., 100-1000 Da).[10]

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the mass spectrometry techniques described.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MSMS Tandem MS (ESI+, MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS Experimental Workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC Gas Chromatography (HP-5MS Column) Reconstitution->GC MS Mass Spectrometry (EI/CI, Scan/SIM) GC->MS Data Data Analysis & Identification MS->Data

Caption: GC-MS Experimental Workflow.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis Sample Biological Sample Extraction SPE or LLE Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC Liquid Chromatography Cleanup->LC QTOF HRMS (QTOF) (ESI+, Full Scan, ddMS2) LC->QTOF Data Data Processing (Accurate Mass) QTOF->Data

Caption: LC-HRMS (QTOF) Experimental Workflow.

References

A Comparative Analysis of the Metabolic Fates of Cumyl-CBMINACA and CUMYL-THPINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two synthetic cannabinoid receptor agonists (SCRAs), Cumyl-CBMINACA and CUMYL-THPINACA. Understanding the biotransformation of these compounds is critical for predicting their pharmacokinetic profiles, identifying potential biomarkers for exposure, and assessing their toxicological implications. This document summarizes key experimental data, outlines the methodologies employed in these studies, and visualizes the primary metabolic pathways.

Quantitative Metabolic Data Summary

The following table summarizes the key quantitative data regarding the in vitro metabolism of this compound and CUMYL-THPINACA.

ParameterThis compoundCUMYL-THPINACAReference(s)
Primary Metabolic Reactions Mono- and dihydroxylationMono-, di-, and tri-hydroxylation, desaturation, carbonylation[1][2]
Primary Site of Metabolism Cyclobutyl methyl (CBM) moietyCumyl and tetrahydropyran moieties[1][2]
Number of Metabolites Identified (in vitro) Not explicitly quantified in cited studies28[2]
In Vitro Half-life (t½) Data not available4.9 minutes[3]
Primary Cytochrome P450 Enzymes Data not availableMajor: CYP3A4, CYP3A5 Minor: CYP2C8, CYP2C9, CYP2C19[2]

Metabolic Pathways

The metabolic pathways of this compound and CUMYL-THPINACA, while both extensive, exhibit notable differences in their primary sites of enzymatic attack.

This compound primarily undergoes hydroxylation on its cyclobutyl methyl (CBM) moiety.[1] The metabolic process involves the addition of one or two hydroxyl groups, leading to the formation of mono- and dihydroxylated metabolites.[1]

CUMYL-THPINACA is subject to a more varied metabolic transformation. Its metabolism is characterized by hydroxylation at multiple sites, including the cumyl and tetrahydropyran moieties, as well as desaturation and carbonylation.[2] The major enzymes responsible for its biotransformation are CYP3A4 and CYP3A5, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[2] This extensive metabolism results in a rapid in vitro half-life of 4.9 minutes.[3]

Metabolic_Pathways cluster_CBMINACA This compound Metabolism cluster_THPINACA CUMYL-THPINACA Metabolism CCB This compound CCB_OH Mono-hydroxylated Metabolites (on CBM moiety) CCB->CCB_OH Hydroxylation CCB_diOH Di-hydroxylated Metabolites (on CBM moiety) CCB_OH->CCB_diOH Hydroxylation CTHP CUMYL-THPINACA CTHP_OH Mono-hydroxylated Metabolites CTHP->CTHP_OH Hydroxylation (CYP3A4/5, 2C8/9/19) CTHP_desat Desaturated Metabolites CTHP->CTHP_desat Desaturation CTHP_carb Carbonylated Metabolites CTHP->CTHP_carb Carbonylation CTHP_diOH Di-hydroxylated Metabolites CTHP_OH->CTHP_diOH Hydroxylation CTHP_triOH Tri-hydroxylated Metabolites CTHP_diOH->CTHP_triOH Hydroxylation

Figure 1: Comparative Metabolic Pathways. This diagram illustrates the primary metabolic transformations of this compound and CUMYL-THPINACA.

Experimental Protocols

The characterization of the metabolic pathways for both compounds primarily relies on in vitro studies using human liver microsomes, followed by advanced analytical techniques.

In Vitro Metabolism with Pooled Human Liver Microsomes (pHLM)

This protocol is a standard method for investigating the phase I metabolism of xenobiotics.

1. Incubation:

  • The test compound (this compound or CUMYL-THPINACA) is incubated with pooled human liver microsomes (pHLM).

  • The reaction mixture is buffered and contains a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to ensure the continuous activity of cytochrome P450 enzymes.

  • Incubations are typically carried out at 37°C for a defined period (e.g., up to 3 hours).

2. Sample Preparation:

  • The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • The sample is then centrifuged to separate the supernatant containing the parent compound and its metabolites.

3. Analytical Detection:

  • The supernatant is analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS). This technique allows for the separation, identification, and structural elucidation of the various metabolites based on their retention times and mass-to-charge ratios.

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow start Start: Test Compound incubation Incubation with pHLM and NADPH regenerating system (37°C) start->incubation termination Reaction Termination (e.g., cold acetonitrile) incubation->termination centrifugation Centrifugation termination->centrifugation analysis LC-QToF-MS Analysis centrifugation->analysis end Metabolite Identification and Structural Elucidation analysis->end

Figure 2: Experimental Workflow. A generalized workflow for the in vitro metabolism studies of synthetic cannabinoids.
Recombinant Cytochrome P450 Enzyme Phenotyping

To identify the specific CYP enzymes responsible for the metabolism of a compound, incubations are performed with a panel of recombinant human CYP enzymes.

1. Incubation:

  • The test compound is incubated individually with a series of specific, commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.).

  • Similar to the pHLM assay, an NADPH regenerating system is required.

2. Analysis:

  • The formation of metabolites is monitored using LC-MS/MS or a similar sensitive analytical technique.

  • The rate of metabolite formation by each specific enzyme is determined to identify the primary contributors to the compound's metabolism.

This comparative guide highlights the current understanding of the metabolic pathways of this compound and CUMYL-THPINACA. While significant data exists for CUMYL-THPINACA, further research is needed to fully elucidate the specific enzymes and quantitative metabolic parameters for this compound to enable a more direct and comprehensive comparison.

References

A Comparative Guide to the Structure-Activity Relationship of Alkyl vs. Alicyclic Tail Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C3 side chain of classical and synthetic cannabinoids is a critical determinant of their pharmacological activity. Modifications to this "tail" region profoundly influence binding affinity for the cannabinoid receptors CB1 and CB2, as well as functional potency and efficacy. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of cannabinoids bearing linear alkyl tails versus those with alicyclic substitutions, supported by experimental data and detailed methodologies.

Core Concepts in Cannabinoid SAR

The interaction of a cannabinoid ligand with its receptor is a complex interplay of stereochemistry and pharmacophoric elements. For classical cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and numerous synthetic cannabinoid receptor agonists (SCRAs), the C3 tail plays a pivotal role. It is understood to interact with a hydrophobic pocket within the receptor, and its size, shape, and conformation are key to optimizing this interaction.

Data Presentation: Quantitative Comparison of Alkyl vs. Alicyclic Tails

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of various cannabinoids, highlighting the impact of the C3 tail substitution.

Table 1: CB1 Receptor Binding Affinities (Ki) of Alkyl vs. Alicyclic Tail Cannabinoids

CompoundC3-TailScaffoldKi (nM) at hCB1Reference
Δ⁹-THCn-PentylDibenzopyran40.7[1]
Δ⁹-THCVn-PropylDibenzopyran75.4[1]
Δ⁹-THCBn-ButylDibenzopyran15[1]
Δ⁹-THCPn-HeptylDibenzopyran1.2[1]
JWH-018n-PentylNaphthoylindole9.0[2]
AM-22015-FluoropentylNaphthoylindole1.0[2]
Analogue 2d1',1'-Cyclopentyl-1'-cyanoDibenzopyran11.7[3]
Analogue 2f1',1'-Cyclohexyl-1'-cyanoDibenzopyran8.26[3]

Table 2: CB2 Receptor Binding Affinities (Ki) of Alkyl vs. Alicyclic Tail Cannabinoids

CompoundC3-TailScaffoldKi (nM) at hCB2Reference
Δ⁹-THCn-PentylDibenzopyran36.4[4]
JWH-018n-PentylNaphthoylindole2.94[2]
Analogue 2d1',1'-Cyclopentyl-1'-cyanoDibenzopyran9.39[3]
Analogue 2f1',1'-Cyclohexyl-1'-cyanoDibenzopyran3.86[3]

Table 3: Functional Activity (cAMP Inhibition) of Alkyl vs. Alicyclic Tail Cannabinoids at CB1

CompoundC3-TailScaffoldEC50 (nM)Emax (%)Reference
Δ⁹-THCn-PentylDibenzopyran48.368[2]
JWH-018n-PentylNaphthoylindole7.1100[2]
CP-55,940DimethylheptylCyclohexylphenol2.1100[2]

Note: Direct functional activity data for the alicyclic analogues was not available in the reviewed literature, highlighting a gap for future research.

Analysis of Structure-Activity Relationships

Alkyl Tails:

The length of the linear alkyl chain at the C3 position has a profound and predictable effect on cannabinoid activity.[4]

  • Optimal Length: For classical cannabinoids, a chain length of five to eight carbons is generally considered optimal for high affinity at both CB1 and CB2 receptors.[5]

  • Chain Elongation: Increasing the chain length from a propyl (as in THCV) to a pentyl group (THC) significantly enhances binding affinity.[1] Further elongation to a heptyl chain (THCP) can lead to a dramatic increase in affinity, with Δ⁹-THCP showing over 30 times higher affinity for CB1 than Δ⁹-THC.[5]

  • Chain Branching: The introduction of branching, such as the dimethylheptyl side chain in the potent synthetic agonist CP-55,940, can also significantly enhance binding affinity and efficacy.[6]

Alicyclic Tails:

The replacement of a linear alkyl chain with a cycloalkyl moiety introduces conformational rigidity and alters the volume and shape of the C3 substituent.

  • Cycloalkyl Substituents: The data on Δ⁸-THC analogues with 1',1'-cycloalkyl-1'-cyano substitutions (analogues 2d and 2f) demonstrate that these modifications can result in high-affinity ligands for both CB1 and CB2 receptors.[3]

  • Enhanced Affinity: Notably, the cyclohexyl-substituted analogue 2f exhibited a higher affinity for both CB1 (Ki = 8.26 nM) and CB2 (Ki = 3.86 nM) receptors compared to the cyclopentyl analogue 2d and the parent compound Δ⁸-THC.[3] This suggests that the larger, more lipophilic cyclohexyl ring may provide a better fit within the hydrophobic pocket of the receptors.

  • Conformational Restriction: The introduction of a ring structure restricts the conformational freedom of the side chain. While this can sometimes be detrimental to binding, in the case of these specific analogues, the resulting conformation appears to be favorable for receptor interaction.

Experimental Protocols

A variety of in vitro assays are employed to characterize the binding and functional activity of cannabinoid ligands. Below are outlines of the key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Principle: A radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP-55,940) is incubated with cell membranes expressing the cannabinoid receptor of interest. The ability of a non-radiolabeled test compound to displace the radioligand is measured.

Protocol Outline:

  • Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

  • Assay Incubation: In a multi-well plate, a fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a cannabinoid agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the CB1 and CB2 signaling pathways.

Principle: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. Agonist activation of the receptor leads to a decrease in intracellular cAMP levels.

Protocol Outline:

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured in multi-well plates.

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Compound Treatment: The cells are then treated with varying concentrations of the test cannabinoid.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures another aspect of receptor activation, the recruitment of β-arrestin proteins to the activated receptor, which is involved in receptor desensitization and signaling.

Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This interaction can be measured using various techniques, such as enzyme complementation assays.

Protocol Outline:

  • Engineered Cell Line: A cell line is used that co-expresses the cannabinoid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the enzyme.

  • Agonist Stimulation: The cells are stimulated with the test cannabinoid.

  • Enzyme Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.

  • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the test compound for inducing β-arrestin recruitment are determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors.

CB1_Signaling Ligand Cannabinoid Agonist CB1R CB1 Receptor Ligand->CB1R binds Gi_o Gαi/o CB1R->Gi_o activates Gbg Gβγ Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK (ERK1/2) Gbg->MAPK activates Ca_channel Ca²⁺ Channel Gbg->Ca_channel inhibits K_channel K⁺ Channel Gbg->K_channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates

Caption: Canonical G-protein dependent and independent signaling pathways of the CB1 receptor.

CB2_Signaling Ligand Cannabinoid Agonist CB2R CB2 Receptor Ligand->CB2R binds Gi_o Gαi/o CB2R->Gi_o activates Gbg Gβγ Beta_Arrestin β-Arrestin CB2R->Beta_Arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK (ERK1/2, p38) Gbg->MAPK activates PI3K_Akt PI3K/Akt Pathway Gbg->PI3K_Akt activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates

Caption: Key signaling cascades activated by the CB2 receptor.

Experimental Workflow

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of the C3 tail in cannabinoids is a cornerstone of their pharmacology. Linear alkyl chains, particularly those with five to eight carbons, are well-established motifs for achieving high affinity and potency. The exploration of alicyclic tails has revealed that these conformationally restricted analogues can also be potent ligands, with the potential for fine-tuning receptor affinity and selectivity. The data presented herein underscores the importance of the C3 substituent's size, shape, and lipophilicity in optimizing interactions with the CB1 and CB2 receptors. Further research, particularly in the functional characterization of alicyclic tail cannabinoids, will be crucial for the rational design of novel therapeutic agents targeting the endocannabinoid system.

References

Safety Operating Guide

Proper Disposal of Cumyl-CBMINACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cumyl-CBMINACA, a synthetic cannabinoid intended for research and forensic applications, is crucial for laboratory safety, environmental protection, and regulatory compliance.[1][2] This compound and its related materials should be treated as hazardous chemical waste due to their potential toxicity and the hazards of the solvents they are often dissolved in.[3][4][5] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is a critical first step.[6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7] Given the toxic nature of similar synthetic cannabinoids, which can be harmful if swallowed, inhaled, or in contact with skin, extreme caution is warranted.[3][5]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: this compound waste includes the pure compound, solutions (often in flammable solvents like methyl acetate), contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill cleanup materials.[2][8]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials, such as acids, bases, and oxidizing agents, to prevent violent reactions.[9][10]

Step 2: Containment and Labeling

  • Use Appropriate Containers: Collect all waste in a chemically compatible, leak-proof container with a secure screw-top cap.[9][10] The container should be in good condition, free from damage or deterioration. For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Label Containers Clearly: All waste containers must be accurately labeled.[11] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present (e.g., "Methyl Acetate").

    • The approximate concentration and quantity of each component.

    • Relevant hazard warnings (e.g., "Toxic," "Flammable").

    • The date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Secure Access: As this compound is structurally similar to controlled substances, store the waste in a secure, limited-access area to prevent any unauthorized access or diversion.[6][13]

Step 4: Arranging for Final Disposal

  • Contact EHS for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (see table below), contact your institution's EHS department or equivalent authority to arrange for a hazardous waste pickup.[8][12]

  • Do Not Use Drains or Regular Trash: Never dispose of this compound or its containers in the regular trash or down the sewer drain.[8][11] This is illegal and environmentally harmful.

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company for final treatment, which is often high-temperature incineration.[6][14]

Quantitative Disposal and Storage Guidelines

The following table summarizes key quantitative limits for storing hazardous waste in a laboratory setting, based on general guidelines. These may vary by jurisdiction and institution.

ParameterGuideline / LimitCitation(s)
Storage Temperature Store according to product insert; typically -20°C for the pure compound.[1][2]
Max. Volume in SAA Up to 55 gallons of total hazardous waste.[11][12]
Max. Volume for Acutely Toxic Waste Up to 1 quart (for P-listed, acutely toxic waste).[11][12]
Max. Accumulation Time Up to 12 months, as long as volume limits are not exceeded.[12]
Removal Time After Full Within 3 calendar days of the container becoming full or reaching volume limits.[11][12]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste within a research environment.

G A This compound Use (In Fume Hood) B Identify Waste Streams (Solutions, Contaminated Solids) A->B C Segregate from Incompatible Chemicals B->C D Select Leak-Proof, Compatible Container E Label Container: 'Hazardous Waste', Contents, Date, Hazards D->E F Keep Container Securely Closed G Store in Designated SAA (Secondary Containment) F->G H Monitor Accumulation Time & Volume Limits G->H I Is Container Full or Time Limit Reached? I->G No J Contact EHS for Hazardous Waste Pickup I->J Yes K Waste Manifested & Transported by Certified Vendor J->K L Final Disposal (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cumyl-CBMINACA. Adherence to these protocols is essential to ensure personal safety and mitigate risks associated with this potent synthetic cannabinoid. This guide offers procedural, step-by-step guidance for safe handling, operational planning, and disposal.

This compound is an analytical reference standard structurally similar to known synthetic cannabinoids and should be considered hazardous until more comprehensive toxicological information is available.[1] It is intended for research and forensic applications only and is not for human or veterinary use.[1]

Essential Personal Protective Equipment (PPE)

Given the potential for severe health effects from exposure to synthetic cannabinoids, a comprehensive PPE strategy is mandatory.[2][3][4] This includes protection against inhalation, dermal absorption, and ingestion. A case of occupational transdermal poisoning with a similar synthetic cannabinoid highlights the critical need for proper glove use.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. Nitrile provides good chemical resistance. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters.Protects against inhalation of aerosols, powders, or vapors. A full-face respirator offers a higher level of protection and also protects the eyes and face.
Protective Clothing A disposable, low-permeability lab coat or coveralls with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, whether in solid or solution form, must be conducted in a designated controlled area, such as a certified chemical fume hood or a Class II biological safety cabinet, to minimize the risk of exposure.

Preparation and Weighing:

  • Designated Area: All manipulations must be performed within a chemical fume hood with a face velocity of at least 100 feet per minute.

  • Decontamination of Surfaces: Before starting, decontaminate the work surface with an appropriate solvent like methanol or a 10% bleach solution followed by a neutralizing agent and then water.

  • Personal Protective Equipment: Don all required PPE before entering the controlled area.

  • Weighing: If handling the solid form, use a balance inside the fume hood. Use anti-static weighing paper or a tared container.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. Cap the container immediately.

Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the generation of aerosols.

  • Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands.

  • Transport: When moving the compound within the laboratory, use a secondary, sealed, and clearly labeled container.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste is considered hazardous.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), weighing papers, and other contaminated solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[5]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material. Decontaminate the area with a 10% bleach solution followed by a neutralizing agent and water. For large spills, evacuate the laboratory and contact your institution's EHS office immediately.
Decontamination Protocol

Regular decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

  • Initial Wipe-Down: At the end of each work session, wipe down all surfaces and equipment in the controlled area with a solvent such as methanol to remove any residual compound.

  • Chemical Deactivation: For a more thorough decontamination, use a 10% bleach solution and allow for a contact time of at least 15 minutes.

  • Neutralization: After the bleach treatment, wipe the surfaces with a neutralizing agent such as sodium thiosulfate to prevent corrosion of stainless steel surfaces.

  • Final Rinse: Rinse the surfaces with deionized water to remove any remaining cleaning agents.

  • Waste Disposal: All materials used for decontamination (wipes, absorbent pads) must be disposed of as hazardous waste.

Visual Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Don PPE prep_area Work in Fume Hood prep_start->prep_area prep_weigh Weigh Compound prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_use Conduct Experiment prep_sol->exp_use exp_transport Transport Safely exp_use->exp_transport cleanup_decon Decontaminate Surfaces exp_transport->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Spill emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure Exposure emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.